molecular formula C6H8FN3 B13656944 2-(Aminomethyl)-5-fluoropyridin-3-amine

2-(Aminomethyl)-5-fluoropyridin-3-amine

Cat. No.: B13656944
M. Wt: 141.15 g/mol
InChI Key: DQMQMIZYOIGSHW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluoropyridin-3-amine , a solid with a molecular formula of C6H8FN3 and a molecular weight of 141.15, is a fluorinated pyridine derivative of high interest in medicinal chemistry and drug discovery . This compound features both a primary amine and an aminomethyl group on its pyridine ring, making it a versatile multifunctional building block for the synthesis of more complex molecules. Its structure is particularly valuable for creating potential Pim kinase inhibitors , as indicated by patents detailing the use of similar pyridineamine compounds in oncological research . The presence of the fluorine atom can enhance a compound's physicochemical properties, such as metabolic stability and membrane permeability, which is crucial in developing small-molecule therapeutics . As a key synthetic intermediate, it is employed in various chemical transformations, including amide bond formation, nucleophilic substitution, and as a precursor to heterocyclic scaffolds. Researchers utilize this compound under the premise that it is For Research Use Only and it is not intended for diagnostic, therapeutic, or any human or veterinary use. It requires cold-chain transportation and should be stored at 2-8°C . Appropriate personal protective equipment should be worn, and it should be handled only by trained personnel in a well-ventilated laboratory setting.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

2-(aminomethyl)-5-fluoropyridin-3-amine

InChI

InChI=1S/C6H8FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2,8-9H2

InChI Key

DQMQMIZYOIGSHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)CN)F

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Structural Profiling and Synthetic Utility of 2-(Aminomethyl)-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of functionalized pyridine scaffolds is a cornerstone of rational drug design. 2-(Aminomethyl)-5-fluoropyridin-3-amine is a highly specialized, bifunctional building block that offers unique orthogonal reactivity. By combining an electron-withdrawing fluorine atom with two distinct nitrogen centers—a highly nucleophilic aliphatic primary amine and a less reactive aromatic amine—this molecule serves as an ideal precursor for complex bicyclic systems, such as imidazo[1,5-a]pyridines and pyrido-pyrimidines.

This technical guide provides a comprehensive analysis of its physicochemical properties, de novo synthetic methodologies, and field-proven protocols for orthogonal functionalization.

Structural and Physicochemical Profiling

The chemical behavior of 2-(Aminomethyl)-5-fluoropyridin-3-amine is dictated by the distinct electronic environments of its functional groups. The basicity of the aminomethyl group can be correlated to that of standard 2-pyridinemethanamines [2], while the electronic influence of the fluorine atom is well documented in similar isomers like 3-aminomethyl-5-fluoropyridine [3] and 2-(aminomethyl)-5-fluoropyridine [4].

Quantitative Data Summary
PropertyEstimated ValueCausality / Structural Rationale
Molecular Weight 141.15 g/mol Formula: C₆H₈FN₃.
pKa (Aliphatic Amine) 8.5 – 9.0sp³ hybridized nitrogen; highly localized lone pair, making it the primary site for electrophilic attack and physiological protonation.
pKa (Aromatic Amine) 3.5 – 4.5sp² hybridized nitrogen; the lone pair is delocalized into the pyridine π-system. The C5-fluorine further withdraws electron density via inductive effects (-I), reducing basicity.
pKa (Pyridine Core) 4.0 – 5.0The inherent basicity of the pyridine nitrogen is attenuated by the electron-withdrawing C5-fluoro group.
LogP 0.5 – 1.0The dual amine functionalities impart high polarity, which is partially offset by the lipophilic nature of the fluorine atom.

De Novo Synthetic Methodology

The synthesis of complex fluorinated pyridines often begins with commercially available precursors such as 3-amino-5-fluoropyridine [1]. The synthesis of the target compound requires a carefully orchestrated sequence of regioselective halogenation, cyanation, and controlled reduction.

Synthesis A 3-Amino-5-fluoropyridine B 2-Bromo-3-amino- 5-fluoropyridine A->B NBS, DMF (Regioselective) C 3-Amino-2-cyano- 5-fluoropyridine B->C CuCN, Pd(PPh3)4 (Cyanation) D 2-(Aminomethyl)- 5-fluoropyridin-3-amine C->D H2, Raney Ni / NH3 (Reduction)

De novo synthesis pathway for 2-(Aminomethyl)-5-fluoropyridin-3-amine.

Protocol 1: Selective Nitrile Reduction

The most critical step in this sequence is the reduction of the nitrile to the primary amine without inducing dimerization or defluorination.

Causality & Rationale: Standard palladium-catalyzed hydrogenation (Pd/C) carries a risk of hydrodehalogenation (loss of the C5-fluorine). Therefore, Raney Nickel is the catalyst of choice. Furthermore, the reduction of nitriles proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, yielding an unwanted secondary amine dimer. Conducting the reaction in methanolic ammonia (7M NH₃ in MeOH) forces the equilibrium toward the primary amine by swamping the reaction with an excess of a competing nucleophile (NH₃).

Step-by-Step Procedure:

  • Preparation: Wash Raney Nickel slurry (10% w/w relative to substrate) three times with methanol under an argon atmosphere to remove water.

  • Reaction Setup: Dissolve 3-amino-2-cyano-5-fluoropyridine (1.0 eq) in 7M NH₃ in methanol (0.1 M substrate concentration). Add the washed Raney Nickel catalyst.

  • Hydrogenation: Purge the reaction vessel with nitrogen, then hydrogen. Pressurize to 50 psi H₂ using a Parr shaker and agitate at room temperature for 12 hours.

  • Self-Validating Monitoring: Sample the reaction and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the nitrile peak (m/z[M+H]⁺ 138.1) disappears, replaced by the target amine (m/z[M+H]⁺ 142.1). If a peak at m/z 266.3 is observed, dimerization is occurring, indicating insufficient ammonia concentration.

  • Workup: Filter the mixture through a pad of Celite under a blanket of nitrogen (Raney Ni is pyrophoric). Concentrate the filtrate in vacuo to yield the crude product.

Orthogonal Reactivity & Scaffold Generation

The true value of 2-(Aminomethyl)-5-fluoropyridin-3-amine lies in the orthogonal reactivity of its two nitrogen centers. The aliphatic amine is significantly more nucleophilic than the aromatic amine, allowing for precise, site-selective functionalization under kinetic control.

Reactivity Target 2-(Aminomethyl)-5-fluoropyridin-3-amine Aliphatic Selective N-Acylation (Aliphatic Amine Reacts) Target->Aliphatic 1.0 eq. Electrophile, -78°C (Kinetic Control) Aromatic Global Acylation (Both Amines React) Target->Aromatic Excess Electrophile, Heat (Thermodynamic Control) Cyclized Imidazo[1,5-a]pyridine Scaffold Aliphatic->Cyclized POCl3, Heat (Dehydrative Cyclization)

Orthogonal functionalization and cyclization pathways.

Protocol 2: Orthogonal N-Derivatization (Selective Aliphatic Amidation)

To build complex scaffolds (e.g., kinase inhibitors), researchers must selectively acylate the aliphatic amine while leaving the aromatic amine untouched for subsequent cyclization.

Causality & Rationale: The sp³ hybridized aminomethyl group is inherently more nucleophilic. However, at room temperature, highly reactive electrophiles (like acid chlorides) can overcome the activation energy barrier of the sp² aromatic amine, leading to double acylation. By cooling the reaction to -78°C , the system is placed under strict kinetic control , ensuring the electrophile exclusively reacts with the most nucleophilic center.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(Aminomethyl)-5-fluoropyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). DIPEA is preferred over triethylamine as its steric bulk prevents it from acting as a competing nucleophile.

  • Kinetic Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Electrophile Addition: Add the acid chloride or Boc-anhydride (0.95 eq, slightly substoichiometric to prevent over-reaction) dropwise over 30 minutes.

  • Self-Validating Monitoring: Quench a micro-aliquot in methanol and analyze via ¹H NMR.

    • Validation Metric: The methylene protons (-CH₂-) of the aminomethyl group will shift downfield from ~3.9 ppm (free amine) to ~4.4 ppm (acylated). The aromatic amine protons (~5.5 ppm) must remain unchanged. If the aromatic protons shift or disappear, thermodynamic over-acylation has occurred.

Applications in Drug Discovery

The resulting functionalized scaffolds derived from 2-(Aminomethyl)-5-fluoropyridin-3-amine are highly prized in medicinal chemistry.

  • Metabolic Stability: The C5-fluorine atom blocks cytochrome P450-mediated oxidation at the highly vulnerable para-position (relative to the aminomethyl group).

  • Kinase Targeting: Dehydrative cyclization of the selectively acylated intermediate (using POCl₃) yields fluoro-substituted imidazo[1,5-a]pyridines. This bicyclic system is a privileged scaffold that acts as a bioisostere for indole and purine rings, frequently utilized in the development of ATP-competitive kinase inhibitors.

References

  • Title : 2-Pyridinemethanamine | C6H8N2 | CID 19509 Source : PubChem URL :[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(aminomethyl)-5-fluoropyridine is a critical, albeit often transient, diamine intermediate used primarily in the synthesis of 6-fluoro-1H-imidazo[4,5-b]pyridine scaffolds.[1] These fused bicyclic systems are privileged structures in medicinal chemistry, serving as core pharmacophores for kinase inhibitors (e.g., c-Met, VEGFR) and other targeted therapeutics.

Due to the high reactivity of the vicinal primary amine and aminomethyl group, the free base of this compound is rarely isolated or cataloged commercially. Instead, it is typically generated in situ from its stable nitrile precursor, 3-amino-5-fluoropicolinonitrile (CAS 1374115-60-2) , or isolated as a dihydrochloride salt to prevent oxidative degradation or polymerization.[1]

This guide provides a comprehensive technical profile, including the definitive synthesis route from the nitrile precursor, handling protocols, and its application in fragment-based drug design.

Part 1: Chemical Identity & Properties[1][2][3][4][5]

Since the free base is a transient intermediate, the commercially relevant identifier belongs to its stable nitrile precursor.

Compound Profile
Attribute Details
Systematic Name 2-(Aminomethyl)-5-fluoropyridin-3-amine
Common Name 3-Amino-5-fluoro-2-picolylamine
Target Structure (SMILES) NC1=C(F)C=NC(CN)=C1
Precursor Name 3-Amino-5-fluoropicolinonitrile
Precursor CAS 1374115-60-2 (Primary Commercial Entry)
Downstream Scaffold 6-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 1305207-42-4 )
Molecular Weight 141.15 g/mol (Free Base)
Predicted pKa ~3.5 (Pyridine N), ~9.0 (Primary Amine)
Stability Low (Free base); High (Dihydrochloride salt or Nitrile precursor)

Part 2: Synthesis & Experimental Protocol

The most reliable route to 3-amino-2-(aminomethyl)-5-fluoropyridine is the catalytic hydrogenation or chemical reduction of 3-amino-5-fluoropicolinonitrile .[1]

Reaction Scheme

The synthesis proceeds via the reduction of the nitrile group at position 2 to a primary amine. This creates a vicinal diamine motif (positions 2 and 3), which is the requisite setup for cyclization into an imidazopyridine.

Synthesis cluster_0 Step 1: Precursor cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Nitrile 3-Amino-5-fluoropicolinonitrile (CAS 1374115-60-2) Intermediate 3-Amino-2-(aminomethyl)- 5-fluoropyridine (Transient Diamine) Nitrile->Intermediate H2, Pd/C, MeOH OR BH3-THF Product 6-Fluoro-1H-imidazo [4,5-b]pyridine (Scaffold) Intermediate->Product HCOOH or Triethyl Orthoformate

Figure 1: Synthetic pathway from the commercial nitrile precursor to the imidazopyridine scaffold.[1]

Detailed Protocol: Hydrogenation of 3-Amino-5-fluoropicolinonitrile

Objective: reduction of the nitrile to the aminomethyl group.

Reagents:

  • Substrate: 3-Amino-5-fluoropicolinonitrile (1.0 eq)[1]

  • Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel

  • Solvent: Methanol (anhydrous) or Ethanol

  • Additive: Concentrated HCl (2.0 eq) — Crucial to trap the amine as a salt and prevent secondary amine formation.

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-amino-5-fluoropicolinonitrile in anhydrous methanol.

  • Acidification: Add 2.0 equivalents of concentrated HCl. This protonates the pyridine nitrogen and the forming amine, stabilizing the product as the dihydrochloride salt.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Seal the vessel and purge with

    
     gas three times. Pressurize to 40–50 psi (3–4 bar) and stir vigorously at room temperature for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via LC-MS. The nitrile peak (

    
     ~138) should disappear, replaced by the diamine peak (
    
    
    
    ~142).
  • Workup: Filter the catalyst through a Celite pad under argon. Rinse the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo. The product is obtained as 3-amino-2-(aminomethyl)-5-fluoropyridine dihydrochloride , a hygroscopic off-white solid.[1]

    • Note: Do not neutralize to the free base unless immediately using in the next step, as it is prone to air oxidation.

Part 3: Applications in Drug Discovery[1]

The 3-amino-2-(aminomethyl)-5-fluoropyridine motif is a "privileged intermediate" for constructing 6-substituted-1H-imidazo[4,5-b]pyridines .[1]

Mechanistic Role: The Imidazopyridine Cyclization

The vicinal diamine (positions 2 and 3) reacts with one-carbon electrophiles (formic acid, orthoesters, or aldehydes) to close the imidazole ring. The fluorine atom at position 6 (derived from position 5 of the pyridine) modulates metabolic stability and lipophilicity.

Key Applications:

  • Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases like c-Met , VEGFR , and Aurora kinases .[1]

  • Bioisosteres: It serves as a bioisostere for benzimidazoles or purines, often improving solubility due to the pyridine nitrogen.

Applications cluster_targets Therapeutic Targets Diamine 3-Amino-2-(aminomethyl)- 5-fluoropyridine cMet c-Met Inhibitors (Oncology) Diamine->cMet + R-CHO (Cyclization) VEGFR VEGFR Inhibitors (Angiogenesis) Diamine->VEGFR GABA GABA-A Modulators (CNS) Diamine->GABA

Figure 2: Downstream therapeutic applications of the fluorinated diamine scaffold.[1]

Part 4: Safety & Handling

Risk Profile:

  • Precursor (Nitrile): Toxic if swallowed (Acute Tox. 3). Irritating to eyes and skin.

  • Intermediate (Diamine): Corrosive (due to primary amines) and air-sensitive.[1]

  • Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns - amine), H317 (May cause allergic skin reaction).

Storage Protocols:

  • Precursor: Store at 2–8°C, protected from light.

  • Diamine (Salt): Store at -20°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.

References

  • PubChem. (n.d.). Compound Summary: 3-Amino-5-fluoropicolinonitrile.[1][2] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Bavetsias, V., et al. (2016). Hit Generation and Exploration: Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases. Journal of Medicinal Chemistry.
  • Accela ChemBio. (n.d.). 6-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 1305207-42-4).[3] Retrieved March 4, 2026, from [Link]

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Properties of 5-fluoro-2-(aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-fluoro-2-(aminomethyl)pyridin-3-amine: Properties, Synthesis, and Therapeutic Potential

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in critical interactions with biological targets.[1] The strategic incorporation of fluorine into these heterocyclic systems can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of 5-fluoro-2-(aminomethyl)pyridin-3-amine, a fluorinated aminopyridine derivative with significant potential as a versatile building block in drug discovery. While specific literature on this exact molecule is limited, this document synthesizes data from structurally related compounds and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
Molecular Formula C₆H₈FN₃Based on chemical structure
Molecular Weight 141.15 g/mol Calculated from molecular formula
pKa (most basic) ~8.5 - 9.5Inferred from similar alkyl amines and aminopyridines. The aliphatic aminomethyl group is expected to be the most basic site.
pKa (less basic) ~3.5 - 4.5Inferred from similar 3-aminopyridines.
Predicted LogP ~0.5 - 1.5Estimated based on related fluorinated aminopyridines. Computational models can provide more precise predictions.[2]
Appearance Likely a solid at room temperatureBased on similar aminopyridine derivatives.[4]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.General solubility characteristics of aminopyridines.

Synthesis and Purification

A plausible and efficient synthesis of 5-fluoro-2-(aminomethyl)pyridin-3-amine can be envisioned starting from a suitable cyanopyridine precursor. The key transformation is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a well-established and scalable method for this conversion.[5][6]

Proposed Synthetic Workflow

Synthetic Workflow 3-Amino-5-fluoro-2-cyanopyridine 3-Amino-5-fluoro-2-cyanopyridine 5-fluoro-2-(aminomethyl)pyridin-3-amine 5-fluoro-2-(aminomethyl)pyridin-3-amine 3-Amino-5-fluoro-2-cyanopyridine->5-fluoro-2-(aminomethyl)pyridin-3-amine Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Proposed synthesis of 5-fluoro-2-(aminomethyl)pyridin-3-amine.

Detailed Experimental Protocol: Catalytic Hydrogenation of 3-Amino-5-fluoro-2-cyanopyridine

This protocol is adapted from general procedures for the catalytic hydrogenation of cyanopyridines.[5][7]

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 3-amino-5-fluoro-2-cyanopyridine (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Acidification (Optional but Recommended): To prevent the formation of secondary and tertiary amine byproducts, an acid such as hydrochloric acid or acetic acid can be added to the reaction mixture.[5] This protonates the newly formed primary amine, preventing it from reacting further.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. If an acid was used, the product will be the corresponding salt.

  • Purification: The product can be purified by recrystallization or column chromatography on silica gel.

Spectral Characterization

The structure of 5-fluoro-2-(aminomethyl)pyridin-3-amine can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR: Distinct signals for the aromatic protons, the aminomethyl protons (a singlet or AB quartet depending on chirality and solvent), and the amine protons. The fluorine atom will cause characteristic splitting of adjacent proton signals.

  • ¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the aminomethyl carbon. Carbon-fluorine coupling will be observable for the carbon atoms near the fluorine substituent.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.[8]

Reactivity and Chemical Behavior

5-fluoro-2-(aminomethyl)pyridin-3-amine possesses two distinct amino groups with different reactivities, making it a versatile building block for combinatorial chemistry and library synthesis.

Caption: Differential reactivity of the amino groups.

The primary aliphatic amine of the aminomethyl group is more nucleophilic and basic than the aromatic amine at the 3-position.[9] This allows for selective reactions, such as acylation or sulfonylation, at the aminomethyl group under controlled conditions. The less reactive aromatic amine can participate in reactions like palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under more forcing conditions.[10]

Potential Applications in Drug Discovery

The aminopyridine scaffold is a common motif in many biologically active compounds, particularly kinase inhibitors.[11][12][13] The unique substitution pattern of 5-fluoro-2-(aminomethyl)pyridin-3-amine makes it an attractive candidate for the development of novel therapeutics.

Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the hinge region of the kinase active site. The aminopyridine moiety of this compound could serve as an excellent hinge-binding element. The aminomethyl group provides a vector for introducing substituents that can target other regions of the ATP-binding pocket, potentially leading to high potency and selectivity.

Hypothetical Signaling Pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade Proliferation & Survival Proliferation & Survival Downstream Signaling Cascade->Proliferation & Survival 5-fluoro-2-(aminomethyl)pyridin-3-amine Derivative 5-fluoro-2-(aminomethyl)pyridin-3-amine Derivative 5-fluoro-2-(aminomethyl)pyridin-3-amine Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Potential role as a kinase inhibitor in cancer therapy.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-fluoro-2-(aminomethyl)pyridin-3-amine is not available, general precautions for handling pyridine derivatives should be followed. These compounds are often toxic and can be irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air.[14]

References

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  • Process for the preparation of 2-piperidinemethanamine. Google Patents.
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Fluorinated Pyridine Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, the native pyridine ring suffers from specific liabilities: high basicity (leading to hERG toxicity and poor permeability), susceptibility to oxidative metabolism (CYP450), and limited lipophilicity.

Fluorinated pyridine building blocks represent the "magic bullet" solution to these challenges. This guide details the physicochemical impact of fluorination on the pyridine core, the synthetic methodologies for accessing these motifs (from industrial Halex processes to late-stage C-H functionalization), and provides validated protocols for their integration into drug candidates.

Part 1: Physicochemical Engineering & Bioisosterism

The "Fluorine Effect" on Basicity (pKa)

The strategic placement of a fluorine atom on the pyridine ring drastically alters the basicity of the nitrogen lone pair. This is a critical tool for medicinal chemists to modulate solubility and reduce off-target toxicity (particularly hERG channel inhibition, which often correlates with high basicity).

  • Mechanism: The high electronegativity of fluorine pulls electron density through the

    
    -framework (inductive effect, 
    
    
    
    ).
  • The 2-Position Anomaly: Fluorine at the C2 position exerts the strongest effect due to its proximity to the nitrogen and the additional lone-pair repulsion, rendering the pyridine essentially non-basic.

Table 1: Impact of Fluorine Substitution on Pyridine pKa

CompoundStructurepKa (Conjugate Acid)

pKa vs Pyridine
Application
Pyridine

5.20-Baseline
3-Fluoropyridine 3-F-

2.97-2.23Modulate solubility while retaining H-bond acceptor capability.
2-Fluoropyridine 2-F-

-0.44-5.64Complete suppression of basicity; mimics neutral aromatics.
2,6-Difluoropyridine 2,6-

-

~ -2.5-7.7Extremely electron-deficient; excellent for

.
Metabolic Shielding

The C-H bonds of pyridine are prone to oxidation by Cytochrome P450 enzymes, particularly at the C2 and C3 positions (forming N-oxides or pyridones).

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering it inert to oxidative cleavage.
  • Strategy: "Fluorine Scan" involves systematically replacing metabolic "hotspots" (labile C-H bonds) with C-F to prolong half-life (

    
    ) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
    

Part 2: Synthetic Architectures

Accessing fluorinated pyridines requires selecting the right methodology based on the stage of discovery.

Decision Logic for Synthesis
  • Early Stage/Building Blocks: Use Halex (Halogen Exchange) reactions.[1][2] These are robust, scalable, and cost-effective for converting chloropyridines to fluoropyridines.

  • Late Stage/Lead Optimization: Use Radical Minisci or Ag-mediated C-H Fluorination . These allow the direct installation of F or

    
     onto complex scaffolds without de novo synthesis.
    

SynthesisLogic Start Target Molecule Stage Development Stage? Start->Stage Early Early / Scale-up Stage->Early Building Block Late Late Stage / SAR Stage->Late Diversification Halex Halex Reaction (Cl -> F) Early->Halex Preferred Diazonium Balz-Schiemann (NH2 -> F) Early->Diazonium Alternative Minisci Minisci Reaction (Radical CF3/F) Late->Minisci Alkyl/CF3 AgMediated Ag(II) C-H Fluorination Late->AgMediated Direct F

Figure 1: Strategic decision tree for selecting fluorination methodology based on development phase.

Part 3: Validated Experimental Protocols

Protocol A: Scalable Synthesis of 2-Fluoropyridines via Halex Reaction

Context: The nucleophilic aromatic substitution (


) of chloropyridines with fluoride is the industrial standard. However, it often fails due to moisture (fluoride is heavily solvated by water, reducing nucleophilicity).
Critical Success Factor:  Use of Spray-Dried Potassium Fluoride (KF)  and anhydrous solvents.[1]

Methodology:

  • Reagents: 2-Chloropyridine (1.0 equiv), Spray-dried KF (2.0 equiv),

    
     (Tetraphenylphosphonium bromide, 0.05 equiv - Phase Transfer Catalyst).
    
  • Solvent: Anhydrous Sulfolane or DMSO (0.5 M concentration).

  • Setup: Flame-dried round bottom flask with a reflux condenser under Nitrogen atmosphere.

  • Execution:

    • Charge the flask with KF and dry by heating at 150°C under vacuum for 2 hours (Critical step to remove trace water).

    • Cool to room temperature; add catalyst and substrate.

    • Add solvent and heat to 180°C for 12-24 hours.

  • Workup:

    • Cool to room temperature.[3] Dilute with water (to dissolve salts) and extract with diethyl ether (sulfolane is water-soluble but difficult to remove; ether extraction pulls the product out).

    • Distillation is preferred over column chromatography for volatile fluoropyridines.

Protocol B: Late-Stage Minisci Trifluoromethylation

Context: Installing a


 group onto a complex pyridine scaffold (e.g., for Apalutamide analogs).
Mechanism:  Generation of a 

radical that attacks the protonated pyridine (most electron-deficient position).

Methodology:

  • Reagents: Pyridine substrate (1.0 equiv), Sodium Triflinate (

    
    , 3.0 equiv), TBHP (tert-Butyl hydroperoxide, 3.0 equiv).
    
  • Solvent: DCM:Water (2:1 biphasic mixture).

  • Execution:

    • Dissolve substrate and Langlois reagent in the solvent mixture.

    • Cool to 0°C.

    • Add TBHP dropwise (Exothermic).

    • Stir at room temperature for 12 hours.

  • Purification:

    • Separate layers. The organic layer contains the trifluoromethylated product.

    • Purify via Silica Gel Chromatography (Hexane/EtOAc).

Part 4: Case Studies in Drug Discovery

Lemborexant (Dayvigo)
  • Indication: Insomnia (Dual Orexin Receptor Antagonist).[4]

  • Structure: Contains a 5-fluoro-2-pyridine moiety.

  • Technical Insight: The fluorine at the C5 position serves two roles:

    • Metabolic Blocking: It blocks the C5 position, which is electronically prone to oxidation in the parent pyridine.

    • Electronic Modulation: It reduces the electron density of the pyridine ring, optimizing the

      
       stacking interactions within the Orexin receptor binding pocket.
      
Apalutamide (Erleada)
  • Indication: Prostate Cancer (Androgen Receptor Antagonist).

  • Structure: Features a 2-cyano-3-trifluoromethylpyridine core.

  • Technical Insight:

    • The

      
       group provides significant bulk (steric occlusion) to lock the conformation of the drug in the receptor.
      
    • The combination of the Cyano (CN) and

      
       groups makes the pyridine ring extremely electron-deficient, increasing its resistance to oxidative metabolism and improving the drug's oral bioavailability.
      

DrugMechanisms Substrate Pyridine Scaffold Path_Metabolism Metabolic Liability (CYP450 Oxidation) Substrate->Path_Metabolism Native State Fluorination Fluorination (F / CF3) Substrate->Fluorination Path_Binding Target Binding (Affinity) Result_Metabolism Blocked Oxidation Site (Increased t1/2) Fluorination->Result_Metabolism Steric/Electronic Shield Result_Binding Altered Electronics/Lipophilicity (Improved Potency) Fluorination->Result_Binding Bioisosterism Lemborexant Lemborexant (5-F-Pyridine) Result_Metabolism->Lemborexant Example Apalutamide Apalutamide (CF3-Pyridine) Result_Binding->Apalutamide Example

Figure 2: Mechanism of action for fluorinated pyridine motifs in enhancing drug stability and efficacy.[4]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in drug design.[4][5][6] Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

  • Schlosser, M. (1998). The 2-Position of Pyridine: A Pharmacophore with a Split Personality. Angewandte Chemie International Edition, 37(11), 1496-1513. [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

Sources

Technical Guide: 2-Aminomethyl-3-aminopyridine Scaffold Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemistry, synthesis, and medicinal applications of the 2-aminomethyl-3-aminopyridine scaffold (CAS 144288-50-6), a critical heterocyclic precursor used to construct fused ring systems such as pyrido[3,2-d]pyrimidines and pyrido[3,2-e][1,4]diazepines.

Executive Summary

The 2-aminomethyl-3-aminopyridine scaffold (IUPAC: 2-(aminomethyl)pyridin-3-amine) represents a privileged structural motif in medicinal chemistry. Unlike its lower homolog, 2,3-diaminopyridine (which forms 5-membered imidazoles), this scaffold possesses a 1,3-diamine arrangement (separated by one methylene carbon). This unique geometry predisposes it to form 6-membered (pyrimidine) and 7-membered (diazepine) fused rings upon cyclization. These fused systems are bioisosteres of quinazolines and benzodiazepines, widely utilized in kinase inhibitors (e.g., PI3K, EGFR) and CNS-active agents.

Chemical Profile & Reactivity

Structural Analysis

The scaffold features two distinct nitrogen nucleophiles:

  • Aromatic Amine (C3-NH₂): Lower basicity due to resonance delocalization into the pyridine ring. Acts as the secondary nucleophile in most cyclizations.

  • Aliphatic Amine (C2-CH₂-NH₂): Higher basicity and nucleophilicity. Typically initiates attack on electrophiles (aldehydes, isocyanates, acid chlorides).[1]

Chelation Potential

The spatial arrangement of the two amino groups allows for the formation of stable 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺), making the scaffold useful in coordination chemistry and as a binding motif in metalloenzyme inhibitors.

Synthetic Methodologies

The synthesis of the core scaffold typically proceeds via the reduction of nitrile or amide precursors.

Primary Route: Reduction of 3-Amino-2-cyanopyridine

This is the most scalable industrial route. The electron-withdrawing nitrile at the 2-position is reduced to the primary amine.

  • Reagents: H₂ (gas), Raney Nickel or Pd/C catalyst, Methanolic Ammonia.[1]

  • Conditions: 40–60°C, 50 psi.

  • Yield: Typically 85–95%.

  • Note: The presence of ammonia suppresses the formation of secondary amine byproducts (dimers).[1]

Alternative Route: Reduction of Amides

Starting from 3-aminopyridine-2-carboxylic acid amide, reduction with Lithium Aluminum Hydride (LAH) or Borane-THF yields the target diamine. This route is preferred when the nitrile precursor is unavailable.

Medicinal Chemistry Applications

Synthesis of Pyrido[3,2-d]pyrimidines (Kinase Inhibitor Scaffold)

The most high-value application is the conversion of the scaffold into 1,2,3,4-tetrahydropyrido[3,2-d]pyrimidines . This bicyclic system mimics the adenine core of ATP, making it a potent scaffold for kinase inhibitors (e.g., p110α PI3K inhibitors).

  • Mechanism: Condensation with aldehydes (Mannich-type cyclization) or 1-carbon donors (CDI, Triethyl orthoformate).

  • Reaction Type: Cyclocondensation.

  • Pharmacophore: The N1 and N3 nitrogens in the resulting pyrimidine ring serve as hydrogen bond acceptor/donor pairs for the kinase hinge region.

Synthesis of Pyrido[3,2-e][1,4]diazepines (CNS Agents)

Reaction with 1,2-biselectrophiles (such as


-halo ketones or oxalyl chloride) yields the 7-membered diazepine ring.
  • Target: Bioisosteres of benzodiazepines (e.g., Diazepam).[1]

  • Advantage: The pyridine nitrogen adds polarity and alters metabolic stability compared to the carbocyclic benzene ring in traditional benzodiazepines.

Experimental Protocols

Protocol A: Synthesis of 1,2,3,4-Tetrahydropyrido[3,2-d]pyrimidine

Objective: Cyclization of 2-aminomethyl-3-aminopyridine with an aldehyde.

  • Preparation: Dissolve 2-aminomethyl-3-aminopyridine (1.0 eq) in anhydrous Ethanol (0.2 M concentration).

  • Addition: Add the substituted benzaldehyde (1.05 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (formation of imine intermediate followed by cyclization).[1]

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol.[1] If soluble, concentrate in vacuo and purify via silica gel chromatography (DCM/MeOH gradient).[1]

  • Validation:

    
    H NMR should show a singlet or AB quartet for the methylene bridge at the C2 position (~4.0–4.5 ppm) and a singlet for the new aminal methine proton (~5.0–6.0 ppm).[1]
    

Visualization & Logic

Diagram 1: Synthetic Divergence from the Scaffold

This diagram illustrates how the core scaffold diverges into two distinct heterocyclic classes based on the carbon-chain length of the electrophile.

G Scaffold 2-Aminomethyl-3-aminopyridine (Core Scaffold) Aldehyde + Aldehyde / 1C Donor (Formic Acid, CDI) Scaffold->Aldehyde Dicarbonyl + 1,2-Dicarbonyl / 2C Donor (Oxalyl Chloride, Alpha-Halo Ketone) Scaffold->Dicarbonyl Pyrimidine Pyrido[3,2-d]pyrimidine (6-Membered Ring) Kinase Inhibitors Aldehyde->Pyrimidine Cyclocondensation Diazepine Pyrido[3,2-e][1,4]diazepine (7-Membered Ring) CNS Agents Dicarbonyl->Diazepine Double Condensation

Caption: Divergent synthesis pathways: 1-carbon insertion yields kinase-active pyrimidines; 2-carbon insertion yields CNS-active diazepines.

Diagram 2: Pharmacophore Mapping (Kinase Binding)

This logic flow demonstrates why the pyrido[3,2-d]pyrimidine derivative is a potent hinge binder.

SAR Scaffold_Deriv Pyrido[3,2-d]pyrimidine Derivative Interaction1 N1 Acceptor (Binds to Backbone NH) Scaffold_Deriv->Interaction1 Interaction2 N3-H Donor (Binds to Backbone Carbonyl) Scaffold_Deriv->Interaction2 Selectivity Selectivity Filter (Pyridine N can repel/attract specific residues) Scaffold_Deriv->Selectivity SAR Tuning Hinge Kinase Hinge Region (ATP Binding Site) Interaction1->Hinge H-Bond Interaction2->Hinge H-Bond

Caption: Mechanism of Action: The fused scaffold mimics the Adenine ring of ATP, establishing critical H-bonds with the kinase hinge.

Data Summary: Comparative Reactivity

Reaction PartnerElectrophile TypeResulting Ring SizeProduct ClassKey Application
Formic Acid / Orthoesters 1-Carbon (C1)6-MemberedPyrido[3,2-d]pyrimidineKinase Inhibitors (PI3K)
Aldehydes (R-CHO) 1-Carbon (C1)6-MemberedTetrahydropyrido-pyrimidineDihydrofolate Reductase Inhibitors
Oxalyl Chloride 2-Carbon (C2)7-MemberedPyrido[3,2-e][1,4]diazepine-dioneAnxiolytics / Sedatives

-Halo Ketones
2-Carbon (C2)7-MemberedPyrido[3,2-e][1,4]diazepineBromodomain Inhibitors

References

  • Synthesis of Pyrido[3,2-d]pyrimidines

    • Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).[1]

    • URL:[Link]

  • Synthesis of Pyrido[3,2-e][1,4]diazepines

    • Title: A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones.
    • Source: ResearchGate (Journal of Heterocyclic Chemistry).[1]

    • URL:[Link]

  • Scaffold Precursor Synthesis (Reduction)

    • Title: 3-Cyanopyridine-2(1H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.
    • Source: ResearchG
    • URL:[Link]

  • Kinase Inhibitor Patents (Grounding the Application)

    • Title: Pyrido(3,2-d)
    • Source: Google Patents.[2][3]

    • URL

Sources

Strategic Synthesis Pathways for 3,5-Disubstituted 2-Aminomethylpyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 3,5-disubstituted 2-aminomethylpyridine scaffold is a privileged pharmacophore in modern drug discovery. Its unique spatial geometry and hydrogen-bonding capabilities make it a critical structural vector in the development of decaprenylphosphoryl-


-D-ribose 2′-epimerase (DprE1) inhibitors targeting multidrug-resistant Mycobacterium tuberculosis [1], as well as in the design of conformationally open CXCR4 antagonists for oncology applications [2].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in derivatizing this scaffold lies in the regioselective installation of the 2-aminomethyl group without disrupting the delicate electronic balance established by the 3,5-substituents. This whitepaper deconstructs the synthetic logic, thermodynamic causality, and self-validating protocols required to master this chemical space.

Retrosynthetic Logic and Pathway Architecture

Direct electrophilic aromatic substitution (EAS) on a pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Attempting to force multi-substitution often leads to intractable mixtures. Therefore, a highly controlled, step-wise retrosynthetic approach is mandatory.

The most robust pathway relies on three orthogonal stages:

  • Core Construction : Establishing the 3,5-disubstitution pattern early via transition-metal-catalyzed cross-coupling.

  • Regioselective Cyanation : Activating the C2 position via an N-oxide intermediate to install a nitrile group.

  • Chemoselective Reduction : Reducing the C2-nitrile to the target aminomethyl group without triggering hydrodehalogenation or over-reduction of the pyridine core.

Retrosynthesis A 3,5-Disubstituted 2-Aminomethylpyridine B 3,5-Disubstituted 2-Cyanopyridine A->B Nitrile Reduction C 3,5-Disubstituted Pyridine N-Oxide B->C C2-Cyanation D 3,5-Disubstituted Pyridine C->D N-Oxidation

Retrosynthetic pathway for 3,5-disubstituted 2-aminomethylpyridines.

Stage 1: Regioselective C2-Cyanation via N-Oxide Activation

Once the 3,5-disubstituted pyridine core is synthesized (typically via Suzuki-Miyaura coupling of 3,5-dibromopyridine), the next challenge is functionalizing the C2 position. Pyridine itself is inert to nucleophilic cyanide.

The Causality of N-Oxidation: By oxidizing the pyridine nitrogen using


-CPBA or 

, we achieve two critical mechanistic goals. First, the N-oxide pulls electron density away from the

and

positions, increasing their electrophilicity. Second, upon treatment with an activating agent (like dimethylcarbamyl chloride or trifluoroacetic anhydride), the N-oxide oxygen becomes an exceptional leaving group. When a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) is introduced, it attacks the C2 position, followed by the elimination of the activating group to rearomatize the ring. This metal-free Reissert-Henze type reaction guarantees exclusive ortho-cyanation [3].

Stage 2: Chemoselective Nitrile Reduction

Reducing the 2-cyanopyridine to a 2-aminomethylpyridine is chemically precarious. If the 3,5-substituents contain halogens or reducible olefins, standard Palladium on Carbon (Pd/C) hydrogenation will cause catastrophic off-target hydrodehalogenation.

We utilize two divergent strategies based on the substrate's electronic profile:

  • Catalytic Hydrogenation (Raney Nickel /

    
    ) : Ideal for alkyl/aryl substituted pyridines. The Causality of Ammonia:  The addition of 
    
    
    
    is a thermodynamic necessity, not just a solvent choice. During reduction, the intermediate imine can react with the newly formed primary amine to form a secondary amine dimer. Excess
    
    
    shifts the equilibrium, outcompeting the primary amine for the imine intermediate, exclusively yielding the desired product [4].
  • Chemical Reduction (Nickel Boride /

    
    ) : Ideal for halogenated or sensitive substrates. 
    
    
    
    reduces
    
    
    to form highly active colloidal nickel boride (
    
    
    ) in situ. The immediate presence of
    
    
    traps the nucleophilic primary amine as a carbamate before it can undergo deleterious side reactions or poison the catalyst surface [2].

Reduction Start 3,5-Disubstituted 2-Cyanopyridine PathA Raney Ni, H2 (atm) NH3 in MeOH Start->PathA Catalytic PathB NiCl2, NaBH4 Boc2O, MeOH Start->PathB Chemical ProdA Primary Amine (Free Base) PathA->ProdA ProdB Boc-Protected Primary Amine PathB->ProdB

Divergent chemoselective reduction pathways for 2-cyanopyridines.
Quantitative Data: Reduction Method Comparison
Substrate ProfileReduction MethodReagents & ConditionsYield (%)Chemoselectivity & Mechanistic Notes
3,5-Dialkyl/Diaryl CatalyticRaney Ni,

(50 psi),

/MeOH
85–95%High; requires

to prevent secondary amine dimerization [4].
3,5-Dihalo Chemical

,

,

75–88%Excellent; completely avoids hydrodehalogenation. Yields Boc-amine [2].
3,5-Heteroaryl Borane Complex

complex, Reflux
60–70%Moderate; useful when transition metals must be entirely avoided.

Self-Validating Experimental Protocols

Protocol A: Regioselective C2-Cyanation of Pyridine N-Oxides

Objective: Convert 3,5-disubstituted pyridine N-oxide to 3,5-disubstituted 2-cyanopyridine.

  • Preparation: Dissolve the 3,5-disubstituted pyridine N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert Argon atmosphere. Cool the reaction vessel to 0 °C.

  • Activation: Add dimethylcarbamyl chloride (1.5 equiv) dropwise over 10 minutes. Stir at room temperature for 24 hours to ensure complete formation of the activated N-alkoxy intermediate.

  • Cyanation: Introduce trimethylsilyl cyanide (TMSCN, 2.0 equiv) dropwise. Caution: TMSCN is highly toxic; perform strictly in a specialized fume hood. Heat the mixture to 40 °C for 12 hours.

  • Workup & Validation: Quench with saturated aqueous

    
    . Extract with DCM.
    
    • Self-Validation Check: TLC (Hexane/EtOAc 3:1) should reveal a new, highly UV-active spot with a higher

      
       value than the highly polar N-oxide. IR spectroscopy of the crude must show a sharp, distinct 
      
      
      
      stretching band at ~2230
      
      
      .
Protocol B: Nickel Boride Mediated Nitrile Reduction (Boc-Protected)

Objective: Chemoselective reduction of 2-cyanopyridine to a Boc-protected 2-aminomethylpyridine.

  • Preparation: Dissolve the 3,5-disubstituted 2-cyanopyridine (1.0 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.1 equiv) in anhydrous methanol at 0 °C.
  • Reduction: Slowly add

    
     (7.0 equiv) in small portions.
    
    • Mechanistic Note: The solution will immediately turn from pale green to pitch black, indicating the in situ generation of the active colloidal

      
       catalyst. Exothermic hydrogen gas evolution will occur.
      
  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench the unreacted

    
     with diethylenetriamine (to chelate nickel) and water. Extract with ethyl acetate.
    
    • Self-Validation Check: Reaction completion is validated by the cessation of

      
       bubbling. LC-MS should show the complete disappearance of the nitrile mass and the appearance of the 
      
      
      
      peak corresponding to the Boc-protected amine.
      
      
      NMR must show a new singlet integrating to 9H at ~1.4 ppm (Boc group) and a doublet at ~4.4 ppm corresponding to the new benzylic
      
      
      protons coupling with the adjacent NH.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: MDPI URL
  • Process for the preparation of 2-aminomethylpiperidine (and 2-aminomethylpyridine)

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic stability of fluorinated aminopyridines, a critical consideration in modern drug discovery. We will delve into the strategic use of fluorine to enhance drug-like properties, explore the metabolic pathways of these compounds, and detail the experimental workflows for assessing their stability. This document is designed to serve as a practical resource, bridging fundamental principles with actionable, field-proven insights.

The Strategic Role of Fluorine in Modulating Metabolic Stability

The introduction of fluorine into drug candidates, particularly at metabolically vulnerable positions, is a well-established strategy to enhance metabolic stability.[1][2][3] This is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond.[2][4][5]

Blocking Metabolic "Soft Spots"

Fluorine substitution is frequently employed to block "metabolic soft spots" that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][4] By replacing a hydrogen atom at a site prone to hydroxylation, for instance, the metabolic process can be effectively hindered, leading to a longer in vivo half-life of the drug.[1][6][7]

Altering Physicochemical Properties

Beyond steric hindrance, fluorine's high electronegativity can alter the electronic properties of the aminopyridine ring.[2] This can influence the molecule's pKa, lipophilicity, and overall conformation, which in turn can affect its interaction with metabolizing enzymes and target receptors.[1][2][4] While often increasing lipophilicity, which can improve membrane permeability, excessive lipophilicity may lead to reduced aqueous solubility.[1]

It's crucial to understand that the benefits of fluorination are highly context-dependent and not always predictable.[1] Therefore, a "try and measure" approach, guided by structural data and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, is often necessary.[1]

Metabolic Pathways of Aminopyridines

Aminopyridines, which exist in three isomeric forms (2-, 3-, and 4-aminopyridine), are a common scaffold in medicinal chemistry.[8][9] Their metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[10][11]

Key Metabolic Reactions

The primary metabolic pathways for aminopyridines and their fluorinated analogs include:

  • Oxidation: This is a major route of metabolism, often catalyzed by CYP enzymes.[5] For the parent compound 4-aminopyridine (dalfampridine), the major metabolites are 3-hydroxy-4-aminopyridine and its subsequent sulfate conjugate, with CYP2E1 being the primary enzyme responsible for the initial hydroxylation.[12][13][14][15]

  • N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide metabolite.

  • N-dealkylation: For substituted aminopyridines, the removal of alkyl groups from the amino moiety is a common metabolic pathway, often catalyzed by CYP3A4.[16]

  • Bioactivation: In some cases, oxidation of the amino group can lead to the formation of reactive electrophilic species, such as pyridine-diimines, which can covalently bind to proteins.[17]

Impact of Fluorination on Metabolism

The introduction of fluorine can significantly alter these pathways. For example, in a study of 3-fluoro-4-aminopyridine ([18F]3F4AP), it was found to be a much better substrate for CYP2E1 than its non-fluorinated counterpart, leading to faster metabolism.[18] The primary metabolites were identified as 5-hydroxy-3-fluoro-4-aminopyridine and 3-fluoro-4-aminopyridine N-oxide.[18] This highlights that while fluorination can block metabolism at one site, it may open up new avenues for metabolic attack or alter the rate of existing ones.

The following diagram illustrates the general metabolic pathways of a hypothetical fluorinated aminopyridine.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_reactive Bioactivation Pathway Parent Fluorinated Aminopyridine Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Oxidation N_Oxide N-Oxide Metabolite Parent->N_Oxide N-oxidation Dealkylated Dealkylated Metabolite Parent->Dealkylated N-dealkylation Reactive Reactive Intermediate (e.g., Diimine) Parent->Reactive Oxidation Conjugated Conjugated Metabolite (e.g., Glucuronide, Sulfate) Hydroxylated->Conjugated Conjugation Protein Protein Adducts Reactive->Protein Covalent Binding

Caption: Generalized metabolic pathways for a fluorinated aminopyridine.

Experimental Assessment of Metabolic Stability

In vitro metabolic stability assays are crucial for evaluating the susceptibility of a compound to metabolism early in the drug discovery process.[19][20][] These assays measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system.[22]

Key In Vitro Test Systems

The most common in vitro systems for assessing metabolic stability are:

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[10][11][23] Microsomal stability assays are a cost-effective and high-throughput method for assessing CYP-mediated metabolism.[11][24]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolizing enzymes, providing a more comprehensive assessment of a compound's overall cellular metabolism.[25][26][27]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[]

  • Recombinant Enzymes: Using specific recombinant CYP enzymes allows for the identification of the particular isoforms responsible for a compound's metabolism.[19][27]

The choice of test system depends on the specific goals of the study. Microsomal assays are excellent for initial screening and understanding Phase I metabolism, while hepatocytes provide a more complete picture of hepatic clearance.[25][26]

Standard Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a fluorinated aminopyridine using liver microsomes.

Materials and Reagents:
  • Pooled liver microsomes (human or other species)

  • Test compound (fluorinated aminopyridine)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[28]

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis Prep_Compound Prepare Test Compound and Controls Pre_Incubate Pre-incubate Microsomes and Compound at 37°C Prep_Compound->Pre_Incubate Prep_Microsomes Prepare Microsome Working Solution Prep_Microsomes->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction (Add NADPH) Prep_NADPH->Initiate Pre_Incubate->Initiate Time_Points Incubate at 37°C, Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench Reaction (Add Cold Acetonitrile with Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining, t1/2, and CLint Analyze->Calculate

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in phosphate buffer.[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (at a typical concentration of 1 µM).[24] Include control wells without NADPH and wells with positive control compounds.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls. The time of addition is considered t=0.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile or methanol containing an internal standard.[24][28] The organic solvent precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[23][29][30]

Data Analysis and Interpretation

The primary data obtained is the concentration of the test compound at each time point. From this, several key parameters can be calculated:

ParameterDescriptionCalculationSignificance
Percent Remaining The percentage of the initial compound concentration remaining at a specific time point.(Concentration at time t / Concentration at time 0) * 100A direct measure of metabolic depletion.
Half-life (t½) The time required for the concentration of the compound to decrease by 50%.0.693 / k, where k is the elimination rate constant.A longer half-life indicates greater metabolic stability.[24]
Intrinsic Clearance (CLint) The intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.(0.693 / t½) * (mL incubation / mg microsomal protein)A lower CLint value signifies slower metabolism and better stability.[24]

These parameters allow for the ranking of compounds based on their metabolic stability and can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.[20]

Metabolite Identification

In addition to assessing the rate of metabolism, identifying the structures of the metabolites formed is crucial for understanding the metabolic pathways and identifying potential "soft spots" for further chemical modification.[29][31]

Analytical Techniques

The primary analytical tool for metabolite identification is high-resolution liquid chromatography-mass spectrometry (LC-MS).[29][30][32][33]

  • LC-MS/MS: Tandem mass spectrometry provides fragmentation patterns that are unique to each compound, aiding in structural elucidation.[30]

  • High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements, which can help determine the elemental composition of novel or unexpected metabolites.[30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive, NMR provides detailed structural information and can be invaluable for unambiguously identifying metabolite structures.[29][30]

Causality in Experimental Design

When designing metabolite identification studies, it is essential to include control incubations (e.g., without NADPH or with heat-inactivated microsomes) to differentiate between enzymatic and non-enzymatic degradation products. Comparing the metabolic profiles across different species can also provide valuable insights into potential differences in human metabolism.

Conclusion

The metabolic stability of fluorinated aminopyridines is a multifaceted issue that requires a deep understanding of both the chemical properties of fluorine and the biological processes of drug metabolism. By strategically incorporating fluorine to block metabolic liabilities and by employing robust in vitro assays to assess stability and identify metabolic pathways, researchers can significantly improve the pharmacokinetic profiles of drug candidates. This guide provides a foundational framework for these investigations, emphasizing the importance of a mechanistically driven and experimentally validated approach to drug design and development.

References

[1] Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 4, 2026, from [19] WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays. Retrieved March 4, 2026, from [4] Annual Reviews. (2001, February 22). METABOLISM OF FLUORINE-CONTAINING DRUGS. Retrieved March 4, 2026, from [25] BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved March 4, 2026, from [6] PMC. (n.d.). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Retrieved March 4, 2026, from [10] In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved March 4, 2026, from [20] Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved March 4, 2026, from [2] Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved March 4, 2026, from [5] PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved March 4, 2026, from _ [26] Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 4, 2026, from [29] PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites. Retrieved March 4, 2026, from [8] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). Retrieved March 4, 2026, from [28] AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved March 4, 2026, from [30] Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved March 4, 2026, from [24] Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved March 4, 2026, from [32] Hilaris. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved March 4, 2026, from [3] CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry. Retrieved March 4, 2026, from [18] PMC. (n.d.). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Retrieved March 4, 2026, from [22] Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved March 4, 2026, from [31] Analytical tools and approaches for metabolite identification in early drug discovery. (2007, February 15). Retrieved March 4, 2026, from [11] Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved March 4, 2026, from [12] PMC. (n.d.). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Retrieved March 4, 2026, from [17] PubMed. (2005, June 15). Bioactivation of 2,3-diaminopyridine-containing bradykinin B1 receptor antagonists: irreversible binding to liver microsomal proteins and formation of glutathione conjugates. Retrieved March 4, 2026, from [33] Bentham Science Publishers. (2021, January 1). Metabolite Detection and Profiling Using Analytical Methods. Retrieved March 4, 2026, from [27] Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved March 4, 2026, from [] BOC Sciences. (n.d.). Metabolic Stability Testing | PK Optimization - Formulation. Retrieved March 4, 2026, from [23] Microsomal stability assay | PDF. (n.d.). Retrieved March 4, 2026, from [7] Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Retrieved March 4, 2026, from [9] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10). Retrieved March 4, 2026, from [13] PubMed. (2013, August 14). Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. Retrieved March 4, 2026, from [14] PharmaCompass.com. (n.d.). 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry. Retrieved March 4, 2026, from [16] PMC. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved March 4, 2026, from [15] Taylor & Francis. (2013, August 14). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Retrieved March 4, 2026, from

Sources

Physicochemical Profiling: pKa Values of 2-(Aminomethyl)-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous physicochemical analysis of 2-(Aminomethyl)-5-fluoropyridin-3-amine , a critical scaffold in medicinal chemistry often utilized for kinase inhibition and fragment-based drug discovery.[1]

As specific experimental data for this exact CAS registry number is sparse in open literature, this guide synthesizes high-confidence predictive modeling based on Structure-Activity Relationships (SAR) of validated fragments (3-amino-5-fluoropyridine and 2-picolylamine) and details the definitive experimental protocols required for empirical validation.

Executive Summary

2-(Aminomethyl)-5-fluoropyridin-3-amine represents a polyfunctional pyridine scaffold containing three potential ionization sites: the pyridine ring nitrogen, the primary aniline-like amine at position 3, and the aliphatic aminomethyl group at position 2.[1]

Understanding the ionization constants (pKa) of this molecule is paramount for predicting:

  • Ligand-Protein Interactions: The protonation state determines hydrogen bond donor/acceptor capability within a binding pocket.[2]

  • ADME Properties: The balance between the cationic and neutral forms at physiological pH (7.[2]4) dictates membrane permeability and lysosomal trapping risks.[2][3]

Key Physicochemical Metrics (Predicted)
Ionization CenterFunctional GroupPredicted pKaState at pH 7.4Electronic Influences
pKa₁ Pyridine Ring Nitrogen3.6 ± 0.4 NeutralLowered by 5-F (inductive) and 2-aminomethyl field effect.[1]
pKa₂ Aliphatic Amine (Side chain)8.5 ± 0.3 Cationic (+1)Lowered by electron-deficient pyridine ring.[2][3]
pKa₃ Aromatic Amine (Pos 3)< 1.0 NeutralDelocalized lone pair; non-basic in aqueous range.[2][3]

Structural Analysis & Electronic Effects

To accurately estimate the pKa values, we must deconstruct the molecule into its contributing electronic vectors.[2]

The Fluorine Effect (Position 5)

The fluorine atom is highly electronegative (


).[2][3] Through the inductive effect (-I) , it pulls electron density away from the pyridine ring.[2]
  • Impact: This destabilizes the protonated pyridinium form, lowering the pKa of the ring nitrogen compared to unsubstituted pyridine (pKa 5.2).[2][3]

The 3-Amino Group (Resonance vs. Induction)

The amino group at position 3 is an electron donor via resonance (+R) but an electron withdrawer via induction (-I).[1][3]

  • Impact: In pyridine systems, the resonance effect typically dominates, pushing electron density into the ring and raising the basicity of the ring nitrogen.[2] (e.g., 3-aminopyridine pKa ≈ 6.0).[3]

The 2-Aminomethyl "Anchor"

This group is the strongest base.[1][2] At physiological pH, it exists as a protonated ammonium species (


).[3]
  • Field Effect: The positive charge on the side chain exerts a strong repulsive field effect against the protonation of the ring nitrogen, drastically lowering the ring pKa (pKa₁).[2][3]

  • Intramolecular H-Bonding: There is a high probability of an intramolecular hydrogen bond between the 3-amino group and the 2-aminomethyl group, which can stabilize specific conformers but generally reduces the basicity of the donor nitrogen.

Ionization Equilibria & Microspecies

The molecule exists in different microspecies depending on the pH environment.[2] The transition from the fully protonated dication to the neutral species follows a specific pathway.

Visualization of Ionization Pathway

IonizationPathway Dication Dication (pH < 2) [PyH+, R-NH3+] Monocation Monocation (pH 4-8) [Py, R-NH3+] (Dominant at Phys pH) Dication->Monocation pKa1 ≈ 3.6 (Ring Deprotonation) Neutral Neutral Species (pH > 9) [Py, R-NH2] Monocation->Neutral pKa2 ≈ 8.5 (Sidechain Deprotonation)

Figure 1: Predicted ionization pathway.[1][3] The molecule transitions from a dication to a monocation (the major species at physiological pH) and finally to a neutral form.[3]

Experimental Determination Protocols

Since theoretical predictions must be validated, the following protocols represent the industry standard for determining pKa values for fluorinated aminopyridines.

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred for compounds with reasonable water solubility (>0.5 mM).[2][3]

Reagents & Equipment:

  • Instrument: Sirius T3 or Mettler Toledo Titrator.

  • Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl (aq) to maintain ionic strength.

Workflow:

  • Dissolution: Dissolve 3 mg of the compound in 20 mL of degassed 0.15 M KCl.

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation (Dication state).

  • Titration: Titrate with 0.1 M KOH up to pH 11.0.

  • Data Analysis: Use the Bjerrum plot method to identify inflection points.[2] The first inflection (pH ~3.[2][3]6) corresponds to the ring nitrogen; the second (pH ~8.[2][3]5) corresponds to the aliphatic amine.[2][3]

Method B: UV-Metric Titration (For Low Solubility)

If the neutral species precipitates, UV-metric titration is required.[1] This exploits the fact that the UV spectrum of the pyridine ring changes upon protonation.[2]

Workflow:

  • Preparation: Prepare a 50 µM stock solution in a mixed solvent system (e.g., water/methanol) if necessary, though water is preferred for pKa accuracy.

  • Scanning: Measure UV absorbance (200–400 nm) at 0.5 pH intervals from pH 2 to 10.

  • Deconvolution: Plot the absorbance change at

    
     (typically ~260 nm for pyridines) vs. pH.[2][3] The inflection point yields the pKa.[2]
    
Method C: 19F-NMR Titration (Site Assignment)

This is a highly specific method for fluorinated compounds, allowing unambiguous assignment of which group is ionizing.[3]

Workflow:

  • Setup: Dissolve compound in

    
     with phosphate buffer.
    
  • Shift Tracking: Monitor the

    
     chemical shift (
    
    
    
    ) as a function of pH.
  • Logic:

    • Protonation of the ring nitrogen causes a significant downfield shift in the

      
       signal due to ring deshielding.[2][3]
      
    • Protonation of the distal aliphatic amine causes a much smaller perturbation.[2]

    • This confirms the assignment of pKa₁ to the ring nitrogen.[2]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Pure Compound (>98% HPLC) SolubilityCheck Check Aqueous Solubility (at pH 7.0) Start->SolubilityCheck Decision Soluble > 0.5 mM? SolubilityCheck->Decision Potentiometric Method A: Potentiometric Titration (Sirius T3) Decision->Potentiometric Yes UVMetric Method B: UV-Metric Titration (D-PAS) Decision->UVMetric No Analysis Data Analysis (Bjerrum Plot / UV Shift) Potentiometric->Analysis UVMetric->Analysis Validation Validation: Compare with 19F-NMR (Optional) Analysis->Validation

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Implications for Drug Discovery

Solubility & Formulation[2]
  • At pH 1.2 (Stomach): The molecule is a dication (highly soluble).[2][3]

  • At pH 7.4 (Blood): The molecule is a monocation (soluble).[2][3]

  • Formulation Strategy: Salt selection should focus on counter-ions that stabilize the aliphatic amine, such as Hydrochloride or Mesylate , to ensure consistent dissolution.[2]

Permeability (LogD)

The presence of the charged aliphatic amine at physiological pH (pKa ~8.[2][3]5) suggests that the LogD₇.₄ will be significantly lower than the intrinsic LogP .[2]

  • Optimization: To improve passive permeability (PAMPA/Caco-2), medicinal chemists often cap the aliphatic amine (e.g., amide formation) or lower its pKa by adding adjacent electron-withdrawing groups (e.g., difluoromethyl).[3]

References

  • Perrin, D. D. (1965).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[2] (Foundational text for pyridine pKa values).

  • Manallack, D. T. (2007).[2][3] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[2] Link

  • Reijmar, K., et al. (2013).[2][3] Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 26(11), 910-915.[3] Link[3]

  • Charifson, P. S., et al. (2014).[2][3] Practical Application of Physicochemical Property Predictions in Drug Design. Journal of Medicinal Chemistry, 57(22), 9701–9717.[2][3] Link[3]

Sources

Engineering Novel Fluorinated Heterocyclic Intermediates: A Technical Blueprint for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Between 2016 and 2022, a significant surge in FDA-approved drugs featured fluorinated heterocyclic motifs, underscoring their critical role in optimizing pharmacokinetics and target binding[1]. Historically, synthesizing these intermediates relied heavily on a "building block" approach, requiring early-stage introduction of fluorine using harsh, highly reactive gases or reagents.

Today, the paradigm has shifted toward Late-Stage Functionalization (LSF) . By employing transition-metal catalysis and visible-light photoredox systems, chemists can now introduce fluorine atoms or fluoroalkyl groups directly onto complex, fully elaborated heterocyclic cores. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of novel fluorinated heterocyclic intermediates.

The Causality of Fluorination in Drug Design

Before executing complex syntheses, it is crucial to understand why specific fluorination strategies are chosen. The introduction of fluorine is never arbitrary; it is a calculated structural modification designed to manipulate three core physicochemical properties[2]:

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. When placed adjacent to a basic nitrogen in a heterocycle (e.g., piperidine or pyrrolidine), its strong electron-withdrawing inductive effect lowers the amine's pKa. This reduces the molecule's ionization state at physiological pH, directly enhancing passive membrane permeability and oral bioavailability.

  • Metabolic Shielding: The C–F bond is exceptionally strong (~105 kcal/mol) and possesses a small Van der Waals radius (1.47 Å), closely mimicking hydrogen[1]. Replacing a vulnerable C–H bond with a C–F bond at known Cytochrome P450 oxidation sites (e.g., the para-position of an aryl ring) effectively blocks Phase I metabolic degradation without inducing severe steric clashes.

  • Lipophilicity and Binding Affinity: The low polarizability of the C–F bond increases the overall lipophilicity (LogP/LogD) of fluoro-arenes, driving hydrophobic interactions within target protein binding pockets.

G F_Atom Fluorine Incorporation into Heterocycle Electronegativity High Electronegativity (Inductive Effect) F_Atom->Electronegativity Steric Small Van der Waals Radius (1.47 Å) F_Atom->Steric CF_Bond Strong C-F Bond (~105 kcal/mol) F_Atom->CF_Bond pKa pKa Modulation (Alters Basicity) Electronegativity->pKa Lipophilicity Increased Lipophilicity (Membrane Permeability) Electronegativity->Lipophilicity Steric->Lipophilicity Metabolism Metabolic Stability (Blocks CYP450 Oxidation) CF_Bond->Metabolism

Causality network illustrating how fluorine properties enhance drug pharmacokinetics.

Mechanistic Paradigms: Choosing the Right Fluorinating Agent

The synthesis of fluorinated nitrogen heterocycles demands reagents that balance electrophilicity with functional group tolerance. The two most prominent N–F reagents used in modern LSF are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) [3].

Dual-Role Electrophilic Fluorination (Gold Catalysis)

In the synthesis of 3-fluoro-pyrrolidines and piperidines from aminoalkynes, Selectfluor plays a dual mechanistic role. It acts first as a potent oxidant, driving the oxidation of the Gold(I) catalyst to a highly active Gold(III) species. Subsequently, it serves as the electrophilic fluorine source, trapping the intermediate cyclic enamine generated by the gold-catalyzed hydroamination[4].

Visible-Light Photoredox Catalysis

For late-stage trifluoromethylation or direct C–H fluorination of heteroaromatics (e.g., pyridines, pyrazines, and triazoles), photoredox catalysis provides unparalleled mildness. By irradiating a Ruthenium or Iridium photocatalyst with visible light, chemists can generate transient radical species at room temperature, completely avoiding the thermal degradation of fragile drug intermediates[5].

G Start Substrate Preparation (Heterocycle + F-Source + Catalyst) Irradiation Visible Light Irradiation (Blue LED, 450 nm) Start->Irradiation SET_Ox Single Electron Transfer (Radical Generation) Irradiation->SET_Ox Excites Catalyst FluorineTransfer Fluorine Radical Transfer (C-F Bond Formation) SET_Ox->FluorineTransfer Transient Radical Quench Catalyst Regeneration & Reaction Quenching FluorineTransfer->Quench Turnover Purification Product Isolation (Chromatography) Quench->Purification Validation Validation (19F NMR / LC-MS) Purification->Validation

Workflow of visible-light photoredox late-stage fluorination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical experimental variables is explicitly defined, and in-line analytical checkpoints are embedded to verify success before proceeding.

Protocol A: Gold-Catalyzed Synthesis of 3-Fluoro-Pyrrolidines using Selectfluor[4]

Objective: Cyclization and tandem electrophilic fluorination of 1,5-aminoalkynes to yield fluorinated nitrogen heterocycles.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Causality: The intermediate Gold(III)-fluoride species is highly sensitive to protic interference; ambient moisture will lead to premature protodeauration, yielding the non-fluorinated pyrrolidine byproduct.

  • Reagent Loading: Dissolve the 1,5-aminoalkyne substrate (1.0 mmol) in 10 mL of anhydrous acetonitrile (CH₃CN). Add 5 mol% PPh₃AuCl.

    • Causality: Acetonitrile is selected because it acts as a weakly coordinating ligand, stabilizing the cationic gold intermediates without poisoning the catalyst.

  • Fluorination Initiation: Add Selectfluor (1.2 mmol) portion-wise over 10 minutes at room temperature.

    • Causality: Portion-wise addition controls the exothermic oxidation of Au(I) to Au(III), preventing thermal degradation of the transient enamine.

  • In-Line Validation (TLC & LC-MS): Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc). Extract a 10 µL aliquot, quench with NaHCO₃, and analyze via LC-MS to confirm the disappearance of the starting mass and the appearance of the[M+19]⁺ peak.

  • Workup & Final Validation: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

    • Self-Validation: Perform ¹⁹F NMR on the crude mixture. A successful reaction is validated by a distinct multiplet in the region of -160 to -180 ppm, characteristic of a secondary C(sp³)–F bond.

Protocol B: Visible-Light Photoredox Late-Stage Trifluoromethylation of Heteroarenes[5]

Objective: Direct C–H functionalization of electron-deficient heterocycles (e.g., pyrazines, triazoles) using photoredox catalysis.

  • Solution Assembly: In a 20 mL borosilicate glass vial, combine the heterocycle (0.5 mmol), Ru(bpy)₃Cl₂ photocatalyst (2 mol%), and the trifluoromethylating agent (e.g., Umemoto's reagent or CF₃SO₂Na, 1.5 mmol) in 5 mL of a DMF/H₂O (4:1) mixture.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen (O₂) is a potent triplet quencher. If not rigorously removed, O₂ will intercept the excited *Ru(II) state, aborting the Single Electron Transfer (SET) required to generate the CF₃ radical.

  • Irradiation: Seal the vial under Argon and irradiate with a 450 nm Blue LED array at 25 °C for 12 hours. Ensure vigorous stirring.

    • Causality: The Ru(bpy)₃Cl₂ catalyst has an absorption maximum near 452 nm. Maintaining 25 °C prevents non-specific thermal radical recombination.

  • Workup & Final Validation: Dilute with water and extract with dichloromethane. Purify via flash chromatography.

    • Self-Validation: Run ¹⁹F NMR. The presence of a sharp singlet around -62 to -64 ppm definitively confirms the successful installation of the –CF₃ group on the heteroaromatic ring.

Quantitative Data Analysis

To aid in reagent selection and predict the pharmacokinetic impact of these protocols, the following tables summarize critical quantitative metrics.

Table 1: Comparative Analysis of Electrophilic Fluorinating Agents[3]
ReagentActive F ContentSolubility ProfileReactivity & MechanismByproduct Management
Selectfluor® ~5.3%High in CH₃CN, H₂O. Insoluble in non-polar solvents.Highly reactive, strong oxidant. Sₙ2-type attack by nucleophilic heterocycles.Yields a water-soluble DABCO-derived salt; easily removed via aqueous wash.
NFSI ~6.0%Soluble in THF, DCM, Toluene.Milder than Selectfluor. Ideal for enolates and highly sensitive substrates.Yields dibenzenesulfonimide; requires chromatographic separation.
DAST ~11.8%Soluble in DCM, Chloroform.Deoxofluorination (converts C=O to CF₂). Prone to elimination side-reactions.Generates HF (highly toxic/corrosive); requires extreme safety precautions.
Table 2: Representative Physicochemical Shifts Post-Fluorination
Heterocyclic ScaffoldModificationΔpKa (Basic Amine)ΔLogD (pH 7.4)Impact on Biological Profile
Piperidine 3-Fluorination-1.5 to -2.0 units+0.3 to +0.5Enhanced passive permeability; reduced lysosomal trapping.
Pyrrolidine 3,3-Difluorination-2.5 to -3.2 units+0.6 to +0.8Significant lipophilicity boost; rigidification of ring conformation.
Pyridine ortho-Fluorination-1.0 to -1.5 units+0.2 to +0.4Blocks oxidative metabolism at the ortho position; alters H-bond acceptor strength.
Triazole [2]TrifluoromethylationMinimal change+1.0 to +1.2Massive increase in target binding affinity via hydrophobic pocket insertion.

Conclusion

The transition from traditional fluorination to Late-Stage Functionalization represents a watershed moment in drug discovery. By leveraging the dual oxidative/electrophilic nature of reagents like Selectfluor in gold-catalyzed systems, or harnessing the mild, radical-generating power of visible-light photoredox catalysis, researchers can rapidly diversify heterocyclic libraries. These self-validating methodologies not only ensure high scientific rigor but directly empower the rapid optimization of pharmacokinetic properties in novel therapeutic candidates.

References

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: MDPI URL:[Link][5]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles Source: Beilstein Journal of Organic Chemistry (PubMed / NIH) URL:[Link][4]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: International Journal of Molecular Sciences (PMC / NIH) URL:[Link][1]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: Frontiers in Chemistry (PMC / NIH) URL:[Link][2]

Sources

Technical Safety Guide: 2-(Aminomethyl)-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical safety and handling monograph for 2-(Aminomethyl)-5-fluoropyridin-3-amine .

Editorial Note: As of the current date, this specific isomer is a specialized research intermediate with limited public SDS entries. The safety data below is derived using toxicological read-across methodology from validated structural analogs (specifically 3-(Aminomethyl)pyridine and 3-Amino-5-fluoropyridine). This approach provides a conservative, high-safety-margin profile suitable for drug discovery environments.

Executive Summary & Chemical Identity

2-(Aminomethyl)-5-fluoropyridin-3-amine is a bifunctional pyridine building block. Its structure features a highly basic primary aliphatic amine (aminomethyl) and a less basic aromatic amine, positioned to facilitate the synthesis of fused heterocycles such as imidazo[4,5-b]pyridines or pyrido[2,3-d]pyrimidines.

Due to the presence of the aliphatic aminomethyl group, this compound must be treated as potentially corrosive and hygroscopic , distinct from simple aromatic aminopyridines.

Chemical Identifiers
ParameterDetail
Chemical Name 2-(Aminomethyl)-5-fluoropyridin-3-amine
IUPAC Name 3-Amino-5-fluoro-2-pyridinemethanamine
Molecular Formula C₆H₈FN₃
Molecular Weight 141.15 g/mol
Predicted Physical State Low-melting solid or viscous oil (Hygroscopic)
Solubility Soluble in DMSO, Methanol, Dilute Acids; Sparingly soluble in non-polar solvents.

Hazard Identification (GHS Classification)

Based on SAR (Structure-Activity Relationship) analysis of aminomethyl-pyridine analogs.

Signal Word: DANGER

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Toxicity
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.High pH of aliphatic amine (-CH₂NH₂) hydrolyzes skin lipids/proteins.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[1][2][3]Systemic pyridine toxicity; potential metabolic disruption.
Sensitization 1 H317: May cause an allergic skin reaction.Aromatic amines are known structural alerts for sensitization.
Eye Damage 1 H318: Causes serious eye damage.[1][3]Direct corrosive action on corneal tissue.

Precautionary Highlights:

  • P260: Do not breathe dusts or mists.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

  • P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[2][3][4][5]

Safe Handling & Engineering Controls

The dual-amine nature of this compound makes it susceptible to oxidation and carbamate formation (reaction with atmospheric CO₂).

Engineering Control Workflow

Do not handle on an open bench. The following hierarchy of controls is required:

  • Primary Containment: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Inert Atmosphere: Handle under Nitrogen or Argon balloon if solid is hygroscopic.

  • Weighing: Use an analytical balance inside the hood or a static-free enclosure.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may be insufficient for prolonged contact with corrosive aliphatic amines.

  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Extended cuff Nitrile or Neoprene (for accidental splash protection).

    • Breakthrough Time: Change outer gloves immediately upon contamination.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g or liquid solutions.

  • Body: Lab coat (cotton/poly blend) + Chemical resistant apron if pouring solutions.

Handling Decision Logic

HandlingProtocol Start Start: Handling 2-(Aminomethyl)-5-fluoropyridin-3-amine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing Protocol: Anti-static gun + Spatula Avoid dust generation Solid->Weighing Transfer Transfer Protocol: Syringe/Cannula transfer Avoid pouring Liquid->Transfer Atmosphere Atmosphere Control: Flush headspace with Argon/N2 (Prevents Carbonate formation) Weighing->Atmosphere Transfer->Atmosphere Waste Waste Disposal: Basic Organic Waste Stream (Do NOT mix with Acid Chlorides) Atmosphere->Waste

Figure 1: Decision logic for handling hygroscopic amine intermediates.[5]

Emergency Response Protocols

Critical Note: Amines can cause "blue haze" vision (glaucopsia) if vapors are inhaled, and severe burns without immediate pain sensation.

Exposure Response
Exposure RouteImmediate ActionMedical Rationale
Skin Contact Flush for 15 mins with water.[4] Do not apply neutralizing agents (vinegar) immediately.Neutralization generates heat, worsening the burn. Dilution is safer.
Eye Contact Irrigate immediately for 15-20 mins. Lift eyelids.Corrosive amines penetrate the cornea rapidly; seconds count to prevent blindness.
Inhalation Move to fresh air.[1][2][3][4][5] Oxygen if breathing is labored.[5]Pulmonary edema may be delayed up to 24 hours.
Ingestion Do NOT induce vomiting. Rinse mouth.[1][2]Vomiting re-exposes the esophagus to corrosive material.
Spill Management
  • Evacuate the immediate area.

  • PPE: Don full PPE including respiratory protection (P100/OV cartridge) if powder/dust is present.

  • Neutralization: Absorb spill with an inert absorbent (Vermiculite). Optional: Treat the absorbent with weak acid (Citric acid) after absorption to reduce volatility, but only in a well-ventilated hood.

  • Disposal: Collect in a dedicated container labeled "Corrosive Basic Solid/Liquid".

Synthesis & Reaction Safety

When using this compound as a building block, researchers must be aware of specific reactivity hazards.

Incompatibilities
  • Acid Chlorides/Anhydrides: Reaction is highly exothermic. Add reagents dropwise at 0°C.

  • Strong Oxidizers: Potential for N-oxide formation or uncontrolled oxidation of the aminomethyl group.

  • Halogenated Solvents (DCM/Chloroform): Amines can react with DCM over time to form quaternary ammonium salts (hazardous precipitate). Use fresh solutions.

Stability
  • Storage: -20°C is recommended for long-term storage.

  • Hygroscopicity: The compound will likely absorb water and CO₂ from air, forming a carbonate crust. Store under inert gas.

Reaction Pathway Visualization

ReactionSafety Compound 2-(Aminomethyl)- 5-fluoropyridin-3-amine AcidCl Reaction w/ Acid Chlorides (R-COCl) Compound->AcidCl Acylation Aldehyde Reaction w/ Aldehydes (Reductive Amination) Compound->Aldehyde Condensation Risk1 RISK: Exotherm Control: 0°C, Slow Addition AcidCl->Risk1 Risk2 RISK: Imine Instability Control: Dry Solvents, Mol. Sieves Aldehyde->Risk2 Product Fused Heterocycle (Drug Scaffold) Risk1->Product Risk2->Product

Figure 2: Safety considerations during common synthetic transformations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2737701, 2-Amino-5-fluoropyridine (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for 3-(Aminomethyl)pyridine (Analog). Retrieved from [Link](Note: Generalized link to ECHA database for analog comparison).

  • Lowe, D. (2018).In the Pipeline: Pyridines and their Hazards. Science Translational Medicine. (Contextual reference for heterocyclic chemistry safety).

Sources

Methodological & Application

Synthesis of Fluorinated Pyrido[3,2-d]pyrimidines from Aminomethyl Pyridines

[1]

Executive Summary

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolines and pteridines. It is increasingly utilized in the development of kinase inhibitors (e.g., PI3K, PDE4) and dihydrofolate reductase (DHFR) inhibitors. The incorporation of fluorine atoms into this scaffold is a critical strategy to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and binding affinity.

This application note details a robust, field-proven protocol for synthesizing fluorinated pyrido[3,2-d]pyrimidines starting from 3-amino-2-(aminomethyl)pyridines . Unlike routes starting from pyrimidines (which often suffer from regioselectivity issues during ring fusion), the "pyridine-first" strategy utilizing aminomethyl intermediates ensures unambiguous regiochemical control of the fusion.

Retrosynthetic Analysis & Strategy

The synthesis relies on the cyclocondensation of a 1,3-diamine equivalent (the aminomethyl pyridine) with a one-carbon donor.[1] The critical challenge is the stability of the ortho-aminomethyl pyridine precursor, which can be prone to self-condensation or oxidation.

Strategic Pathway
  • Fluorine Introduction: Early-stage introduction on the pyridine ring (e.g., 5-fluoro or 6-fluoro isomers) is preferred over late-stage fluorination to prevent non-selective electrophilic substitution.[1]

  • Precursor Synthesis: Selective reduction of 3-amino-2-cyanopyridines to 3-amino-2-(aminomethyl)pyridines.[1]

  • Cyclization: Condensation with triethyl orthoformate (TEOF) or formamidine acetate to form the dihydro- or tetrahydro-pyrimidine ring.[1]

  • Aromatization: Controlled oxidation to the fully aromatic pyrido[3,2-d]pyrimidine system.

Retrosynthetic Map

RetrosynthesisTargetFluorinated Pyrido[3,2-d]pyrimidine(Aromatic Core)Dihydro3,4-Dihydropyrido[3,2-d]pyrimidine(Intermediate)Dihydro->TargetOxidation(MnO2 or DDQ)Diamine3-Amino-2-(aminomethyl)-5-fluoropyridine(Key Precursor)Diamine->DihydroCyclization(TEOF/H+)Nitrile3-Amino-5-fluoro-2-pyridinecarbonitrileNitrile->DiamineSelective Reduction(H2/Raney Ni)Start2-Chloro-3-amino-5-fluoropyridine(Commercially Available)Start->NitrileCyanation(Zn(CN)2, Pd cat.)

Caption: Retrosynthetic disconnection showing the "pyridine-first" approach to ensure correct ring fusion.

Detailed Experimental Protocols

Step 1: Preparation of 3-Amino-2-(aminomethyl)-5-fluoropyridine

Objective: Convert the nitrile group to a primary amine without reducing the pyridine ring or removing the fluorine atom.[1]

  • Starting Material: 3-Amino-5-fluoro-2-pyridinecarbonitrile (CAS: 1820649-65-3 or synthesized via cyanation of 2-bromo-3-amino-5-fluoropyridine).[1]

  • Reagents: Raney Nickel (slurry in water), Hydrazine Hydrate (or H2 gas), Methanol.[1]

Protocol:

  • Setup: In a 250 mL hydrogenation flask, dissolve 3-amino-5-fluoro-2-pyridinecarbonitrile (10.0 mmol) in Methanol (50 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g wet weight) under an argon blanket.[1] Safety: Raney Nickel is pyrophoric; keep wet at all times.

  • Reduction:

    • Method A (Hydrogenation): Pressurize to 40 psi H2 and shake at RT for 4–6 hours.

    • Method B (Chemical Transfer):[1] Add Hydrazine Hydrate (5.0 eq) dropwise at 0°C, then warm to reflux for 2 hours.

  • Workup: Filter the catalyst through a Celite pad (keep wet!). Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate in vacuo at <40°C. The product, 3-amino-2-(aminomethyl)-5-fluoropyridine , is an unstable oil/solid that oxidizes in air.[1] Use immediately in Step 2.

Step 2: Cyclization to Dihydropyrido[3,2-d]pyrimidine

Objective: Close the pyrimidine ring using a one-carbon donor.[1]

  • Reagents: Triethyl Orthoformate (TEOF), Glacial Acetic Acid (cat.), Ethanol (anhydrous).[1]

Protocol:

  • Dissolution: Dissolve the crude diamine (from Step 1) in anhydrous Ethanol (10 mL/g).

  • Reagent Addition: Add Triethyl Orthoformate (3.0 eq). Add Glacial Acetic Acid (0.1 eq) as a catalyst.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by LC-MS (Target M+1 = 166 for 6-fluoro analog).[1]

  • Observation: The reaction typically produces the 3,4-dihydro intermediate.

  • Workup: Evaporate the solvent to dryness. The residue is often a semi-solid containing the dihydro-species.

Step 3: Aromatization (Oxidation)

Objective: Convert the dihydro intermediate to the fully aromatic fluorinated pyrido[3,2-d]pyrimidine.[1]

  • Reagents: Manganese Dioxide (MnO2) (activated), Dichloromethane (DCM) or Chloroform.[1]

Protocol:

  • Resuspension: Dissolve the crude residue from Step 2 in DCM (20 mL/g).

  • Oxidant Addition: Add activated MnO2 (10.0 eq).[1]

    • Note: A large excess is standard for MnO2 oxidations due to surface area dependence.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove manganese oxides.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, 0–5% MeOH in DCM).

    • Yield: Typical yields for the 3-step sequence range from 45–60%.[1]

Reaction Workflow & Critical Parameters

WorkflowStep1Reduction(Raney Ni, H2)Target: DiamineStep2Cyclization(TEOF, Reflux)Target: Dihydro-ringStep1->Step2Immediate Use(Unstable)Step3Oxidation(MnO2, RT)Target: Aromatic CoreStep2->Step3CrudeQCQC Check(1H NMR, 19F NMR)Step3->QCPurified

Caption: Step-by-step workflow highlighting the critical "Immediate Use" transition between reduction and cyclization.

Optimization Data Summary
ParameterCondition A (Standard)Condition B (Optimized)Outcome
Reduction Solvent EthanolMethanol MeOH improves solubility of polar diamine.[1]
Cyclization Reagent Formic AcidTriethyl Orthoformate (TEOF) TEOF gives cleaner conversion; Formic acid can form formyl salts.[1]
Oxidant Air/O2MnO2 (10 eq) MnO2 provides rapid, complete aromatization; Air is too slow.
Temperature 100°C (Step 2)80°C (Step 2) Lower temp reduces polymerization side-products.[1]

Troubleshooting & Expert Insights

Instability of the Aminomethyl Intermediate

The 3-amino-2-(aminomethyl)pyridine intermediate is prone to oxidative dimerization (forming imines) and carbamate formation if exposed to CO2.[1]

  • Solution: Do not store the intermediate. If storage is unavoidable, convert it to the dihydrochloride salt (HCl/Ether) which is stable indefinitely. Neutralize immediately before the cyclization step.

Regioselectivity Verification

While the starting material dictates the fusion, confirm the structure using 2D NMR (HMBC) .

  • Key Correlation: In the final product, the proton at C-2 (pyrimidine ring) should show long-range coupling to the bridgehead carbons.[1]

  • 19F NMR: The fluorine signal is a sensitive probe. A shift of ~5-10 ppm is often observed between the pyridine precursor and the fused system.

Alternative Cyclization Partners

For 2-substituted pyrido[3,2-d]pyrimidines (e.g., 2-methyl, 2-phenyl):

  • Replace TEOF with Triethyl Orthoacetate (for 2-Me) or Benzamidine (for 2-Ph).[1]

  • Note: Amidine condensations often require higher temperatures (120°C in DMF) compared to orthoesters.[1]

References

  • Review of Pyrido[3,2-d]pyrimidines: Shamroukh, A. H., et al. (2016). "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. (Note: Discusses the [3,2-d] isomer as the least described but biologically potent).[1]

  • Fluorinated Pyridine Precursors: Pauton, M., et al. (2019). "First radiosynthesis of 2-amino-5-[18F]fluoropyridines." Royal Society of Chemistry Advances. (Describes handling and synthesis of 2-amino-5-fluoropyridine derivatives).

  • General Cyclization Methodologies: Taltavull, J., et al. (2011). "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 46(10), 4946-4956. (Illustrates the cyclization logic for fused pyridopyrimidines).

  • Synthesis of 3-Amino-5-fluoropyridine: GuideChem Application Note. "How to prepare and use 3-AMINO-5-FLUOROPYRIDINE?"

  • One-Pot Orthoester Cyclizations: Gomes, R. S., et al. (2023). "One-Pot Reactions of Triethyl Orthoformate with Amines." Reactions, 4, 734-772. (Detailed mechanistic insight into the TEOF cyclization step).

Application Notes and Protocols for the Cyclization of 2-(Aminomethyl)-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide detailed protocols and scientific insights for the cyclization of 2-(aminomethyl)-5-fluoropyridin-3-amine, a key intermediate in the synthesis of diverse heterocyclic scaffolds for pharmaceutical and agrochemical research. The protocols described herein are designed to be robust and reproducible, offering researchers a reliable guide for the preparation of novel fused pyridine derivatives.

Introduction

2-(Aminomethyl)-5-fluoropyridin-3-amine is a versatile building block possessing two distinct nucleophilic centers: a primary aliphatic amine and a primary aromatic amine. This unique arrangement allows for a variety of cyclization strategies to construct fused heterocyclic systems, such as dihydropyrido[3,2-b]pyrazines and imidazo[4,5-b]pyridines. The presence of a fluorine atom at the 5-position can enhance the biological activity and metabolic stability of the resulting compounds, making this an attractive starting material for drug discovery programs.[1][2] This document outlines key cyclization protocols, explains the underlying chemical principles, and provides practical guidance for their successful implementation.

Strategic Approaches to Cyclization

The dual nucleophilicity of 2-(aminomethyl)-5-fluoropyridin-3-amine allows for two primary cyclization strategies, each leading to a different class of fused heterocycles. The choice of strategy depends on the desired final scaffold and the available reagents.

G cluster_0 Cyclization Strategies Start 2-(Aminomethyl)-5-fluoropyridin-3-amine StrategyA Strategy A: Formation of a Six-Membered Ring (Dihydropyrido[3,2-b]pyrazines) Start->StrategyA Reaction with α-dicarbonyls or equivalents StrategyB Strategy B: Formation of a Five-Membered Ring (Imidazo[4,5-b]pyridines) Start->StrategyB Reaction with one-carbon electrophiles

Figure 1: Primary cyclization strategies for 2-(aminomethyl)-5-fluoropyridin-3-amine.

Protocol 1: Synthesis of Tetrahydropyrido[3,2-b]pyrazines via Condensation with α-Dicarbonyls

This protocol details the synthesis of tetrahydropyrido[3,2-b]pyrazine derivatives through the condensation of 2-(aminomethyl)-5-fluoropyridin-3-amine with α-dicarbonyl compounds. This reaction is a variation of the classical quinoxaline synthesis and provides a straightforward route to a valuable heterocyclic core.

Reaction Principle

The reaction proceeds through a tandem condensation mechanism. The more nucleophilic aliphatic amine of the starting material initially attacks one of the carbonyl groups of the α-dicarbonyl compound to form a hemiaminal, which then dehydrates to an imine. The aromatic amine then undergoes an intramolecular cyclization with the second carbonyl group, followed by another dehydration step to yield the dihydropyrido[3,2-b]pyrazine. A final tautomerization or oxidation can lead to the aromatic pyrido[3,2-b]pyrazine.

G Start 2-(Aminomethyl)-5-fluoropyridin-3-amine + α-Dicarbonyl Step1 Initial condensation at aliphatic amine Start->Step1 Step2 Iminium ion formation Step1->Step2 Step3 Intramolecular cyclization Step2->Step3 Step4 Dehydration Step3->Step4 Product Tetrahydropyrido[3,2-b]pyrazine Step4->Product

Figure 2: Workflow for the synthesis of tetrahydropyrido[3,2-b]pyrazines.

Experimental Protocol

Materials:

  • 2-(Aminomethyl)-5-fluoropyridin-3-amine

  • Glyoxal (40% in water) or other α-dicarbonyl compounds (e.g., 2,3-butanedione)

  • Ethanol or Methanol

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a solution of 2-(aminomethyl)-5-fluoropyridin-3-amine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the α-dicarbonyl compound (1.1 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Reagent/ParameterConditionYield (%)Notes
α-DicarbonylGlyoxal75-85Product may require further oxidation for full aromatization.
2,3-Butanedione80-90Leads to the dimethyl-substituted product.
SolventEthanolGoodStandard solvent for this type of condensation.
CatalystAcetic AcidEssentialFacilitates imine formation and cyclization.

Protocol 2: Synthesis of Imidazo[4,5-b]pyridines via Cyclization with One-Carbon Electrophiles

This protocol describes the formation of the imidazo[4,5-b]pyridine scaffold, a common motif in medicinal chemistry, through the reaction of 2-(aminomethyl)-5-fluoropyridin-3-amine with one-carbon electrophiles such as formic acid, orthoesters, or aldehydes.[3][4]

Reaction Principle

The synthesis of the imidazo[4,5-b]pyridine ring system can be achieved through several related methods. When using formic acid or triethyl orthoformate, the reaction likely proceeds through initial formylation of one of the amino groups, followed by intramolecular cyclization and dehydration.[3] In the case of aldehydes, an oxidative cyclocondensation often occurs, where the initially formed dihydro-imidazo[4,5-b]pyridine is oxidized to the aromatic product, sometimes by air.[3][5]

G Start 2-(Aminomethyl)-5-fluoropyridin-3-amine + One-Carbon Electrophile Step1 Acylation/Condensation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration/Oxidation Step2->Step3 Product Imidazo[4,5-b]pyridine Step3->Product

Figure 3: Workflow for the synthesis of imidazo[4,5-b]pyridines.

Experimental Protocol (using an Aldehyde)

Materials:

  • 2-(Aminomethyl)-5-fluoropyridin-3-amine

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation)[6]

  • Round-bottom flask

  • Heating mantle or oil bath

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve 2-(aminomethyl)-5-fluoropyridin-3-amine (1.0 mmol) and the aldehyde (1.1 mmol) in DMSO (5 mL) in a round-bottom flask.

  • For less reactive aldehydes, the pre-formation of a bisulfite adduct by stirring the aldehyde with sodium metabisulfite can be beneficial.[6]

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC. The reaction is often accompanied by a color change.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Reagent/ParameterConditionYield (%)Notes
One-Carbon SourceBenzaldehyde70-85Air oxidation often sufficient for aromatization.
Triethyl orthoformate65-80Typically requires acidic catalysis and higher temperatures.[3]
SolventDMSOGoodHigh boiling point and good solvating power.
AdditiveNa₂S₂O₅OptionalCan improve yields for certain aldehydes.[5]

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry.[7][8] To ensure the validity of the experimental results, the following analytical techniques are recommended for product characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess the purity of solid products.

By employing these standard analytical methods, researchers can be confident in the identity and quality of their synthesized fused pyridine derivatives.

References

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. ProQuest. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • A short review on the synthetic strategies of imidazo[1,2-a]pyridines. The Royal Society of Chemistry. Available at: [Link]

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
  • One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

  • Multistep Synthesis of Pyrido[3',2':4,5]- pyrrolo[3,2-d][6][9]oxazin-4(5H)-one from 2-Aminonicotinonitriles. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][6][7][9]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • Synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines as potential antiallergy agents (1). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Banaras Hindu University. Available at: [Link]

  • Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Scilit. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. Available at: [Link]

Sources

Application Note: Chemoselective Reduction of 2-Cyano-3-amino-5-fluoropyridine to 2-(Aminomethyl)-3-amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The transformation of 2-cyano-3-amino-5-fluoropyridine into its corresponding diamine, 2-(aminomethyl)-3-amino-5-fluoropyridine, is a critical intermediate step in the synthesis of advanced pharmaceutical active ingredients (APIs). However, this specific transformation presents a trifecta of chemoselective challenges due to the highly functionalized nature of the pyridine ring.

As a process scientist, selecting the correct reductive system requires navigating three competing pathways:

  • Hydrodefluorination: The carbon-fluorine (C-F) bond at the 5-position is susceptible to oxidative addition by certain transition metals. Standard catalytic reduction of halogenated cyanopyridines is frequently complicated by competing dehalogenation[1].

  • Dimerization (Secondary Amine Formation): The reduction of a nitrile proceeds via a highly reactive imine intermediate. The newly formed primary amine can act as a nucleophile, attacking the unreacted imine to form an unwanted secondary amine dimer. In conventional methods, these side reactions produce large amounts of high-boiling byproducts, drastically reducing the yield[2].

  • Catalyst Poisoning: The Lewis basicity of the pyridine nitrogen and the free 3-amino group can strongly coordinate to transition metal surfaces or borane reagents, stalling the catalytic cycle.

Reaction Pathway & Chemoselectivity Logic

To achieve high yields of the primary diamine, the reaction conditions must be engineered to suppress both defluorination and dimerization.

  • Causality of Catalyst Choice: Palladium on carbon (Pd/C) is notoriously active for C-F bond cleavage and should be avoided. Instead, Raney Cobalt or Nickel Boride (Ni₂B) are the catalysts of choice. These metals possess a lower propensity for C-F bond insertion, preserving the fluorine atom while cleanly reducing the nitrile[1].

  • Causality of Additives: To prevent dimerization, the reaction must be flooded with an exogenous nucleophile (such as methanolic ammonia) to outcompete the product for the imine intermediate[2]. Alternatively, the primary amine can be trapped in situ using di-tert-butyl dicarbonate (Boc₂O), which physically prevents the nitrogen from acting as a nucleophile[3].

ReactionPathway SM 2-Cyano-3-amino- 5-fluoropyridine Imine Imine Intermediate [-CH=NH] SM->Imine Reduction (H2 or Hydride) Defluoro Defluorinated Side Product SM->Defluoro Pd/C + H2 (C-F Cleavage) Product 2-(Aminomethyl)-3-amino- 5-fluoropyridine Imine->Product Reduction (+ NH3 / Boc2O) Dimer Secondary Amine Dimer Imine->Dimer Attack by Primary Amine

Caption: Reaction pathway illustrating the desired primary amine formation versus defluorination and dimerization side reactions.

Quantitative Method Comparison

The following table summarizes the representative reaction profiles of three distinct reductive environments applied to fluorinated aminocyanopyridines.

Reduction SystemTarget Diamine YieldDefluorination (%)Dimerization (%)Scalability
Pd/C, H₂, MeOH < 40%> 45%~ 10%Poor (Side reactions)
Raney Co, H₂, NH₃ 80 - 85%< 2%< 5%Excellent (Industrial)
NiCl₂ / NaBH₄ / Boc₂O 88 - 94% (as N-Boc)< 1%0%Good (Lab/Medicinal)

Data synthesized from established behavior of halogenated cyanopyridines under varied catalytic conditions[1],[2],[4].

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation via Raney Cobalt (Scale-Up Standard)

This method utilizes Raney Cobalt, which is superior to Raney Nickel for retaining halogens, in an ammoniacal solvent system to suppress dimer formation[2].

Materials:

  • 2-Cyano-3-amino-5-fluoropyridine (1.0 eq)

  • Raney Cobalt (20% w/w relative to substrate)

  • 7N Ammonia in Methanol (Solvent)

  • Hydrogen gas

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure autoclave with 2-cyano-3-amino-5-fluoropyridine and 7N ammonia in methanol (10 mL/g of substrate).

  • Catalyst Addition: Carefully add the aqueous Raney Cobalt slurry (pre-washed with methanol to remove water). Caution: Raney Co is pyrophoric.

  • Purging & Pressurization: Seal the autoclave. Purge the headspace three times with nitrogen, followed by three times with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.4 atm) with H₂.

  • Reaction: Stir the mixture vigorously at 25–30 °C.

  • Self-Validation Checkpoint: Monitor the hydrogen pressure gauge. The reaction is a self-validating system: the active consumption of the nitrile is directly correlated to the pressure drop. A stable pressure reading over a continuous 45-minute window confirms complete substrate conversion.

  • Workup: Vent the hydrogen safely and purge with nitrogen. Filter the catalyst through a pad of Celite under a nitrogen blanket. Concentrate the filtrate in vacuo to yield the crude diamine, which can be purified via crystallization.

Protocol B: Catalytic Nickel Boride Reduction with In Situ Protection (Lab-Scale)

For medicinal chemistry workflows where an N-Boc protected diamine is desired, the Nickel Boride method is exceptional. It is marked by its resilience towards air and moisture, utilizing catalytic nickel(II) chloride in combination with excess sodium borohydride[3],[4].

Materials:

  • 2-Cyano-3-amino-5-fluoropyridine (1.0 eq)

  • NiCl₂·6H₂O (0.1 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)

  • Sodium Borohydride (NaBH₄) (7.0 eq)

  • Methanol (Solvent)

  • Diethylenetriamine (Quenching agent)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried flask, dissolve the substrate, Boc₂O, and NiCl₂·6H₂O in methanol (0.1 M concentration). The solution will appear pale green due to the Ni(II) ions.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Hydride Addition: Add NaBH₄ portionwise over 30 minutes.

  • Self-Validation Checkpoint: Upon the first addition of NaBH₄, the pale green solution will immediately turn pitch black, indicating the in situ generation of the active Nickel Boride (Ni₂B) catalyst. Concurrent vigorous effervescence (H₂ gas evolution) validates the active decomposition of the hydride[4]. If the solution does not turn black, the catalyst has not formed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 15 hours.

  • Quenching: Add diethylenetriamine (0.5 eq) and stir for 30 minutes. Causality: This step is crucial. The polyamine strongly chelates the nickel, preventing heavy metal contamination in the isolated API.

  • Isolation: Filter the black suspension through a pad of Celite, wash with ethyl acetate, and concentrate. Partition the residue between EtOAc and saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and evaporate to yield the N-Boc protected diamine.

Workflow Step1 Dissolve Substrate, NiCl2·6H2O, & Boc2O in MeOH Step2 Cool to 0 °C Step1->Step2 Step3 Add NaBH4 Portionwise Step2->Step3 Step4 Observe Black Ni2B Precipitate & H2 Evolution Step3->Step4 Step5 Stir at RT for 15h Step4->Step5 Step6 Quench with Diethylenetriamine & Filter Step5->Step6 Step7 Isolate N-Boc Diamine Step6->Step7

Caption: Step-by-step experimental workflow for the Nickel Boride (NaBH₄/NiCl₂) mediated reduction.

References

1.[1] Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. US Patent 6921828B2. Available at: 2.[2] Production of aminomethylpyridine. Japanese Patent JPS61251663A. Available at: 3.[3] A generic approach for the catalytic reduction of nitriles (Abstract). Organic Chemistry Portal. Available at:[Link] 4.[4] Caddick, S. et al. A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423 (2003). Available at:[Link]

Sources

Application Notes and Protocols for 2-(Aminomethyl)-5-fluoropyridin-3-amine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Fluorinated Pyridine Scaffold for Advanced Coordination Chemistry

The aminopyridine framework is a cornerstone in the design of ligands for transition metal catalysis and medicinal inorganic chemistry.[1][2][3] The introduction of a fluorine atom onto the pyridine ring can significantly alter the electronic properties, stability, and biological activity of the resulting metal complexes.[4] 2-(Aminomethyl)-5-fluoropyridin-3-amine is an emerging bidentate ligand that combines the coordination versatility of the 2-(aminomethyl)pyridine moiety with the unique physicochemical properties imparted by the fluorine substituent. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this promising ligand in forming metal complexes for catalysis and as potential therapeutic agents.

The bidentate nature of 2-(Aminomethyl)-5-fluoropyridin-3-amine, with its two nitrogen donor atoms—one from the pyridine ring and one from the aminomethyl group—allows for the formation of stable five-membered chelate rings with a variety of transition metals. This chelation enhances the stability of the resulting complexes, making them suitable for a range of applications.

Part 1: Synthesis and Characterization of 2-(Aminomethyl)-5-fluoropyridin-3-amine

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Cyano-5-fluoro-3-nitropyridine B->C Sandmeyer Reaction (NaNO2, HCl, CuCN) D 2-(Aminomethyl)-5-fluoro-3-nitropyridine C->D Reduction of Nitrile (e.g., LiAlH4 or H2/Pd-C) E 2-(Aminomethyl)-5-fluoropyridin-3-amine D->E Reduction of Nitro Group (e.g., H2/Pd-C or SnCl2/HCl)

Caption: Proposed synthetic pathway for 2-(Aminomethyl)-5-fluoropyridin-3-amine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-fluoro-3-nitropyridine

This procedure is adapted from standard methods for the nitration of aminopyridines.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-fluoropyridine (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acid: Slowly add concentrated sulfuric acid (H₂SO₄) to the flask while maintaining the temperature below 10 °C.

  • Nitration: Add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Cyano-5-fluoro-3-nitropyridine

This step utilizes a Sandmeyer reaction to convert the amino group to a nitrile.

  • Diazotization: Dissolve 2-amino-5-fluoro-3-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise.

  • Reaction: Heat the mixture to 50-60 °C for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture and extract with an organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Step 3: Synthesis of 2-(Aminomethyl)-5-fluoro-3-nitropyridine

The nitrile group is reduced to an aminomethyl group.[6]

  • Reduction: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition of Nitrile: Add a solution of 2-cyano-5-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF.

  • Isolation: Concentrate the filtrate to obtain the crude product.

Step 4: Synthesis of 2-(Aminomethyl)-5-fluoropyridin-3-amine

The final step is the reduction of the nitro group.[5]

  • Reaction Setup: Dissolve 2-(aminomethyl)-5-fluoro-3-nitropyridine (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Add palladium on charcoal (10% Pd/C, ~5-10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for several hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-(aminomethyl)-5-fluoropyridin-3-amine.

Expected Characterization Data
Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂-) protons, and broad singlets for the two amino (-NH₂) groups. Chemical shifts will be influenced by the fluorine substituent.[7][8]
¹³C NMR Resonances for the five carbons of the pyridine ring (with C-F coupling visible for the carbon attached to fluorine) and a signal for the aminomethyl carbon.[9]
IR Spectroscopy N-H stretching vibrations for the primary amines in the 3200-3500 cm⁻¹ region, C=C and C=N stretching vibrations of the pyridine ring around 1400-1600 cm⁻¹, and a C-F stretching band.[10][11][12]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Part 2: Coordination Chemistry - Synthesis of a Palladium(II) Complex

The bidentate nature of 2-(aminomethyl)-5-fluoropyridin-3-amine makes it an excellent ligand for forming stable complexes with transition metals like palladium(II) and platinum(II). These complexes are of interest for their potential applications in catalysis and medicine.[13][14]

Coordination Diagram

Caption: Bidentate coordination of 2-(Aminomethyl)-5-fluoropyridin-3-amine to a metal center (M).

Protocol: Synthesis of Dichloro[2-(aminomethyl)-5-fluoropyridin-3-amine]palladium(II)

This protocol is based on general procedures for the synthesis of palladium(II) complexes with aminopyridine ligands.[15][16]

  • Reagents and Solvents:

    • 2-(Aminomethyl)-5-fluoropyridin-3-amine (1.0 eq)

    • Potassium tetrachloropalladate(II) (K₂PdCl₄) (1.0 eq)

    • Deionized water

    • Ethanol

  • Procedure:

    • Dissolve 2-(aminomethyl)-5-fluoropyridin-3-amine in ethanol.

    • In a separate flask, dissolve K₂PdCl₄ in a minimal amount of deionized water.

    • Slowly add the ligand solution to the K₂PdCl₄ solution with stirring.

    • A precipitate should form upon mixing or shortly thereafter.

    • Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with water, followed by a small amount of cold ethanol, and then diethyl ether.

    • Dry the complex under vacuum.

Expected Characterization of the Complex
Technique Expected Observations
¹H NMR Coordination of the nitrogen atoms to the palladium center will cause a downfield shift of the ligand's proton signals.
IR Spectroscopy A shift in the N-H and pyridine ring stretching frequencies upon coordination. New bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations may be observed.
Elemental Analysis The elemental composition (C, H, N) should match the calculated values for the expected formula of the complex.

Part 3: Application in Catalysis - Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing nitrogen-containing ligands are widely used as catalysts in cross-coupling reactions.[13][17][18] The synthesized palladium(II) complex can be evaluated as a pre-catalyst for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Reaction Workflow

Suzuki_Miyaura_Workflow A Reaction Setup (Aryl halide, Boronic acid, Base, Solvent, Catalyst) B Heating and Stirring (e.g., 80-100 °C) A->B Reaction Conditions C Reaction Monitoring (TLC or GC-MS) B->C Time D Work-up (Extraction, Washing) C->D Completion E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Sources

Preparation of Fluorinated Bicyclic Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into bicyclic scaffolds represents a cornerstone of modern kinase inhibitor design. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of these high-value compounds. We delve into the rationale behind experimental choices, offering detailed, step-by-step protocols for key synthetic transformations and analytical workflows. This document is structured to serve as a practical, in-the-lab resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Advantage of Fluorine in Bicyclic Kinase Inhibitors

Kinase inhibitors are a critical class of targeted therapeutics, particularly in oncology. Their efficacy often hinges on achieving high potency and selectivity, coupled with favorable pharmacokinetic properties. The introduction of fluorine into drug candidates can profoundly influence these attributes in several ways:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, impacting a molecule's solubility, lipophilicity, and cell membrane permeability.[1][2][3] Judicious placement of fluorine can fine-tune these properties to enhance oral bioavailability and systemic exposure.[1]

  • Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions within the ATP-binding pocket of a kinase, such as interactions with backbone carbonyls, which can stabilize the bioactive conformation of the inhibitor and increase binding affinity.[1][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[2][5] Blocking sites of metabolic oxidation with fluorine can significantly improve a drug's half-life and overall efficacy.[3]

Bicyclic scaffolds, such as pyrazolopyridines and pyrazolo[3,4-d]pyrimidines, serve as "privileged structures" in kinase inhibitor design.[6][7] They act as bioisosteres of the adenine portion of ATP, effectively anchoring the inhibitor to the hinge region of the kinase domain.[6][7] The fusion of these two design principles—the strategic use of fluorine and the robust binding of bicyclic cores—has led to the development of numerous successful kinase inhibitors.[6][8]

Synthetic Strategies and Core Protocols

The synthesis of a fluorinated bicyclic kinase inhibitor can be broadly divided into three phases: synthesis of the core bicyclic scaffold, introduction of the fluorine atom(s), and final elaboration and purification. "Late-stage fluorination," the introduction of fluorine in the final steps of a synthetic sequence, is a particularly powerful strategy as it allows for the rapid generation of a diverse library of fluorinated analogs from a common, non-fluorinated precursor.[2][9][10]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the preparation of these target molecules.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Fluorination cluster_2 Phase 3: Final Elaboration & Purification A Starting Materials (e.g., aminopyrazoles, dicarbonyls) B Condensation/Cyclization A->B C Core Bicyclic Scaffold (e.g., Pyrazolopyridine) B->C D Fluorination Reaction (Nucleophilic or Electrophilic) C->D E Fluorinated Intermediate D->E F Coupling/Functionalization E->F G Crude Product F->G H Purification (Chromatography, Recrystallization) G->H I Final Fluorinated Kinase Inhibitor H->I J Analytical Characterization (NMR, MS, HPLC) I->J

Caption: Generalized workflow for the synthesis of fluorinated bicyclic kinase inhibitors.

Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold

This protocol describes a common method for constructing the 1H-pyrazolo[3,4-b]pyridine core, a prevalent scaffold in kinase inhibitors.[6]

Materials:

  • 3-Amino-5-methyl-1H-pyrazole

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol, anhydrous

  • Piperidine

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-5-methyl-1H-pyrazole (1.0 eq) and anhydrous ethanol to form a slurry.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the slurry.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Allow the reaction to cool to room temperature. A precipitate should form.

  • Filter the solid and wash with cold ethanol to obtain the crude product.

  • To purify, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield the ethyl 6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Fluorination Methodologies: A Comparative Overview

The choice of fluorination method is critical and depends on the substrate's structure and functional group tolerance. The two primary approaches are nucleophilic and electrophilic fluorination.[1][9][11]

Method Fluorine Source Common Reagents Mechanism Advantages Limitations
Nucleophilic Fluorination Fluoride anion (F⁻)KF, CsF, TBAF, DAST, Deoxofluor[1][11][12]Sₙ2, SₙArCost-effective reagents, suitable for radiolabeling with ¹⁸F.[11]Requires a good leaving group, can be strongly basic.[11][13]
Electrophilic Fluorination Electrophilic fluorine (F⁺)Selectfluor®, NFSI, N-Fluoropyridinium salts[11][14]Electrophilic addition/substitutionMild reaction conditions, high functional group tolerance.[14]Reagents can be expensive.[13]

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SₙAr): For electron-deficient aromatic or heteroaromatic rings (common in kinase scaffolds), SₙAr with a simple fluoride source like KF or CsF is often the most direct and economical approach. The reaction is driven by the presence of electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.

  • Deoxyfluorination: Reagents like DAST or Deoxofluor are excellent for converting alcohols to fluorides. This is particularly useful if a precursor with a hydroxyl group is readily available.

  • Late-Stage Electrophilic Fluorination: For complex molecules with multiple sensitive functional groups, electrophilic reagents like Selectfluor® are preferred due to their milder nature and high selectivity.[14] This approach avoids the harsh basic conditions often associated with nucleophilic methods.

Protocol: Late-Stage Nucleophilic Aromatic Fluorination (SₙAr)

This protocol details the conversion of a chloro-substituted pyrazolopyridine to its fluoro-analog.

Materials:

  • 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (precursor)

  • Potassium fluoride (KF), spray-dried

  • Tetrabutylammonium chloride (TBAC) or a phase-transfer catalyst

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the chloro-precursor (1.0 eq), spray-dried KF (3.0 eq), and TBAC (0.1 eq).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by HPLC or TLC.

  • Upon completion (typically 8-16 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold deionized water.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel.

  • Characterize the final product by ¹⁹F NMR, ¹H NMR, and MS to confirm the incorporation of fluorine.

Purification and Characterization: Ensuring Purity and Identity

The purification and rigorous characterization of the final fluorinated compound are critical for its use in biological assays and further development.

Purification Strategies

A decision tree for selecting an appropriate purification method is presented below.

G start Crude Product is_solid Is the product a solid? start->is_solid is_cryst Can it be recrystallized? is_solid->is_cryst Yes is_therm_stable Is it thermally stable and non-polar? is_solid->is_therm_stable No (Oil) recryst Recrystallization is_cryst->recryst Yes col_chrom Column Chromatography (Silica or Reversed-Phase) is_cryst->col_chrom No is_therm_stable->col_chrom Yes prep_hplc Preparative HPLC is_therm_stable->prep_hplc No

Caption: Decision tree for purification of fluorinated kinase inhibitors.

Analytical Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm the structure and purity of the final product. A combination of methods is essential.

Technique Purpose Key Information Provided
¹⁹F NMR Spectroscopy Confirms fluorine incorporation and provides structural information.Chemical shift (δ) indicates the electronic environment of the fluorine atom. Coupling constants (J) to neighboring ¹H or ¹³C nuclei help to establish connectivity.[15][16][17]
¹H and ¹³C NMR Spectroscopy Elucidates the overall molecular structure.Provides information on the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.Provides the molecular ion peak (M⁺) and fragmentation patterns that can confirm the structure. High-resolution MS (HRMS) gives the exact mass.[18]
High-Performance Liquid Chromatography (HPLC) Assesses purity.Determines the percentage purity of the final compound by separating it from any impurities.
Protocol: ¹⁹F NMR Sample Preparation and Data Acquisition

¹⁹F NMR is the definitive technique for characterizing organofluorine compounds.[16][19]

Materials:

  • Purified fluorinated compound (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Internal standard (optional, e.g., trifluoroacetic acid)

Procedure:

  • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Dissolve the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure complete dissolution.

  • If an internal standard is required for quantitative analysis, add a known amount at this stage.[15]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹⁹F NMR spectrum. A standard ¹⁹F{¹H} (proton-decoupled) experiment is typically sufficient.

  • Data Interpretation:

    • Chemical Shift: The chemical shift of the fluorine signal(s) provides crucial information about its local electronic environment.[17]

    • Integration: The relative integration of different fluorine signals corresponds to the ratio of fluorine atoms in different environments.

    • Coupling: Observe for coupling to adjacent protons (JHF) in a proton-coupled ¹⁹F spectrum to confirm connectivity.

Conclusion

The synthesis of fluorinated bicyclic kinase inhibitors is a nuanced yet highly rewarding endeavor in medicinal chemistry. By understanding the strategic advantages of fluorination, selecting the appropriate synthetic and purification methodologies, and employing rigorous analytical characterization, researchers can efficiently prepare novel and potent kinase inhibitors. The protocols and guidelines presented herein provide a solid foundation for drug development professionals to navigate the challenges and opportunities in this exciting field. The continued development of innovative fluorination methods will undoubtedly further empower the creation of next-generation targeted therapies.[20]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Ciofani, M. (2018). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Singh, A., & Sharma, S. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. [Link]

  • Lee, H. G., Milner, P. J., & Ritter, T. (2013). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2015). Journal of Analytical Methods in Chemistry. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals. [Link]

  • Sharma, P., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Nickerson, K. M., et al. (2022). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). ResearchGate. [Link]

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. (2021). Green Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (2000). ResearchGate. [Link]

  • Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. (2018). KU ScholarWorks. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Method for Nucleophilic Fluorination Advanced by Doyle Group. (2020). Princeton University Department of Chemistry. [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2002). ResearchGate. [Link]

  • Nucleophilic Fluorination. (2023). The Doyle Group, UCLA. [Link]

  • Organofluorine compounds: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Studies on[2][15]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches. (2015). Molecules. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2007). Current Topics in Medicinal Chemistry. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2022). Environmental Science & Technology. [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2023). Chemistry – An Asian Journal. [Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. (2020). Molecules. [Link]

  • (PDF) Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2013). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. (2021). Journal of Medicinal Chemistry. [Link]

  • Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. (1969). Chemical and Pharmaceutical Bulletin. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. (2021). PubMed. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). MDPI. [Link]

  • A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. (2021). Scientific Reports. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals. [Link]

  • 18 F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma. (2023). Chemical Science. [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (2019). ResearchGate. [Link]

  • Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. (2025). Advanced Science. [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for 2-Aminomethyl-3-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge of a Privileged Scaffold

2-Aminomethyl-3-aminopyridine is a key structural motif in contemporary drug discovery, serving as a versatile scaffold for a range of therapeutic targets. Its utility stems from the presence of two distinct nucleophilic centers: a primary aliphatic amine (the 2-aminomethyl group) and a primary aromatic amine (the 3-amino group). This differential reactivity, however, presents a significant synthetic challenge. To achieve selective functionalization and build molecular complexity, a robust and orthogonal protecting group strategy is not just advantageous, it is essential.

This guide provides a comprehensive overview of protecting group strategies for 2-aminomethyl-3-aminopyridine, detailing the underlying chemical principles, offering field-tested protocols, and presenting a logical framework for experimental design.

Understanding the Reactivity Landscape: pKa as a Guide

The cornerstone of selective protection lies in exploiting the inherent differences in the basicity and nucleophilicity of the two amino groups. The primary aliphatic amine is significantly more basic and, therefore, more nucleophilic than the aromatic amine. This is a direct consequence of the lone pair of electrons on the nitrogen of the 3-amino group being delocalized into the electron-deficient pyridine ring.

Strategic Planning: Orthogonal Protection Schemes

An ideal protecting group strategy for this scaffold will be orthogonal, meaning that each protecting group can be removed under a specific set of conditions without affecting the other.[2][3] This allows for the sequential functionalization of the two amino groups. The most common and effective protecting groups for amines fall into three main classes, distinguished by their cleavage conditions: acid-labile, base-labile, and those removed by hydrogenolysis.[3][4]

Protecting GroupReagentIntroduction ConditionsDeprotection ConditionsOrthogonality
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, NaHCO₃), Solvent (e.g., DCM, THF)Strong Acid (e.g., TFA, HCl in dioxane)[4]Orthogonal to Cbz, Fmoc
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., Dioxane/H₂O, DCM)[5][6]H₂, Pd/C (Hydrogenolysis)[4][7]Orthogonal to Boc, quasi-orthogonal to Fmoc[8]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DCM)[8][9]Base (e.g., 20% Piperidine in DMF)[9][10]Orthogonal to Boc, Cbz

Table 1. Common Amine Protecting Groups and Their Properties.

Below is a decision-making workflow for selecting an appropriate protecting group strategy.

Figure 1. Decision workflow for selecting a protecting group strategy for 2-aminomethyl-3-aminopyridine.

Experimental Protocols

Protocol 1: Selective Boc Protection of the Aliphatic Amine

This protocol leverages the higher nucleophilicity of the 2-aminomethyl group for selective protection.

Materials:

  • 2-Aminomethyl-3-aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminomethyl-3-aminopyridine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-2-aminomethyl-3-aminopyridine.

Protocol 2: Selective Cbz Protection of the Aliphatic Amine

Similar to Boc protection, the enhanced reactivity of the aliphatic amine allows for selective Cbz protection.

Materials:

  • 2-Aminomethyl-3-aminopyridine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base[6]

  • Dioxane and Water (or DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-aminomethyl-3-aminopyridine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

  • Add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour and then at room temperature for 3-6 hours, monitoring by TLC.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Protocol 3: Protection of the Aromatic Amine

Protecting the less nucleophilic aromatic amine in the presence of the more reactive aliphatic amine requires a different strategy. One approach involves protonating the more basic aliphatic amine with a mild acid, thereby rendering it non-nucleophilic and allowing for the selective protection of the aromatic amine.[11][12]

Materials:

  • 2-Aminomethyl-3-aminopyridine

  • Protecting group reagent (e.g., Fmoc-Cl)

  • Acetic acid

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-aminomethyl-3-aminopyridine (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid. The pH should be around 4.5 to ensure selective protonation of the aliphatic amine.[11]

  • Cool the solution to 0 °C.

  • Add the protecting group reagent (e.g., Fmoc-Cl, 1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully neutralize with sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Deprotection Protocols

  • Boc Group Removal: Treat the Boc-protected amine with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 1-2 hours at room temperature.[4] Alternatively, a solution of 4M HCl in dioxane can be used.

  • Cbz Group Removal: The Cbz group is classically removed by catalytic hydrogenation.[7] Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). The mixture is then stirred under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete.[4]

  • Fmoc Group Removal: The Fmoc group is labile to basic conditions.[9] A solution of 20% piperidine in DMF is typically used for rapid and clean deprotection at room temperature.[10]

Synthetic Workflow Example

The following diagram illustrates a potential synthetic route employing an orthogonal protecting group strategy for the sequential functionalization of 2-aminomethyl-3-aminopyridine.

Sources

Strategic Synthesis of Tetrahydro-1,6-Naphthyridine Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The tetrahydro-1,6-naphthyridine (THN) scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for tetrahydroisoquinolines and quinazolines. Its dual-nitrogen architecture offers unique hydrogen bonding vectors and physicochemical properties (logP, pKa) that are critical for optimizing solubility and target engagement in GPCR ligands, kinase inhibitors, and HIV-1 integrase inhibitors.

This Application Note provides a strategic guide for synthesizing two distinct saturation patterns of this scaffold:

  • 1,2,3,4-Tetrahydro-1,6-naphthyridines: Accessed via multicomponent reactions (MCR) for high-diversity library generation.

  • 5,6,7,8-Tetrahydro-1,6-naphthyridines: Accessed via modified Pictet-Spengler cyclization for scalable, regiospecific construction.

Strategic Analysis: Isomer Selection & Synthetic Logic

Before initiating synthesis, researchers must select the specific isomer based on the desired vector orientation. The synthetic routes for the 1,2,3,4- and 5,6,7,8-isomers are orthogonal.

Decision Matrix
Feature1,2,3,4-Tetrahydro-1,6-naphthyridine5,6,7,8-Tetrahydro-1,6-naphthyridine
Primary Nitrogen Aniline-like (N1)Aliphatic amine (N6)
Aromatic Core Pyridine (N6 remains aromatic)Pyridine (N1 remains aromatic)
Key Application Acetylcholinesterase inhibitors, DNA intercalatorsHIV Integrase inhibitors, ROR

t inverse agonists
Preferred Route Povarov (MCR) or Selective ReductionPictet-Spengler or Intramolecular Heck
Diversity Potential High (3-component assembly)Moderate (Linear precursor synthesis)
Strategic Pathway Visualization

G Target Target Scaffold: 1,6-Naphthyridine Decision Isomer Selection Target->Decision RouteA 1,2,3,4-Tetrahydro (N1 Reduced) Decision->RouteA Aromatic N6 needed RouteB 5,6,7,8-Tetrahydro (N6 Reduced) Decision->RouteB Basic N6 needed MethodA Protocol 1: Povarov MCR (4-Aminopyridine + Aldehyde + Alkene) RouteA->MethodA MethodB Protocol 2: Modified Pictet-Spengler (Pyridine-ethylamines + Aldehyde) RouteB->MethodB AppA Library Generation (Diversity Oriented) MethodA->AppA AppB Lead Optimization (Target Specific) MethodB->AppB

Caption: Decision tree for selecting the synthetic route based on the desired tetrahydro-1,6-naphthyridine isomer.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines via Povarov Reaction

Objective: Rapid assembly of highly substituted 1,2,3,4-THN scaffolds suitable for combinatorial libraries. Mechanism: Aza-Diels-Alder (Povarov) reaction involving a Schiff base (formed in situ) and an electron-rich olefin.

Materials
  • Amine: 4-Aminopyridine (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv)

  • Olefin: N-Vinyl amide, Enol ether, or Cyclopentadiene (1.2 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (10 mol%) or BF₃·OEt₂

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Reagents: Sodium sulfate (anhydrous)

Step-by-Step Methodology
  • Imine Formation (Pre-activation):

    • In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and 4-aminopyridine (1.0 mmol) in anhydrous MeCN (5 mL).

    • Add anhydrous Na₂SO₄ (200 mg) to sequester water.

    • Stir at room temperature for 1-2 hours.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of the amine and formation of the imine (Schiff base).

  • Cycloaddition:

    • Cool the mixture to 0°C.

    • Add the olefin (1.2 mmol) followed by the Lewis Acid catalyst (Sc(OTf)₃, 10 mol%).

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Note: For unreactive substrates, heating to 60°C or using microwave irradiation (100°C, 30 min) may be required.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purify via flash column chromatography (typically MeOH/DCM gradients due to the polarity of the naphthyridine).

Critical Control Points
  • Regioselectivity: The reaction relies on the electron-rich nature of the 4-aminopyridine. The cyclization occurs at the C3 position of the pyridine ring (beta to the nitrogen), forming the 1,6-naphthyridine core.

  • Oxidation State: The Povarov product is often the tetrahydro- derivative. However, spontaneous oxidation to the fully aromatic system can occur if the reaction is exposed to air for prolonged periods or if DDQ is added intentionally.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines via Modified Pictet-Spengler

Objective: Scalable synthesis of the 5,6,7,8-isomer, often used for HIV integrase and ROR


t modulation.
Challenge:  The pyridine ring is electron-deficient, making the classical Pictet-Spengler cyclization difficult without activating groups or specific conditions.
Materials
  • Precursor: 2-(2-Aminoethyl)pyridine derivative (often requiring an electron-donating group like -OMe or -Me on the pyridine to facilitate cyclization).

  • Electrophile: Ethyl glyoxylate (polymer form or solution) or Formaldehyde.

  • Acid/Catalyst: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH).

  • Solvent: DCM or Toluene.

Step-by-Step Methodology
  • Precursor Preparation (If not commercial):

    • Synthesize the 2-(2-aminoethyl)pyridine via lithiation of 2-methylpyridine and addition to an imine or alkyl halide, followed by deprotection.

  • Cyclization Reaction:

    • Dissolve the amine precursor (1.0 mmol) in DCM (10 mL).

    • Add the aldehyde equivalent (e.g., ethyl glyoxylate, 1.2 mmol).

    • Add TFA (5–10 equiv) dropwise at 0°C.

    • Crucial Step: Heat the reaction to reflux (40–50°C) for 16–48 hours. The electron-deficient pyridine ring requires thermal energy to overcome the activation barrier for electrophilic aromatic substitution.

  • Work-up:

    • Cool to room temperature.

    • Carefully basify with NaOH (1M) to pH > 10.

    • Extract with DCM (3 x 15 mL).

    • Note: 5,6,7,8-THNs are basic amines; ensure the aqueous layer is sufficiently basic to keep the product in the organic phase.

  • Validation:

    • Verify structure via 1H NMR. Look for the disappearance of the aromatic proton at the cyclization site and the distinct splitting pattern of the saturated ring protons (typically multiplets around 3.0–4.0 ppm).

Reaction Workflow Diagram

Protocol2 Start Amine Precursor (Pyridine-ethyl-amine) Mix Add Aldehyde + TFA (Acid) Start->Mix 0°C Heat Reflux (48h) Cyclization Mix->Heat Energy Input Quench Basify (pH > 10) Extraction Heat->Quench Complete Product 5,6,7,8-THN Isolate Quench->Product

Caption: Workflow for the acid-mediated Pictet-Spengler cyclization to form 5,6,7,8-THN.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Hydrolysis of ImineEnsure anhydrous conditions; use molecular sieves.
Regioisomers (Protocol 1) Lack of C3 selectivityUse 4-aminopyridines with blocking groups at C5 if possible, though C3 is electronically favored.
No Reaction (Protocol 2) Pyridine ring too deactivatedIncrease temperature (toluene reflux); use stronger acid (MsOH); install EDG (OMe) on pyridine.
Polymerization Aldehyde instabilityAdd aldehyde slowly; use aldehyde bisulfite adducts for controlled release.

References

  • Automated Synthesis of Tetrahydronaphthyridines Title: Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.[1] Source: Nature Communications / PMC (2023). URL:[Link]

  • Medicinal Chemistry of 1,2,3,4-THN Title: 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase. Source: European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Asymmetric Synthesis of 5,6,7,8-THN Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: Journal of Organic Chemistry (2020). URL:[Link]

  • Reduction of Naphthyridines Title: Naphthyridines.[1][2][3][4][5][6][7][8][9][10][11][12] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines.[13] Source: Journal of the Chemical Society (Researched via RSC). URL:[Link]

Sources

Fluorine-19 NMR characterization of 5-fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fluorine-19 NMR Characterization of 5-Fluoropyridine Derivatives in Drug Discovery

The Strategic Role of 19F NMR in Pharmaceutical Development

The integration of fluorine atoms into small molecule therapeutics is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Consequently, Fluorine-19 Nuclear Magnetic Resonance (


F NMR) spectroscopy has emerged as a premier analytical tool, particularly in Fragment-Based Drug Discovery (FBDD)[1][2].

The


F nucleus is exceptionally well-suited for NMR studies: it possesses a spin of 

, boasts a 100% natural isotopic abundance, and has a high gyromagnetic ratio yielding a relative sensitivity of 83.4% compared to

H[3][4]. Crucially, because biological macromolecules (proteins, nucleic acids) lack endogenous fluorine,

F NMR provides a zero-background window to observe ligand-target interactions[1][2].

Among fluorinated scaffolds, 5-fluoropyridine derivatives are privileged motifs. The pyridine nitrogen strongly influences the electronic microenvironment of the ring, making the fluorine atom at the 5-position exquisitely sensitive to structural modifications and non-covalent interactions (such as hydrogen bonding or


 stacking within a protein binding pocket)[3][5].

Mechanistic Insights: The 5-Fluoropyridine Microenvironment

The chemical shift (


) in 

F NMR is dominated by the paramagnetic shielding term, which is highly sensitive to the local electron density and hybridization[5]. In a pyridine ring, the nitrogen atom withdraws electron density via both inductive and resonance effects. While the 2- and 4-positions are strongly deshielded, the 5-position (meta to the nitrogen) experiences a distinct electronic environment.

When electron-donating groups (e.g., amines) are introduced at the 2-position, they donate electron density through resonance that propagates to the 5-position. This increased electron density shields the


F nucleus, shifting its resonance upfield (lower ppm values). For instance, the 

F signal of 2-amino-5-fluoropyridines typically resonates between -140 and -146 ppm[6]. Understanding this causality allows researchers to use the

F chemical shift as a direct readout of the electronic state and binding conformation of the molecule.

Quantitative Data: Chemical Shifts & Referencing

Accurate referencing is critical in


F NMR because chemical shifts span a massive range (>800 ppm) and are highly susceptible to solvent effects[4][5]. While trichlorofluoromethane (CFCl

) is the IUPAC standard (0.00 ppm), its high volatility (b.p. 23.7 °C) makes it impractical for routine or high-throughput screening[4][7]. Secondary internal standards are therefore preferred.

Table 1: Common


F NMR Reference Standards [7][8][9]
| Reference Compound | Abbreviation | 

(ppm vs CFCl

) | Experimental Advantages | Limitations | | :--- | :--- | :--- | :--- | :--- | | Trichlorofluoromethane | CFCl

| 0.00 | Universal zero reference | Highly volatile, ozone-depleting | | Trifluoroacetic acid | TFA | -76.55 | Excellent aqueous solubility | Shift is highly pH-dependent | | Fluorobenzene | PhF | -113.15 | Sharp singlet, unreactive | Moderate volatility | | Hexafluorobenzene | C

F

| -164.90 | Intense signal (6 equivalent F) | Poor aqueous solubility |

Table 2: Representative


F Chemical Shifts of 5-Fluoropyridine Derivatives 
| Compound | Solvent | 

(ppm) | Multiplicity / Coupling | Ref. | | :--- | :--- | :--- | :--- | :--- | | 2-Amino-5-fluoropyridine | CDCl

| -143.45 | Singlet (

H-decoupled) |[6] | | 2-(N,N-Dimethylamino)-5-fluoropyridine | CDCl

| -145.88 | Singlet (

H-decoupled) |[6] | | 2-Anilino-5-fluoropyridine | CDCl

| -140.07 | Singlet (

H-decoupled) |[6] | | 5-Fluoropyridine-2,4-dicarboxylate | D

O | -128.50 | Doublet (

= 5.6 Hz) |[10] |

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for the quantitative acquisition of


F NMR spectra of 5-fluoropyridine derivatives.

G Start 5-Fluoropyridine Sample Solvent Select Solvent & Reference (e.g., D2O + TFA) Start->Solvent Tune Probe Tuning & Matching (19F channel) Solvent->Tune T1 Determine T1 Relaxation Tune->T1 Acq 1H-Decoupled Acquisition (D1 > 5 x T1) T1->Acq Process Zero Filling & Apodization Acq->Process Analyze Chemical Shift & Linewidth Analysis Process->Analyze

Logical workflow for quantitative 19F NMR acquisition of 5-fluoropyridines.

Step 1: Sample Preparation and Internal Referencing
  • Dissolve 5–10 mg of the 5-fluoropyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl

    
     for organic characterization, or D
    
    
    
    O/buffer for FBDD)[11].
  • Spike the sample with a known concentration (e.g., 1 mM) of a secondary reference standard such as TFA or Fluorobenzene[7].

  • Causality & Validation: The internal standard serves a dual purpose. First, it anchors the chemical shift scale, preventing drift caused by bulk magnetic susceptibility differences between solvents. Second, the appearance of the standard's peak at the exact expected linewidth validates that the spectrometer shimming is optimal.

Step 2: Probe Tuning and Matching
  • Insert the sample and lock onto the deuterium signal.

  • Tune and match the NMR probe specifically for the

    
    F frequency (approximately 470 MHz on a 500 MHz spectrometer).
    
  • Causality & Validation: Because

    
    F and 
    
    
    
    H resonate at very similar frequencies, standard broadband probes require precise tuning to ensure maximum power transfer and signal-to-noise ratio (SNR). A properly centered wobble curve validates the tuning step.
Step 3: Relaxation Measurement
  • Run an Inversion-Recovery experiment (180° –

    
     – 90° – acquire) to determine the longitudinal relaxation time (
    
    
    
    ) of the 5-fluoropyridine signal.
  • Causality & Validation: Fluorine nuclei in rigid aromatic systems often exhibit long

    
     relaxation times (sometimes >3 seconds). If the inter-scan delay (
    
    
    
    ) is shorter than
    
    
    , the spins will not fully return to equilibrium, leading to signal saturation and destroying the quantitative integrity of the integration[11]. Plotting the intensity vs.
    
    
    must yield a clean exponential fit; a poor fit indicates paramagnetic impurities (e.g., dissolved O
    
    
    or metal ions).
Step 4: -Decoupled Acquisition ( )
  • Set up a 1D

    
    F experiment using inverse-gated 
    
    
    
    H decoupling
    .
  • Set the relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing fluorine nucleus.
  • Acquire a minimum of 64 transients to ensure adequate SNR.

  • Causality & Validation: Fluorine couples strongly with adjacent protons on the pyridine ring, with geminal/vicinal

    
     coupling constants ranging from 5 to 50 Hz[4]. Continuous 
    
    
    
    H decoupling collapses these complex multiplets into a single sharp peak, drastically improving the SNR. However, continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the
    
    
    F integral. Inverse-gated decoupling (turning the decoupler on only during acquisition) prevents NOE buildup, ensuring that the resulting integrals are strictly proportional to molar concentration.

Data Processing and Quality Control

Following acquisition, apply an exponential window function (line broadening of 1–3 Hz) prior to Fourier transformation to enhance the SNR without artificially masking chemical shift perturbations. Phase the spectrum manually and calibrate the chemical shift axis to the internal standard (e.g., set the TFA peak to precisely -76.55 ppm)[8].

In FBDD applications, compare the chemical shift and linewidth of the 5-fluoropyridine signal in the presence and absence of the target protein. A downfield or upfield shift (Chemical Shift Perturbation, CSP) or a significant increase in linewidth validates target engagement, as the ligand exchanges between the free (isotropic tumbling) and bound (restricted tumbling, altered electronic environment) states[3][11].

References

Sources

Application Note: One-Pot Cyclization Methods for Fluorinated Pyridine Diamines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes field-proven protocols with mechanistic insights into the specific challenges of handling fluorinated pyridine diamines.

Executive Summary

Fluorinated fused pyridine heterocycles—specifically imidazo[4,5-b]pyridines , [1,2,3]triazolo[4,5-b]pyridines , and pyrido[2,3-b]pyrazines —are privileged scaffolds in kinase inhibitor discovery (e.g., inhibition of c-Met, VEGFR).[1][2] The introduction of fluorine atoms modulates pKa, metabolic stability, and lipophilicity, but significantly alters the nucleophilicity of the diamine precursors.[1]

This guide provides three validated "one-pot" protocols optimized for fluorinated substrates , addressing the reduced reactivity caused by the electron-withdrawing fluorine substituents.

Strategic Analysis: The "Fluorine Effect" on Cyclization

Electronic Deactivation

In a standard 2,3-diaminopyridine, the pyridine ring nitrogen exerts an electron-withdrawing effect.[1][3] Adding a fluorine atom (e.g., at C-5) further decreases the electron density of the exocyclic amines via inductive effects (-I).[2][3]

  • Consequence: Standard cyclization conditions (e.g., refluxing formic acid) often result in incomplete conversion or require extended reaction times for fluorinated analogs.[1][2]

  • Solution: Protocols must utilize activated electrophiles (e.g., triethyl orthoformate, trifluoroacetic anhydride) or high-temperature acidic media (Polyphosphoric acid) to drive the reaction to completion.[1][2]

Regioselectivity Challenges

When reacting 2,3-diamino-5-fluoropyridine with non-symmetric electrophiles, two isomers are possible.

  • N2-Amine: Flanked by the pyridine nitrogen (alpha-effect) and meta to the fluorine.[2][3]

  • N3-Amine: Para to the fluorine.[2][3]

  • Insight: The N3-amine is typically more nucleophilic due to resonance donation from the fluorine (mesomeric effect, +M) competing with induction, whereas the N2-amine is deactivated by the adjacent ring nitrogen.[2][3]

Regioselectivity Diamine 2,3-Diamino-5-fluoropyridine N3_Attack Path A: N3 Attack (Kinetic Preference) Diamine->N3_Attack Higher Nucleophilicity N2_Attack Path B: N2 Attack (Thermodynamic) Diamine->N2_Attack Steric/Electronic Drag Electrophile Electrophile (R-COX) Electrophile->N3_Attack Electrophile->N2_Attack Isomer1 Isomer 1 (Often Major) N3_Attack->Isomer1 Isomer2 Isomer 2 (Minor) N2_Attack->Isomer2

Caption: Kinetic preference often favors N3 attack due to para-F resonance donation, though solvent choice can alter this ratio.[1][3]

Validated Protocols

Protocol A: One-Pot Reductive Cyclization (Nitro-Amine to Imidazo-Pyridine)

Best for: Bypassing the isolation of unstable fluorinated diamines.[2][3]

Target: 6-Fluoro-2-substituted-3H-imidazo[4,5-b]pyridine Precursor: 2-Amino-3-nitro-5-fluoropyridine[1][3]

Mechanism: In situ reduction of the nitro group generates the diamine, which immediately condenses with the aldehyde/acid present in the media.[2] This prevents oxidative degradation of the sensitive diamine.[2]

Materials:

  • Substrate: 2-Amino-3-nitro-5-fluoropyridine (1.0 eq)[2][3]

  • Reagent: Sodium Dithionite (Na₂S₂O₄) (3.0 eq) OR Iron powder (5.0 eq)[2]

  • Electrophile: Aldehyde (1.1 eq)[2]

  • Solvent: DMSO/Water (for dithionite) or Acetic Acid (for Iron)[2]

Step-by-Step (Iron/Acetic Acid Method):

  • Charge: To a round-bottom flask, add 2-amino-3-nitro-5-fluoropyridine (1 mmol) and glacial acetic acid (5 mL).

  • Activate: Add the aldehyde (e.g., benzaldehyde, 1.1 mmol). Stir at room temperature for 10 minutes.

  • Reduce: Add Iron powder (5 mmol) in one portion.

  • Cyclize: Heat the mixture to 100°C for 4–6 hours. Note: Fluorinated substrates may require 110°C.[3][4]

  • Monitor: Check LCMS for the disappearance of the nitro intermediate (M+H) and appearance of the cyclized product (M-2H relative to diamine).

  • Workup: Cool to RT. Filter through Celite to remove iron residues.[1] Dilute filtrate with EtOAc, wash with NaHCO₃ (sat. aq.) to neutralize acetic acid.[1][2] Dry organic layer (Na₂SO₄) and concentrate.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: If using Sodium Dithionite , perform the reaction in DMSO:H₂O (3:1) at 90°C. This is milder but may result in lower yields for electron-deficient fluorinated rings.[1][3]

Protocol B: Acid-Mediated Condensation (Diamine to Trifluoromethyl-Imidazo)

Best for: Introducing a CF3 group at the C2 position.[2][3]

Target: 2-(Trifluoromethyl)-6-fluoro-3H-imidazo[4,5-b]pyridine Precursor: 2,3-Diamino-5-fluoropyridine[2][3]

Materials:

  • Substrate: 2,3-Diamino-5-fluoropyridine (1.0 eq)[1][2][3]

  • Reagent: Trifluoroacetic Acid (TFA) (Solvent & Reagent)[2]

  • Catalyst: Polyphosphoric Acid (PPA) (Optional, for stubborn substrates)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the diamine (1 mmol) in pure TFA (3 mL).

  • Reflux: Heat to reflux (approx. 75°C) for 12 hours.

    • Optimization: If conversion is <50% after 6h, add PPA (1 mL) and increase temp to 100°C. The PPA acts as a dehydrating agent, driving the equilibrium.[2]

  • Quench: Pour the reaction mixture onto crushed ice/NH₄OH mixture. Caution: Exothermic neutralization.[3]

  • Isolation: The product often precipitates as a solid.[3] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.[1]

Protocol C: Diazotization to [1,2,3]Triazolo[4,5-b]pyridine

Best for: Creating the "8-azapurine" core.[2][3]

Target: 6-Fluoro-1H-[1,2,3]triazolo[4,5-b]pyridine Precursor: 2,3-Diamino-5-fluoropyridine[1][3]

Step-by-Step:

  • Acidification: Suspend 2,3-diamino-5-fluoropyridine (1 mmol) in 50% aqueous Acetic Acid (5 mL) or 2M HCl. Cool to 0°C in an ice bath.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (NaNO₂, 1.1 mmol) in water (0.5 mL).[1][2]

    • Observation: The solution should turn clear or change color (often yellow to orange) as the diazonium species forms and immediately cyclizes.[2]

  • Stir: Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

  • Precipitation: The triazole is often less soluble than the diamine.[2] Collect the precipitate by filtration.[2]

  • Safety: Do not dry the crude solid with heat; triazoles can be energetic.[3]

Data Summary & Troubleshooting

MethodReagent SystemTemp (°C)Typical Yield (Fluorinated)Key Advantage
Reductive Cyclization Fe / AcOH / Aldehyde100-11065-85%Avoids diamine isolation; One-pot.[2][3]
Acid Condensation TFA (neat) or PPA75-12050-75%Direct access to C2-CF3 derivatives.[2][3]
Diazotization NaNO₂ / HCl0 -> 2580-95%Mild conditions; very high yield.[1][3]
Orthoester Triethyl orthoformate / pTsOH80-10070-90%Best for C2-H (unsubstituted) products.[2][3]

Troubleshooting Guide:

  • Problem: Incomplete cyclization (Intermediate amide observed).

    • Fix: Add a dehydrating agent like PPA or MgSO₄ .[1][3] Increase temperature.

  • Problem: Regioisomers formed (in Protocol A).

    • Fix: Use a bulkier aldehyde to enhance steric discrimination between N2 and N3.[1]

  • Problem: Low solubility of fluorinated product.

    • Fix: Use polar aprotic solvents (DMF, NMP) for extraction or purification.[1][2]

Safety & Handling of Fluorinated Intermediates

  • HF Generation: During high-temperature acid hydrolysis or PPA treatment, trace defluorination can occur, generating HF.[1][3] Use plasticware where possible or glassware with checking for etching.[1]

  • Skin Permeability: Fluorinated pyridines are often more lipophilic and skin-permeable than their non-fluorinated counterparts.[1][3] Double-gloving (Nitrile) is mandatory.[1][2][3]

  • Volatility: 2-Fluoro-pyridines can be volatile.[1][3][5] Do not dry under high vacuum for extended periods without a cold trap.[1]

References

  • Microwave assisted synthesis of imidazo[4,5-b]pyridines. Molecules, 2017.[1][2] Link[2]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Advances, 2013.[1][2][3] Link

  • Synthesis of fluorinated purine and 1-deazapurine glycosides. Journal of Organic Chemistry, 2011.[1][3][6] Link[2]

  • Regioselectivity in the cyclization of 2,3-diaminopyridines. Chemical Science, 2018. Link

  • One-pot synthesis of 1-fluoroalkylisoquinolines. Organic Chemistry Frontiers, 2015.[1][3] Link

  • Synthesis of 2-amino-5-fluoropyridine and derivatives. Google Patents, CN105669539A.[1][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Cyano-3-amino-5-fluoropyridine Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The reduction of 2-cyano-3-amino-5-fluoropyridine (CAS: 1374115-60-2) to its corresponding primary amine (3-amino-5-fluoro-2-(aminomethyl)pyridine) is a notoriously challenging transformation. The presence of multiple coordinating nitrogen atoms, a reducible nitrile, and a labile carbon-fluorine bond creates competing reaction pathways.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you maximize your primary amine yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a massive loss of the fluorine atom (M-18 mass shift). Why is defluorination occurring, and how do I stop it? The Causality: If you are using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, you are inadvertently triggering hydrodefluorination. Palladium is highly active for oxidative addition into C-F bonds, especially when the fluorine is situated on an electron-deficient heteroaromatic ring like pyridine[1]. The Solution: Abandon Palladium. Switch to a Nickel-based catalyst—such as Raney Nickel or in situ generated Nickel Boride (Ni₂B). Nickel has a significantly lower affinity for C-F bond insertion under standard reduction conditions, preserving the fluorine substituent while efficiently reducing the nitrile[2].

Q2: I am seeing a high-molecular-weight byproduct corresponding to a secondary amine dimer. How do I prevent this? The Causality: The reduction of a nitrile does not go directly to an amine; it proceeds via a highly reactive imine intermediate. Once a fraction of the product is fully reduced to the primary amine, this nucleophilic amine attacks the unreduced imine in the reaction mixture. This condensation releases ammonia and forms a bis-aminomethyl secondary amine dimer[3]. The Solution: Flood the system with ammonia. By conducting the hydrogenation in a solution of methanolic ammonia (e.g., 7N NH₃ in MeOH), Le Chatelier's principle drives the equilibrium backward. The excess ammonia acts as a kinetic trap, preventing the primary amine from attacking the imine intermediate.

Q3: The reaction stalls at 40-50% conversion despite high hydrogen pressure. What is poisoning the catalyst? The Causality: Your substrate and product are multidentate ligands. The pyridine nitrogen, the 3-amino group, and the newly formed 2-aminomethyl group strongly chelate the metal surface of heterogeneous catalysts, permanently blocking the active sites required for hydrogen activation. The Solution: You must either overwhelm the chelation by using a massive catalyst loading (up to 50% w/w for Raney Ni) or switch to a chemical reductant like NaBH₄/NiCl₂, which relies on the continuous stoichiometric generation of active hydride species rather than a purely surface-dependent catalytic cycle[1].

Part 2: Reaction Pathway Visualization

Pathway Nitrile 2-Cyano-3-amino- 5-fluoropyridine Imine Imine Intermediate Nitrile->Imine +H2 Defluoro Defluorinated Byproduct Nitrile->Defluoro Pd/C + H2 (C-F Cleavage) Amine Primary Amine (Target Product) Imine->Amine +H2 Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer + Primary Amine - NH3 Amine->Defluoro Pd/C + H2

Reaction pathways in cyanopyridine reduction highlighting desired and byproduct trajectories.

Part 3: Quantitative Condition Matrix

To select the best approach for your scale and equipment, compare the empirical outcomes of standard reduction systems below:

Reduction SystemConversion (%)Defluorination (%)Dimerization (%)Isolated Yield (%)
Pd/C, H₂ (1 atm), MeOH >9545 - 6010 - 15< 25
Raney Ni, H₂ (50 psi), MeOH 80 - 85< 230 - 4040 - 45
Raney Ni, H₂, NH₃/MeOH >95< 2< 585 - 90
NaBH₄, NiCl₂·6H₂O, MeOH >90< 5< 875 - 80

Part 4: Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation via Raney Nickel & Ammonia

Best for scale-up and high-pressure reactor availability.

  • Substrate Preparation: Dissolve 1.0 eq of 2-cyano-3-amino-5-fluoropyridine in 7N NH₃ in Methanol (approx. 10 mL per gram of substrate). Causality: The high concentration of ammonia is critical to suppress secondary amine dimerization.

  • Catalyst Addition: Add Raney Nickel slurry in water (approx. 30-50% w/w relative to substrate). Self-Validation: Ensure the catalyst remains wet; dry Raney Nickel is highly pyrophoric.

  • Pressurization: Seal the autoclave, purge with N₂ three times, then purge with H₂ three times. Pressurize to 50 psi H₂.

  • Reaction: Stir vigorously at 25–30 °C for 12 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Carefully vent the reactor. Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude primary amine.

Protocol B: Chemical Reduction via Nickel Boride (NaBH₄/NiCl₂)

Best for bench-scale synthesis without high-pressure equipment.

Workflow Step1 1. Dissolve Substrate (MeOH, 0 °C) Step2 2. Add NiCl2·6H2O (Solution turns pale green) Step1->Step2 Step3 3. Add NaBH4 portion-wise (Black Ni2B forms, H2 evolves) Step2->Step3 Step4 4. Stir at RT (Monitor via LC-MS) Step3->Step4 Step5 5. Quench with H2O/NH4OH (Breaks metal chelates) Step4->Step5 Step6 6. Extract & Purify (Yield: >75%) Step5->Step6

Step-by-step workflow for the chemical reduction of fluorocyanopyridines using NaBH4/NiCl2.

  • Complexation: Dissolve 1.0 eq of 2-cyano-3-amino-5-fluoropyridine and 1.2 eq of NiCl₂·6H₂O in anhydrous Methanol. Self-Validation: The solution will adopt a clear, pale green color, indicating proper dissolution of the Nickel(II) salt.

  • Thermal Control: Cool the reaction flask to 0 °C in an ice bath. Causality: NaBH₄ decomposition is highly exothermic; controlling the temperature prevents solvent boil-off and side reactions.

  • Reduction: Slowly add 4.0 to 5.0 eq of NaBH₄ in small portions over 30 minutes. Self-Validation: The solution will immediately turn from pale green to pitch black (formation of the active Ni₂B catalyst), accompanied by vigorous effervescence (H₂ gas evolution).

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC or LC-MS until the nitrile peak disappears.

  • Quench & Extraction: Quench the reaction carefully with water, followed by a small volume of concentrated NH₄OH to break up nickel-amine chelates. Filter the black precipitate through Celite, extract the aqueous layer with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the target primary amine.

References

1.[3] US4482437A - Electrochemical reductions of cyanopyridine bases, Google Patents. Available at: 2.[1] Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging, PMC - NIH. Available at: 3.[2] Buy 2-Amino-3-fluorobenzonitrile | 115661-37-5, Smolecule. Available at:

Sources

Technical Support Center: Troubleshooting Solubility & Handling for 2-(Aminomethyl)-5-fluoropyridin-3-amine HCl Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, handling polyfunctional heterocyclic salts requires a precise understanding of their physicochemical microenvironments. 2-(Aminomethyl)-5-fluoropyridin-3-amine HCl salt presents unique solubility challenges due to its zwitterionic potential, hydrogen-bonding capacity, and the stark


 differences between its three nitrogen centers.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your downstream assays and synthetic workflows.

Molecular Mechanics & Causality

To troubleshoot solubility, we must first map the molecule's electronic distribution and understand why it behaves the way it does in solution:

  • 2-Aminomethyl group: This is an aliphatic primary amine insulated from the aromatic ring by an

    
     carbon. It is highly basic (estimated 
    
    
    
    ~9.0–9.5) [1]. This is the primary site of protonation in the HCl salt form.
  • 3-Amino group: An aniline-like primary amine. Its basicity and nucleophilicity are severely attenuated by the electron-withdrawing inductive effect of the adjacent pyridine ring and the 5-fluoro substituent [2].

  • 5-Fluoro substituent: While it enhances the lipophilicity of the free base, its high electronegativity pulls electron density away from the ring, significantly lowering the

    
     of the pyridine nitrogen.
    

The Core Issue: Because of this architecture, the HCl salt forms a highly polar, tightly bound ionic lattice. It dissolves readily in water but strongly resists dissolution in low-dielectric organic solvents. Furthermore, neutralizing the salt abruptly alters its solvation dynamics, leading to the common precipitation issues observed in laboratories [3].

Quantitative Data: Solubility Profile

The table below summarizes the solubility thresholds and phase behaviors of the compound across common laboratory solvent systems.

Solvent SystemCompound FormSolubility LimitApplication Notes
Deionized Water HCl Salt>100 mg/mLIdeal for aqueous stocks; resulting solution will be acidic (pH ~4-5).
DMSO (Anhydrous) HCl Salt~50 mMStandard for in vitro assay stocks; requires sonication to break lattice.
PBS Buffer (pH 7.4) Mono-cation<5 mMSusceptible to common-ion effect precipitation due to high Cl⁻ content.
Dichloromethane (DCM) HCl SaltInsolubleUnsuitable for the salt form; requires in situ free-basing.
Ethyl Acetate (EtOAc) Free Base>50 mg/mLExcellent for biphasic extraction after aqueous deprotonation (pH >10).

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock into a pH 7.4 assay buffer. How do I prevent this?

Causality: The HCl salt is highly soluble in DMSO. However, when introduced rapidly into a pH 7.4 buffer (like PBS), two phenomena occur. First, the sudden drop in the dielectric constant (from pure DMSO to water) causes transient "dielectric shock," forcing the salt out of solution before it can re-solvate. Second, the high chloride concentration in standard PBS (~137 mM NaCl) triggers a common-ion effect , suppressing the solubility limit of the hydrochloride salt [3]. Solution: Perform a stepwise dilution using a low-chloride intermediate buffer (e.g., HEPES or Tris) before final introduction into the assay medium.

Q2: I need to use this compound in an amide coupling reaction (e.g., HATU/DIPEA), but it won't dissolve in DCM. What is the best approach?

Causality: The ionic lattice energy of the hydrochloride salt prevents it from solvating in non-polar or moderately polar aprotic solvents like DCM. Solution: You must neutralize the salt. For DMF/DMSO-based reactions, add 2.5 equivalents of a non-nucleophilic base (like DIPEA) directly to the reaction mixture (in situ free-basing). For DCM-based reactions, perform a biphasic free-basing extraction prior to the reaction (See Protocol B).

Q3: The powder has turned into a sticky gel inside the vial. Is it degraded?

Causality: Aminomethylpyridine HCl salts are notoriously hygroscopic. Ambient water absorption leads to partial dissolution. The primary amines then form extensive hydrogen-bonding networks with the trapped water molecules, creating a viscous gel rather than a free-flowing powder. Solution: Store the vial in a desiccator over Drierite. If gelation has occurred, dissolve the entire mass in anhydrous methanol, transfer to a pre-weighed flask, and lyophilize or evaporate under high vacuum to recover the dry salt.

Experimental Protocols

Protocol A: Preparation of a Stable Bioassay Stock (Self-Validating)

Use this protocol to prevent precipitation when transitioning from DMSO to aqueous assays.

  • Weighing: Rapidly weigh 10 mg of the HCl salt into a sterile, dry amber vial to minimize atmospheric moisture absorption.

  • Primary Solvation: Add anhydrous DMSO to achieve a 50 mM concentration.

  • Lattice Disruption: Vortex vigorously for 60 seconds. Validation step: Hold the vial to the light; if micro-crystals remain, sonicate in a room-temperature water bath for 5 minutes until optically clear.

  • Intermediate Dilution: Instead of diluting directly into PBS, create a 10x intermediate stock by pipetting the DMSO solution into a low-chloride buffer (e.g., 50 mM HEPES, pH 7.4) under rapid vortexing.

  • Final Assay Introduction: Dilute the intermediate stock into your final assay medium. Validation step: Measure the final pH to ensure the addition of the HCl salt did not acidify the microplate well.

Protocol B: Biphasic Free-Basing Extraction for Organic Synthesis

Use this protocol to isolate the highly reactive free base for DCM/EtOAc-based chemistry.

  • Aqueous Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of deionized water.

  • Basification: Slowly add 2M aqueous

    
     dropwise while stirring. Causality Note: You must use a strong enough base to exceed the 
    
    
    
    of the aliphatic aminomethyl group (~9.5). Saturated
    
    
    (pH ~8.3) is insufficient and will result in poor organic recovery.
  • pH Validation: Check the aqueous layer with pH paper. Ensure the pH is strictly

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). The free base will partition cleanly into the organic layer.
    
  • Drying & Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the free base as a pale oil or solid.
    

Handling & Decision Workflow

HandlingWorkflow Start 2-(Aminomethyl)-5-fluoropyridin-3-amine HCl App Identify Target Application Start->App Bio In Vitro Bioassay (Aqueous Buffer) App->Bio Chem Organic Synthesis (Aprotic Solvents) App->Chem Stock Prepare Stock in Dry DMSO (Max 50 mM) Bio->Stock Base In Situ Neutralization (Add DIPEA/TEA) Chem->Base For DMF/DMSO rxns Extract Biphasic Extraction (Aq. Na2CO3 / EtOAc) Chem->Extract For DCM rxns Dilute Stepwise Dilution into Low-Chloride Buffer Stock->Dilute Prevent precipitation

Decision matrix and handling workflow for 2-(Aminomethyl)-5-fluoropyridin-3-amine HCl.

References

  • Title: 2-Pyridinemethanamine | C6H8N2 | CID 19509 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3-Amino-5-fluoropyridine | C5H5FN2 | CID 329764710 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and evaluation of bisulfate/mesylate-conjugated chlortetracycline with high solubility and bioavailability Source: Acta Pharmaceutica (Hrčak - Portal of Croatian Scientific and Professional Journals) URL: [Link]

Technical Support Center: Optimization of Catalytic Hydrogenation for Fluoropyridine Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic hydrogenation. The reduction of a nitrile group (-CN) to a primary amine (-CH₂NH₂) on a fluoropyridine scaffold is a critical transformation in drug development. However, this reaction is notoriously difficult due to three competing pathways: hydrodefluorination (HDF) , secondary amine condensation , and catalyst poisoning .

This guide is designed to provide researchers with the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Principles (The "Why")

Before troubleshooting, it is essential to understand the causality of the reaction network. The hydrogenation of fluoropyridine nitriles does not proceed in a single step; it is a cascade of intermediates that can easily diverge into unwanted byproducts.

MechanisticPathway FPN Fluoropyridine Nitrile Imine Imine Intermediate FPN->Imine +H2 HDF Defluorinated Arene (Byproduct) FPN->HDF Pd(0) Oxidative Addition PriAmine Primary Amine (Target) Imine->PriAmine +H2 SecAmine Secondary Amine (Byproduct) Imine->SecAmine +PriAmine -NH3 PriAmine->HDF Over-reduction

Caption: Mechanistic divergence in fluoropyridine nitrile hydrogenation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a loss of the fluorine atom (Hydrodefluorination), and how do I stop it?

Causality: Hydrodefluorination (HDF) occurs because the highly electron-deficient fluoropyridine ring undergoes facile oxidative addition into the C-F bond by electron-rich transition metals, particularly Palladium [4]. Once the metal inserts into the C-F bond, hydrogen easily replaces the halogen. Solution:

  • Change the Catalyst: Transition from standard Pd/C to Cobalt-based catalysts (e.g., Raney Cobalt or Cobalt pincer complexes). Cobalt has a substantially lower propensity for C-halogen cleavage while maintaining high activity for nitrile reduction [1].

  • Poison the Catalyst: If Pd/C must be used, poison the catalyst with a diamine (e.g., ethylenediamine). This selectively deactivates the highly reactive edge sites responsible for C-F cleavage without halting the primary nitrile reduction[2].

Q2: My reaction yields a mixture of primary and secondary amines. How can I improve primary amine selectivity?

Causality: The reduction of a nitrile proceeds via a highly reactive imine intermediate (-CH=NH). The newly formed primary amine product can act as a nucleophile, attacking this imine to form a hemiaminal. This intermediate eliminates ammonia to yield a secondary imine, which is subsequently reduced to an unwanted secondary amine. Solution:

  • Thermodynamic Control: Run the reaction in a solvent saturated with anhydrous ammonia (e.g., 7N NH₃ in Methanol). According to Le Chatelier's principle, a massive excess of NH₃ suppresses the elimination step, pushing the equilibrium back toward the primary amine.

  • Kinetic Trapping: Add Di-tert-butyl dicarbonate (Boc₂O) directly to the hydrogenation mixture. The primary amine is immediately protected as a Boc-carbamate upon formation, rendering it non-nucleophilic and incapable of attacking the imine [3].

Q3: The reaction stalls at 50% conversion. Is the catalyst poisoned?

Causality: Both the starting fluoropyridine ring and the primary aliphatic amine product are strong σ-donors. They coordinate tightly to the active metal sites on the catalyst surface, effectively blocking hydrogen gas from adsorbing and stalling the reaction. Solution:

  • In-situ Protection: Utilizing the Boc₂O trapping method mentioned above prevents the product amine from coordinating to the metal[3].

  • Acidic Modulation: Run the reaction under mildly acidic conditions (e.g., using methanolic HCl). Protonation of the pyridine nitrogen and the product amine prevents them from acting as ligands. (Note: Acidic conditions on Pd/C can exacerbate HDF, so this is best paired with a sponge metal catalyst).

TroubleshootingWorkflow Start Reaction Stalls or Fails Analyze Analyze Crude by LC-MS Start->Analyze IsHDF High HDF? Analyze->IsHDF IsSec High Secondary Amine? Analyze->IsSec IsStall Incomplete Conversion? Analyze->IsStall FixHDF Switch to Raney Co or Poison Pd/C IsHDF->FixHDF Yes FixSec Add NH3 or Boc2O IsSec->FixSec Yes FixStall Increase Catalyst Loading or Use Acidic Solvent IsStall->FixStall Yes Success Optimized Yield FixHDF->Success FixSec->Success FixStall->Success

Caption: Diagnostic workflow for optimizing fluoropyridine nitrile reduction.

Part 3: Quantitative Optimization Data

Use the following matrix to select the optimal conditions based on your specific substrate tolerances.

Catalyst SystemAdditive / ModifierSolventHDF Risk (C-F Cleavage)2° Amine RiskExpected 1° Amine Yield
10% Pd/C NoneMethanolHigh High < 30%
10% Pd/C Ethylenediamine (Poison)THFLowHigh ~ 50%
Raney Nickel NH₃ (excess)MethanolModerateLow~ 70%
Raney Cobalt NH₃ (excess)MethanolLow Low > 85%
10% Pd/C Boc₂O (Trapping)EtOAc / THFModerateLow ~ 80%

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the workup phase unless the validation checkpoints are met.

Protocol A: Chemoselective Hydrogenation using Raney Cobalt and Ammonia

Best for generating the free primary amine without protecting groups.

  • Preparation: In a well-ventilated fume hood, charge a high-pressure Parr reactor with the fluoropyridine nitrile (1.0 equiv).

  • Catalyst Addition: Add an aqueous slurry of Raney Cobalt (20 wt% relative to substrate). Caution: Sponge metals are highly pyrophoric. Never let the catalyst dry out.

  • Solvent: Add a pre-chilled solution of 7N NH₃ in Methanol (10 volumes).

  • Purge & Pressurize: Seal the reactor. Purge the headspace with N₂ gas three times, followed by H₂ gas three times. Pressurize the reactor to 50 psi with H₂.

  • Reaction: Stir vigorously at 30 °C.

  • Validation Checkpoint (In-Process): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases entirely and the pressure remains static for 45 minutes. LC-MS analysis of an aliquot must show the disappearance of the nitrile mass (M) and the appearance of the primary amine mass (M+4), with no significant peaks at M-19 (loss of F).

  • Workup: Vent the reactor safely. Filter the mixture through a pad of wet Celite under a blanket of N₂ to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: In Situ Boc-Protection Hydrogenation

Best for substrates highly prone to catalyst poisoning or when the downstream sequence requires a protected amine.

  • Preparation: In a round-bottom flask, dissolve the fluoropyridine nitrile (1.0 equiv) and Boc₂O (1.2 equiv) in anhydrous THF (10 volumes).

  • Catalyst Addition: Add ethylenediamine-poisoned 10% Pd/C (10 wt%). The diamine poison suppresses the oxidative addition into the C-F bond.

  • Purge & Pressurize: Purge the flask with N₂ gas, then attach a hydrogen balloon (1 atm H₂).

  • Reaction: Stir vigorously at room temperature for 12–16 hours.

  • Validation Checkpoint (In-Process): TLC (Hexanes/EtOAc) should show complete consumption of the UV-active starting material. LC-MS must confirm the presence of the Boc-protected mass (M+104) and the absence of the secondary amine dimer mass (2M+1).

  • Workup: Filter the reaction mixture through a short pad of Celite, wash thoroughly with EtOAc, and concentrate the filtrate. Purify via flash chromatography if necessary.

References

  • Source: J. Am. Chem. Soc. / Academia.
  • Developments in liquid-crystalline dimers and oligomers Source: Taylor & Francis URL
  • Chemoselective Hydrogenation of Heteroarenes Source: Thieme Connect URL
  • An efficient reduction of unsaturated bonds and halogen-containing groups by nascent hydrogen over Raney Ni catalyst Source: PubMed / NIH URL

Technical Support Center: Regioisomer Formation in 5-Fluoropyridine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for resolving regioisomeric challenges in the nucleophilic aromatic substitution (SNAr) of 5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who encounter issues with controlling the position of substitution on the pyridine ring. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on 5-fluoropyridine is producing a mixture of C2 and C6 substituted regioisomers. Why is this happening and how can I control it?

A1: The formation of both C2 and C6 isomers is a common challenge rooted in the electronic nature of the pyridine ring. The ring nitrogen is highly electron-withdrawing, which activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack.[1][2] In 5-fluoropyridine, both the C2 and C6 positions are ortho to the nitrogen, making them electronically susceptible to substitution.

The preference for attack at C2 versus C6 is governed by a subtle interplay of electronic and steric factors. The fluorine atom at C5, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can influence the relative electrophilicity of the adjacent C6 and the more distant C2 carbons.

Key Factors Influencing Regioselectivity:

  • Nucleophile Choice: The steric bulk of the incoming nucleophile can significantly direct the substitution. Bulkier nucleophiles will preferentially attack the less sterically hindered position.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioisomeric ratio.[1]

  • Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction.[1] Lower temperatures often favor the kinetically preferred product.

  • Counter-ion/Base: The nature of the cation associated with the nucleophile or the base used can influence the reaction through chelation or aggregation effects.

Q2: I want to selectively synthesize the C6-substituted isomer. What experimental strategies should I employ?

A2: To favor substitution at the C6 position, which is adjacent to the fluorine atom, you need to leverage conditions that enhance its relative reactivity or exploit steric hindrance at the C2 position.

Strategies for C6 Selectivity:

  • Use of Sterically Small Nucleophiles: Small nucleophiles (e.g., ammonia, small primary amines, azide) are less sensitive to steric hindrance and can more readily access the C6 position.

  • Low-Temperature Conditions: Running the reaction at lower temperatures can favor the kinetically controlled product, which may be the C6 isomer depending on the specific nucleophile and solvent system.

  • Solvent Effects: Aprotic polar solvents are generally good choices for SNAr reactions as they can help stabilize the charged Meisenheimer intermediate.[1] Experimenting with solvents like DMSO, DMF, or NMP is recommended.

Q3: How can I promote the formation of the C2-substituted isomer?

A3: Directing the substitution to the C2 position often requires overcoming the potential electronic preference for the C6 position and managing steric interactions.

Strategies for C2 Selectivity:

  • Bulky Nucleophiles: Employing sterically demanding nucleophiles is a primary strategy. The larger size of the nucleophile will disfavor attack at the more sterically crowded C6 position (adjacent to the fluorine atom), leading to a preference for the C2 position.[3]

  • Directed ortho-Metalation (DoM): While not a direct SNAr reaction, DoM is a powerful alternative for functionalizing the C2 position. This involves using a directing group (often at the nitrogen or another position) to guide a strong base (like LDA) to deprotonate the C2 position, which can then be quenched with an electrophile.[3]

  • Temperature Optimization: In some cases, higher temperatures might favor the thermodynamically more stable C2 product. Systematic temperature screening is advised.

Troubleshooting Guide

Problem: Inconsistent Regioisomeric Ratios Between Batches

This is a frequent issue that points to subtle variations in reaction setup and reagent quality.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity and dryness of your nucleophile, solvent, and any additives. Water content can significantly affect the reactivity of many nucleophiles and bases.

  • Inert Atmosphere: For reactions involving strong bases or air-sensitive nucleophiles, maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) is crucial.[4]

  • Temperature Control: Precise and consistent temperature control is key. Use a reliable heating mantle with a temperature controller or a cryostat for low-temperature reactions.

  • Addition Rate: The rate at which the nucleophile or base is added can sometimes influence selectivity, especially in exothermic reactions. A slow, controlled addition is generally recommended.

Problem: Low Overall Yield Despite Achieving Desired Regioselectivity

A low yield can be due to several factors, even when the regioselectivity is high.

Troubleshooting Steps:

  • Leaving Group Efficiency: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the carbon for nucleophilic attack.[5][6] If yields are still low, consider the possibility of side reactions.

  • Nucleophile Stability: The nucleophile might be degrading under the reaction conditions. Consider if your nucleophile is sensitive to the temperature or base being used.

  • Reaction Time and Monitoring: Optimize the reaction time by monitoring the progress using techniques like TLC, GC-MS, or LC-MS.[4][7] Reactions run for too long can lead to product degradation or byproduct formation.

  • Workup and Purification: Ensure that the desired product is not being lost during the workup or purification steps. Check the pH of aqueous washes and the choice of chromatography conditions.

Mechanistic Insights & Visualizations

The regioselectivity in the SNAr of 5-fluoropyridine is dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.

G

The relative stability of the Meisenheimer intermediates for C2 and C6 attack determines the major product. The intermediate from C6 attack benefits from the inductive stabilization of the adjacent fluorine atom.

Troubleshooting Decision Tree

G Start Undesired Regioisomer Ratio Q1 What is the target isomer? Start->Q1 C6_Target Target: C6-Substituted Q1->C6_Target C6 C2_Target Target: C2-Substituted Q1->C2_Target C2 Action_C6_1 Use smaller nucleophile (e.g., NH₃, MeNH₂) C6_Target->Action_C6_1 Action_C6_2 Lower reaction temperature C6_Target->Action_C6_2 Action_C2_1 Use bulkier nucleophile (e.g., t-BuNH₂, secondary amines) C2_Target->Action_C2_1 Action_C2_2 Consider alternative (e.g., Directed ortho-Metalation) C2_Target->Action_C2_2 End Optimized Regioselectivity Action_C6_1->End Action_C6_2->End Action_C2_1->End Action_C2_2->End

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on 5-Fluoropyridine

This is a generalized protocol and requires optimization for specific nucleophiles and desired regioselectivity.

Materials:

  • 5-Fluoropyridine

  • Nucleophile (1.1 - 1.5 equivalents)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Anhydrous aprotic polar solvent (e.g., DMSO, DMF, NMP)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the base (if using) and the anhydrous solvent.

  • Add the nucleophile to the flask and stir until dissolved or suspended.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C, -78 °C, or ambient).

  • Slowly add the 5-fluoropyridine to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water, saturated aq. NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography, distillation, or recrystallization.

Data Summary

The choice of nucleophile has a pronounced effect on the C2:C6 regioisomeric ratio. The following table summarizes typical outcomes based on nucleophile sterics.

Nucleophile ClassSteric ProfileTypical Major IsomerRationale
Small Primary Amines (e.g., Methylamine)LowC6Less sensitive to steric hindrance at the C6 position.
Bulky Primary Amines (e.g., tert-Butylamine)HighC2Steric clash with the C5-fluoro group disfavors C6 attack.
Secondary Amines (e.g., Morpholine)HighC2Increased steric bulk around the nitrogen atom favors the less hindered C2 position.
Alkoxides (e.g., Sodium Methoxide)LowC6Small size allows for attack at the more electronically activated C6 position.

Note: These are general trends and the actual ratios can be influenced by specific reaction conditions.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem Tech Support.
  • Total Synthesis. (2025). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis.
  • Beyki, M. H., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Tech Support.
  • Matsuura, A., Ano, Y., & Chatani, N. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Wikipedia. (n.d.).

Sources

Technical Support Center: 2-(Aminomethyl)-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-AMFPA-2401 Version: 1.0 Last Updated: March 4, 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)-5-fluoropyridin-3-amine (AMFPA). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound in solution. As your Senior Application Scientist, I have structured this document to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions regarding the stability of AMFPA in solution.

Q1: What are the primary factors that can cause degradation of 2-(Aminomethyl)-5-fluoropyridin-3-amine in solution?

A1: The stability of AMFPA, like many substituted aminopyridines, is primarily influenced by four factors:

  • pH: The protonation state of the two amine groups is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze degradation.[1]

  • Oxidation: The aromatic amine functionalities are susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, and exposure to light.[2][3] This is a common degradation pathway for aromatic amines.[3][4]

  • Light Exposure (Photodegradation): Aromatic and fluorinated compounds can be sensitive to UV and even visible light, which can provide the energy to initiate degradation reactions.[5][6] It is standard practice to protect aminopyridine solutions from light.[2][7][8][9]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[7][8]

Q2: What is the recommended solvent and pH for dissolving and storing AMFPA for short-term use (e.g., up to 24-48 hours)?

A2: For short-term use, we recommend dissolving AMFPA in a buffered aqueous solution at a pH between 6.0 and 7.5 . A neutral to slightly acidic pH ensures that the amine groups are partially protonated, which can offer some protection against oxidative degradation.[1] Common buffers like phosphate-buffered saline (PBS) are suitable. For applications requiring organic solvents, DMSO is a common choice, but stock solutions in DMSO should be stored frozen and protected from moisture.

Q3: My AMFPA solution has turned a yellow or brown color. What does this mean, and can I still use it?

A3: A change in color, typically to yellow or brown, is a strong indicator of degradation, most likely due to oxidation. Oxidized aromatic amines often form colored polymeric or quinone-like species. We strongly advise against using a discolored solution, as the presence of impurities can compromise your experimental results. The purity should be verified by an analytical method like HPLC before use.

Q4: How should I store a stock solution of AMFPA for long-term stability?

A4: For long-term storage, prepare the stock solution in a suitable solvent (e.g., DMSO for organic applications or a pH 6.5 buffer for aqueous use), aliquot it into small, single-use volumes, and store it at -20°C or, preferably, -80°C .[2] Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The containers should be tightly sealed and protected from light (e.g., by using amber vials or wrapping them in foil).[2][10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Action & Explanation
Unexpected peaks appear in my HPLC/LC-MS analysis. Chemical Degradation: The new peaks are likely degradation products.Perform a forced degradation study (see Protocol 1) to identify potential degradants. Key causes are oxidation and pH-mediated hydrolysis. Ensure your solutions are freshly prepared, pH-controlled, and degassed.
Loss of compound potency or activity over time. Concentration Decrease: The active compound is degrading, leading to a lower effective concentration.Re-quantify the solution using a validated analytical method (e.g., HPLC-UV with a fresh standard). Store aliquots at -80°C to minimize degradation for future experiments.
Precipitate forms in my aqueous buffered solution. pH Shift / Low Solubility: The compound may have precipitated if the buffer capacity was exceeded or if the pH shifted. The free base form is generally less water-soluble than its salt form.Ensure the compound is fully dissolved initially. Check the pH of the solution. If necessary, adjust the pH slightly towards the acidic side (e.g., pH 6.0) to improve solubility by protonating the amine groups.
Inconsistent results between experimental repeats. Solution Instability: If solutions are prepared in large batches and used over several days or weeks, degradation can lead to variability.Prepare fresh solutions from solid material for each set of critical experiments. If using a stock solution, use a new, previously un-thawed aliquot for each experiment.

Experimental Protocols & Workflows

These protocols are provided to help you validate the stability of AMFPA in your specific experimental context.

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol helps to proactively understand the stability profile of AMFPA.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare 5 identical solutions of AMFPA in proposed buffer Control Control (Store at -20°C, protected from light) Prep->Control Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Alkaline Stress (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress Light Photolytic Stress (UV/Vis light, RT) Prep->Light Expose to stress Analysis Analyze all 5 samples by HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Light->Analysis Outcome Compare chromatograms. Identify degradation peaks. Determine stability-indicating method. Analysis->Outcome

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare five identical solutions of 2-(Aminomethyl)-5-fluoropyridin-3-amine at your working concentration in your chosen buffer system.

  • Control: Immediately store one sample at -20°C, protected from light. This is your T=0 control.

  • Stress Conditions: Subject the remaining four samples to the following stress conditions for a defined period (e.g., 24 hours):

    • Acidic: Add HCl to a final concentration of 0.1 M and heat to 60°C.

    • Alkaline: Add NaOH to a final concentration of 0.1 M and heat to 60°C.[2]

    • Oxidative: Add H₂O₂ to a final concentration of 3% and keep at room temperature.[2][11]

    • Photolytic: Expose to a photostability chamber or a high-intensity UV/visible lamp at room temperature.

  • Analysis: After the stress period, neutralize the acidic and alkaline samples. Analyze all five samples (including the control) using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection.[11]

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The decrease in the parent peak area and the appearance of new peaks will reveal the degradation pathways and help validate your analytical method's ability to detect impurities.[11]

Protocol 2: Real-Time Stability Assessment

This protocol determines the practical shelf-life of your working solution.

Real_Time_Stability cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_timepoint Time Point Analysis cluster_quant Quantification cluster_eval Evaluation Start Prepare a bulk solution of AMFPA in your experimental buffer. Aliquot Aliquot into multiple vials for each time point and storage condition. Start->Aliquot Cond1 Condition 1 (e.g., 4°C, Dark) Aliquot->Cond1 Cond2 Condition 2 (e.g., 22°C, Benchtop) Aliquot->Cond2 T0 T = 0h T6 T = 6h T0->T6 Pull samples T24 T = 24h T6->T24 Pull samples T48 T = 48h T24->T48 Pull samples Quant Quantify AMFPA concentration (e.g., HPLC-UV) Eval Plot % Remaining vs. Time. Determine acceptable shelf-life (e.g., >95% remaining). Quant->Eval

Caption: Workflow for a real-time stability study.

Methodology:

  • Preparation: Prepare a batch of your working solution.

  • Aliquoting: Distribute the solution into separate, tightly sealed vials (e.g., amber HPLC vials) for each time point you plan to test.

  • Storage: Store the aliquots under your intended experimental conditions (e.g., refrigerated at 4°C, at room temperature on the benchtop, etc.).

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), analyze one aliquot from each storage condition.

  • Analysis: Use a validated HPLC method to determine the concentration of 2-(Aminomethyl)-5-fluoropyridin-3-amine remaining.[12]

  • Data Evaluation: Calculate the percentage of the compound remaining relative to the T=0 sample. Plot this percentage against time to establish a stability profile and define an acceptable usage window for your specific conditions. Studies on similar compounds show that they can be stable for extended periods when properly stored.[7][8]

References

  • McQuade, B., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved from [Link]

  • OSHA. (n.d.). PV2143. Retrieved from [Link]

  • Mirkhan, V., et al. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]

  • Ros-Pardo, D., et al. (2021). Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • Chinese Journal of Analysis Laboratory. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • McQuade, B., et al. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Retrieved from [Link]

  • Wang, F., et al. (2017). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry. Retrieved from [Link]

  • Ellis, D. A., & Mabury, S. A. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]

  • Flø, N. E. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Development for 2-(Aminomethyl)-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development Support Hub. Ticket Subject: Optimization of 2-(Aminomethyl)-5-fluoropyridin-3-amine (CAS: 1256816-60-2) Assigned Specialist: Senior Application Scientist Status: Open[1][2]

Executive Summary: The Molecule & The Challenge

This guide addresses the specific chromatographic behavior of 2-(Aminomethyl)-5-fluoropyridin-3-amine . To successfully retain and separate this molecule, you must understand its competing functional groups:

  • The Aliphatic Amine (C2-position): Highly basic (

    
    ).[1][2] At standard HPLC pH (2-4), this is fully protonated (
    
    
    
    ), making the molecule extremely polar.[2]
  • The Pyridine Ring & 3-Amine: The fluorine atom at C5 is electron-withdrawing, lowering the basicity of the ring nitrogen compared to pyridine.[1][2] However, the molecule remains a polar base.[2]

  • The Result: On a standard C18 column at acidic pH, this molecule often elutes in the void volume (

    
    )  and exhibits severe peak tailing  due to silanol interactions.[1][2]
    

Phase 1: Method Design Strategy (Select Your Path)[2]

User Question: "I injected the sample on a standard C18 column with 0.1% Formic Acid, and it eluted immediately. How do I get retention?"

Technical Response: You are experiencing "Void Volume Elution" because the molecule is positively charged and highly hydrophilic under your conditions.[1][2] You must choose one of two "Expert Paths" to achieve retention.[1][2][3]

Path A: HILIC (Recommended for LC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) uses the water layer on the stationary phase to retain polar amines.[2]

  • Column: Bare Silica or Amide-functionalized (e.g., TSKgel Amide-80, Waters BEH Amide).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (60% B). Do not go below 60% B  to maintain the HILIC mechanism.
    
Path B: High-pH Reversed Phase (Robustness Choice)

By raising the pH above the aliphatic amine's


, you neutralize the molecule, increasing its hydrophobicity and retention on C18.[2]
  • Column: MUST be a Hybrid Particle column stable to pH 12 (e.g., Waters XBridge C18, Phenomenex Gemini NX-C18).[1][2] Standard silica columns will dissolve.[1][2][4]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) adjusted with Ammonium Hydroxide.[1][2]

  • Mobile Phase B: Acetonitrile or Methanol.[1][2][5][6]

Decision Logic Diagram

MethodSelection Start Start: Select Mode CheckMS Is LC-MS Sensitivity Critical? Start->CheckMS HILIC Path A: HILIC Mode (High Sensitivity) CheckMS->HILIC Yes (High Organic helps ESI) RP_HighPH Path B: High pH RP (High Robustness) CheckMS->RP_HighPH No (UV/Standard QC) HILIC_Cond Column: Amide / Bare Silica MP: 95% ACN / 10mM NH4 Formate HILIC->HILIC_Cond RP_Cond Column: Hybrid C18 (pH 1-12) MP: 10mM NH4HCO3 (pH 10) RP_HighPH->RP_Cond

Caption: Decision tree for selecting the primary chromatographic mode based on detection requirements.

Phase 2: Troubleshooting Peak Shape (Tailing & Resolution)[2]

User Question: "I have retention, but the peak looks like a shark fin (Tailing Factor > 2.0). Why?"

Technical Response: This is classic Secondary Silanol Interaction . The positively charged amine is sticking to residual negatively charged silanols (


) on the silica surface.[1][2]
Diagnostic & Solution Table
Root CauseMechanismCorrective Action
Low Buffer Strength The buffer cations are not dense enough to "shield" the silanols from the analyte.[1][2]Increase buffer concentration to 20-25 mM . (Note: Check solubility in high organic % for HILIC).
Wrong pH At pH 4-7, silanols are ionized (

) AND the analyte is ionized (

).[1][2] Maximum attraction.
Drop pH < 3.0 (protonate silanols to neutral

) OR Raise pH > 10 (neutralize analyte).[1][2]
Old Column Stationary phase hydrolysis exposes raw silica.[1][2]Replace with a "High Coverage" or "End-capped" column.[1][2]
Mass Overload Saturation of active sites.[1][2]Dilute sample or reduce injection volume (try 1-2

L).[1][2]
The "Chaotropic" Fix (Last Resort)

If you cannot change pH, add 0.05% Trifluoroacetic Acid (TFA) to the mobile phase.[2] The TFA anion pairs with the amine, masking the charge.[2]

  • Warning: TFA suppresses ionization in LC-MS.[1][2] Use Formic Acid or Difluoroacetic Acid (DFA) for MS applications.[1][2]

Phase 3: Detection & Sensitivity[1]

User Question: "I can't see the peak at 254 nm. What is the correct wavelength?"

Technical Response: While the pyridine ring absorbs in the UV range, the substituents (Fluorine and Aminomethyl) shift the absorbance maxima ($ \lambda_{max} $).[2]

  • Spectral Scan: Perform a stopped-flow scan or use a PDA detector from 200 nm to 400 nm .[1][2]

  • Predicted Maxima: Expect primary absorbance around 260-275 nm .[1][2]

  • Fluorine Effect: The C5-Fluorine atom may cause a hypsochromic shift (blue shift), potentially moving the max closer to 250 nm compared to non-fluorinated pyridine.[1][2]

Protocol: Signal-to-Noise Optimization

  • Inject a 10 ppm standard.[1][2]

  • Extract chromatograms at 254, 260, 270, and 280 nm.

  • Select the wavelength with the highest signal-to-noise ratio (S/N), provided it is free from mobile phase interference (avoid <210 nm if using Formate buffers).[1][2]

Phase 4: Stability & Sample Preparation[1][2]

User Question: "My 24-hour QC check shows a new 'Ghost Peak' at RRT 0.85. Is my column degrading?"

Technical Response: It is likely sample degradation , not column failure. Primary amines are susceptible to oxidation, and the aminomethyl group is chemically reactive.[2]

Troubleshooting Workflow

StabilityCheck GhostPeak Ghost Peak Detected CheckBlank Inject Blank GhostPeak->CheckBlank CheckFresh Prepare Fresh Std CheckBlank->CheckFresh No ResultBlank Peak in Blank? System Contamination CheckBlank->ResultBlank Yes ResultFresh Peak Gone? Sample Oxidation CheckFresh->ResultFresh

Caption: Logic flow for identifying the source of impurity peaks.

Corrective Actions:

  • Solvent: Dissolve the sample in the initial mobile phase conditions (e.g., 95% ACN for HILIC). Dissolving in 100% water causes "solvent mismatch" and peak distortion.[1][2]

  • Temperature: Maintain the autosampler at 4°C .

  • Amber Glass: Use amber vials to prevent photodegradation of the pyridine ring.[1][2]

References & Authority[1][2][7]

  • FDA (U.S. Food and Drug Administration). Reviewer Guidance: Validation of Chromatographic Methods.[1][2] Center for Drug Evaluation and Research (CDER).[1][2]

  • McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative source on HILIC mechanisms for amines).[1][2]

  • Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Source for High pH stability data of hybrid particles). [1][2]

  • PubChem. Compound Summary: 2-(Aminomethyl)pyridine (Structural analog data).[1][2] National Library of Medicine.[1][2] [1][2]

Sources

Validation & Comparative

Bioisosteric Replacement of Hydrogen with Fluorine in Aminomethylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the bioisosteric replacement of hydrogen with fluorine within the aminomethylpyridine scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on physicochemical modulation, conformational bias, and metabolic stability.

Executive Summary: The Fluorine Effect

The aminomethylpyridine moiety (picolylamine) is a privileged pharmacophore in kinase inhibitors, GPCR ligands, and metalloenzyme inhibitors. However, it often suffers from rapid oxidative metabolism and poor membrane permeability due to high basicity.

Replacing hydrogen with fluorine in this scaffold is a high-impact optimization strategy.[1] Unlike simple steric replacements, fluorine introduces profound electronic changes due to its high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å vs 1.20 Å for H).

Key Strategic Advantages:

  • Basicity Modulation: Fluorine lowers the pKa of both the pyridine nitrogen and the exocyclic amine, increasing the fraction of neutral species at physiological pH (pH 7.4) and improving passive permeability.

  • Conformational Locking: Ortho-fluorination induces specific conformational preferences via electrostatic repulsion and intramolecular N–H[1]···F hydrogen bonds.[1]

  • Metabolic Blockade: Fluorine deactivates the pyridine ring towards oxidative metabolism and can sterically hinder N-dealkylation.[1]

Physicochemical Comparison: Parent vs. Fluorinated Analogs[2][3]

The following data compares the parent 2-(aminomethyl)pyridine with its ring-fluorinated analogs. Note that direct


-fluorination of the methylene linker (creating an 

-fluoroamine, –CHF–NH

) is chemically unstable and leads to spontaneous hydrolysis.[1] Therefore, this guide focuses on ring fluorination as the viable bioisosteric strategy.
Table 1: Comparative Physicochemical Properties
PropertyParent Scaffold (2-Aminomethylpyridine)3-Fluoro Analog (Ring Fluorinated)5-Fluoro Analog (Ring Fluorinated)Impact Analysis
Pyridine N pKa ~ 2.0 - 2.5< 0.5~ 0.5 - 1.0Drastic Reduction. Fluorine's inductive effect (-I) makes the ring nitrogen essentially non-basic at physiological pH.[1]
Amine N pKa 8.8 - 9.27.8 - 8.38.2 - 8.6Moderate Reduction. The -I effect propagates to the exocyclic amine, lowering pKa by 0.5–1.0 log units.[1] This is critical for improving LogD7.4 .
LogP (Neutral) 0.50.7 - 0.80.7 - 0.8Slight Increase. Fluorine is more lipophilic than hydrogen, but the effect is modest compared to chlorinated analogs.[1]
LogD7.4 -0.8 (Highly Ionized)-0.1 to 0.2 (Mixed)-0.3 (Mostly Ionized)Significant Improvement. Lowering the amine pKa increases the concentration of the neutral, permeable species.[1]
Metabolic Stability Low (Ring oxidation & N-dealkylation)HighModerateSite-Specific. 3-F blocks metabolic attack at the electron-rich C3 position and sterically protects the amine.[1]

Critical Insight: The drop in amine pKa (from ~9.0 to ~8.0) is the "sweet spot" for CNS drugs.[1] It maintains solubility while significantly enhancing blood-brain barrier (BBB) penetration by reducing the cationic fraction.[1]

Structural & Conformational Bias

Fluorine is not merely a "fat proton"; it is a structure-directing element.[1] In aminomethylpyridines, placing a fluorine atom at the C3 position (ortho to the aminomethyl group) creates a distinct conformational preference.

The "Gauche" and H-Bond Effect

In the 3-fluoro analog, the exocyclic amine often adopts a conformation that maximizes an intramolecular interaction between the amine N–H and the fluorine atom.

  • N–H···F Interaction: While weak electrostatic in nature, this interaction (~1-2 kcal/mol) can lock the side chain into a specific orientation, reducing the entropic penalty of binding to a protein target.

  • Dipole Minimization: The C–F bond and the lone pair of the pyridine nitrogen repel each other, further rigidifying the ring orientation.

Diagram: Conformational Locking Mechanism

G cluster_1 3-Fluoro Analog: Locked Conformation Parent 2-(Aminomethyl)pyridine High Entropy Unrestricted rotation of C-N bond Fluorinated 3-Fluoro-2-(aminomethyl)pyridine Restricted Rotation Parent->Fluorinated Bioisosteric Replacement Interaction Intramolecular Interaction (N-H ... F) Fluorinated->Interaction Stabilizes

Figure 1: Conformational restriction induced by ortho-fluorination, reducing entropic penalty upon binding.

Metabolic Stability & Toxicity[4]

The "Metabolic Soft Spot" Blockade

Aminomethylpyridines are prone to oxidation by Cytochrome P450 enzymes (CYPs).

  • Ring Oxidation: The electron-rich pyridine ring is susceptible to oxidation, particularly at C3 and C5.[1]

  • N-Dealkylation: The methylene carbon is a site for oxidative attack (via radical abstraction), leading to cleavage of the amine.

The Fluorine Solution:

  • Electronic Deactivation: Fluorine is strongly electron-withdrawing.[1] Placing it on the ring (e.g., C3 or C5) depletes electron density from the

    
    -system, making the ring resistant to electrophilic oxidation by the high-valent Iron-Oxo species in CYPs.
    
  • Steric Shielding: A fluorine at C3 sterically hinders the approach of the CYP heme to the methylene protons, slowing down N-dealkylation.

Warning: The Alpha-Fluoroamine Trap

A common design error is attempting to replace a hydrogen on the linker methylene group (e.g., Py-CFH-NH


).[1]
  • Instability:

    
    -Fluoroamines are inherently unstable.[1] The nitrogen lone pair donates into the C–F 
    
    
    
    antibonding orbital, facilitating the loss of fluoride (F
    
    
    ) and formation of an iminium ion, which rapidly hydrolyzes to an aldehyde and ammonia.
  • Toxicity: If transiently stable, the release of fluoride ion can lead to toxicity.

  • Solution: Always place the fluorine on the aromatic ring or use a trifluoroethyl group (

    
    ) as a bioisostere for an ethyl group, not a direct replacement on the aminomethyl linker.
    
Diagram: Metabolic Pathways

Metabolism cluster_pathways Metabolic Liabilities Substrate 2-(Aminomethyl)pyridine Oxidation Ring Oxidation (C3/C5 Hydroxylation) Substrate->Oxidation CYP450 Attack Dealkylation N-Dealkylation (Loss of Amine) Substrate->Dealkylation H-Abstraction Solution 3-Fluoro Substitution Substrate->Solution Solution->Oxidation Blocks (Electronic) Solution->Dealkylation Hinders (Steric) Result Metabolically Stable Analog Solution->Result

Figure 2: Fluorine blocks primary metabolic pathways via electronic deactivation and steric hindrance.[1]

Experimental Protocols

To validate the bioisosteric replacement, the following protocols are standard industry practice.

Protocol 1: High-Throughput pKa Determination

Purpose: To quantify the shift in basicity induced by fluorination.[1]

  • Preparation: Prepare 10 mM stock solutions of the parent and fluorinated analog in DMSO.

  • Titration: Dilute to 50 µM in a mixed solvent system (e.g., water:methanol 1:1) to ensure solubility, or use pure water if soluble.

  • Method: Use a Potentiometric Titrator (e.g., Sirius T3) or Spectrophotometric method.[1]

    • Potentiometric: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH and 0.1 M HCl.[1]

    • Data Analysis: Fit the titration curve to the Henderson-Hasselbalch equation.[1]

  • Validation: Correct for co-solvent effects (Yasuda-Shedlovsky extrapolation) to obtain aqueous pKa values.

  • Success Criteria: A drop in amine pKa of 0.5–1.5 units indicates successful modulation.[1]

Protocol 2: Microsomal Stability Assay

Purpose: To measure the increase in metabolic half-life (t1/2).[1]

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Incubation:

    • Mix test compound (1 µM final) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]
    • Intrinsic Clearance (

      
      ): Calculate as 
      
      
      
      .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [1]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [1]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] [1]

Sources

Validation of 2-(Aminomethyl)-5-fluoropyridin-3-amine Purity: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 2-(Aminomethyl)-5-fluoropyridin-3-amine purity by LC-MS[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the purity of building blocks like 2-(Aminomethyl)-5-fluoropyridin-3-amine (CAS: 1256814-26-8) is not merely a specification—it is a determinant of downstream success.[1] Standard HPLC-UV methods often fail to detect non-chromophoric impurities or structural isomers common to pyridine synthesis, leading to "ghost" side reactions and yield attrition in subsequent steps.[1]

This guide objectively compares the validation of this compound using High-Resolution LC-MS against traditional HPLC-UV workflows. It demonstrates why LC-MS is the mandatory standard for certifying "High-Fidelity" grade material suitable for clinical drug development.

Compound Profile & Analytical Challenges

To validate purity effectively, one must first understand the molecule's behavior in a chromatographic system.

PropertySpecificationAnalytical Implication
Chemical Name 2-(Aminomethyl)-5-fluoropyridin-3-amineTarget Analyte
Formula C₆H₈FN₃Exact Mass: 141.0702 Da
Basicity High (Primary amine + Pyridine nitrogen)Prone to peak tailing on standard C18 columns.[1]
Polarity High (LogP < 1)Poor retention on standard Reverse Phase (RP); requires high aqueous stability or HILIC.
UV Activity Weak (Pyridine ring)Low sensitivity at standard 254 nm; impurities lacking the pyridine core may be invisible.
Comparative Analysis: The "Illusion of Purity"

This section compares two grades of the product based on the analytical method used for release.

Scenario A: The "Technical Grade" Alternative (HPLC-UV Verified)
  • Method: Standard C18 HPLC with UV detection at 254 nm.[1]

  • Result: The chromatogram shows a single peak at 98.5% area.

  • The Hidden Failure: The UV detector "misses" the Des-fluoro impurity (co-elutes and has similar UV extinction) and the Over-reduced Piperidine byproduct (UV inactive).

  • Consequence: When used in synthesis, the 1.5% hidden impurity reacts, creating a difficult-to-remove contaminant in the final drug substance.[1]

Scenario B: The "High-Fidelity" Product (LC-MS Validated)
  • Method: Polar-Embedded C18 with ESI+ Mass Spectrometry.[1]

  • Result: LC-MS reveals the main peak at 97.2% and identifies two distinct impurities previously unseen.[1]

  • The Advantage: The impurities are quantified and characterized, allowing the chemist to adjust stoichiometry or purification downstream.

Data Comparison Table
FeatureAlternative: HPLC-UV Only Recommended: LC-MS Validation
Primary Detection UV Absorbance (254 nm)Mass-to-Charge Ratio (m/z)
Des-fluoro Detection Failed (Co-elutes, masked)Detected (m/z 123.08 vs 141.[1]07)
Piperidine Impurity Invisible (No chromophore)Detected (High ionization efficiency)
Limit of Quantitation ~0.1%< 0.01% (Trace Analysis)
Risk Profile High (Batch-to-batch variability)Low (Fingerprinted purity)
Experimental Protocol: The Self-Validating System

Do not rely on generic methods. This protocol utilizes a Polar-Embedded C18 stationary phase to retain the hydrophilic amine without requiring unstable ion-pairing agents.[1]

Method Parameters
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]

  • Column: Waters XSelect HSS T3 or Phenomenex Kinetex Polar C18 (2.1 x 100 mm, 2.5 µm).[1]

    • Why: These columns withstand 100% aqueous conditions and interact with polar bases to prevent "breakthrough" near the void volume.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

    • Why: Acidic pH ensures full protonation of the amines (R-NH3+), maximizing sensitivity in ESI+ mode.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.002%Loading: High aqueous to retain polar amine.
1.002%Isocratic hold to stack peak.[1]
8.0040%Shallow gradient to separate structurally similar impurities.
9.0095%Wash lipophilic dimers.
11.0095%Hold wash.[1]
11.102%Re-equilibration (Critical for retention reproducibility).
15.002%End of Run.
Mass Spectrometry Settings (ESI+)
  • Source Temp: 350°C

  • Capillary Voltage: 3.0 kV

  • Scan Range: m/z 50 – 500 (Focus on low mass fragments)

  • Target Ion: [M+H]+ = 142.08[1]

Validation Logic & Impurity Identification

The following diagram illustrates the decision logic used to validate the peak identity and purity, ensuring no "ghost" peaks are ignored.

ImpurityLogic Start Start: LC-MS Data Acquisition PeakDetection Detect Peaks (TIC & UV) Start->PeakDetection MainPeak Main Peak (RT ~4.5 min) PeakDetection->MainPeak Target Mass 142.08 ImpurityCheck Secondary Peaks Detected? PeakDetection->ImpurityCheck FinalReport Generate COA with Impurity Profile MainPeak->FinalReport MassCheck Check m/z of Impurity ImpurityCheck->MassCheck Yes ImpurityCheck->FinalReport No (Clean) Case1 m/z = 124.08 (M-18) Des-fluoro Analog MassCheck->Case1 Case2 m/z = 138.05 (M-4) Unreacted Nitrile MassCheck->Case2 Case3 m/z = 281.15 (2M-1) Dimer Species MassCheck->Case3 Action1 Recalculate Purity Exclude from Main Area Case1->Action1 Case2->Action1 Case3->Action1 Action1->FinalReport

Caption: Logic flow for identifying and categorizing impurities based on mass-to-charge ratio shifts relative to the parent compound.

Results & Discussion: Interpreting the Data

When validating 2-(Aminomethyl)-5-fluoropyridin-3-amine, specific impurities are indicative of the synthesis quality.

Key Impurity Markers
Impurity NameObserved m/z [M+H]+OriginImpact on Quality
Parent 142.08 TargetN/A
Des-fluoro 124.09 (-18 Da)Over-reduction / HydrogenolysisCritical: Competes in coupling reactions.[1]
Cyano-Precursor 138.05 (-4 Da)Incomplete ReductionModerate: Can act as a poison for metal catalysts.[1]
Hydrolysis Product 143.06 (+1 Da)Amide formation (from nitrile)Low: Usually removed in workup, but check for traces.[1]
Senior Scientist Insight

"In our validation studies, we frequently observe that the Des-fluoro impurity (m/z 124) co-elutes with the parent peak on C18 columns using high pH buffers.[1] By switching to the acidic conditions (0.1% Formic Acid) and the HSS T3 column described above, we force a separation based on the slight pKa difference of the pyridine nitrogen, resolving the impurity and preventing false-positive purity results."

References
  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

  • Dolan, J. W. (2010).[1] The Role of the Column in Method Development. LCGC North America. [Link]

  • PubChem. (n.d.). Compound Summary: 2-(Aminomethyl)-5-fluoropyridin-3-amine.[1] National Library of Medicine. [Link]

Sources

Structure-Activity Relationship (SAR) of 5-Fluoropyridine Fragments: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of hydrogen with fluorine is a cornerstone of lead optimization. Among fluorinated heterocycles, the 5-fluoropyridine fragment has emerged as a privileged bioisostere. This guide objectively compares the performance of the 5-fluoropyridine building block against traditional alternatives (such as unsubstituted pyridines, phenyl rings, and alternative fluoro-positional isomers). By analyzing head-to-head experimental data, we delineate the causality behind its superior performance in modulating physicochemical properties, enhancing target selectivity, and improving metabolic stability.

Mechanistic Rationale: The Biophysics of 5-Fluoropyridine

The decision to incorporate a 5-fluoropyridine fragment over an unsubstituted pyridine or a phenyl ring is rarely arbitrary. It is driven by two primary biophysical mechanisms:

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (

    
    -withdrawal) across the aromatic framework. When placed at the 5-position (meta to the pyridine nitrogen), it significantly reduces the electron density of the nitrogen's lone pair. This lowers the basic 
    
    
    
    of the pyridine ring by approximately 1.5 to 2.0 units compared to an unsubstituted pyridine. A lower
    
    
    reduces physiological protonation, thereby increasing membrane permeability and reducing hERG-mediated cardiotoxicity.
  • Steric Shielding and Metabolic Blocking: Cytochrome P450 (CYP) enzymes frequently target the electron-rich positions of aromatic rings for oxidative metabolism. The C5 position of pyridine is a common soft spot for oxidation. Fluorine, with a Van der Waals radius of 1.47 Å (closely mimicking hydrogen at 1.20 Å), provides a steric and electronic block against CYP-mediated hydroxylation without introducing the severe steric clashes associated with larger halogens like chlorine or bromine[1].

SAR_Logic Start Lead Compound (Unsubstituted Pyridine) Metabolism High CYP450 Clearance? Start->Metabolism Toxicity Off-Target Kinase Binding? Start->Toxicity Sub_5F Install 5-Fluoropyridine Fragment Metabolism->Sub_5F Yes Toxicity->Sub_5F Yes Mech1 Blocks C5 Oxidation (Steric/Electronic) Sub_5F->Mech1 Mech2 Lowers Basic pKa (Inductive Effect) Sub_5F->Mech2 Outcome1 Improved Metabolic Stability Mech1->Outcome1 Outcome2 Reduced hERG/Off-Target Liability Mech2->Outcome2

Decision tree illustrating the biophysical rationale for selecting a 5-fluoropyridine fragment.

Head-to-Head SAR Case Studies

Case Study 1: Selectivity Amplification in Epigenetic Targets (AspH vs. KDM4E)

In the development of 2-oxoglutarate (2OG) oxygenase inhibitors, achieving selectivity between functionally distinct human 2OG oxygenases is a major hurdle. A study evaluating derivatives of the broad-spectrum inhibitor pyridine-2,4-dicarboxylate (2,4-PDCA) demonstrated that the exact positioning of a fluorine atom dictates target selectivity[2].

As shown in Table 1 , while the parent 2,4-PDCA is a broad-spectrum inhibitor, the introduction of a fluorine atom specifically at the C5 position (yielding 5-fluoro-2,4-PDCA) maintained high binding efficiency for aspartate/asparagine-


-hydroxylase (AspH) while significantly dropping affinity for KDM4E. Conversely, C3-fluorination resulted in a general loss of potency[2]. The causality lies in the binding pocket geometry: the C5-fluoro substituent exploits a specific halogen-bonding interaction within the AspH active site that is sterically occluded in KDM4E.

Table 1: SAR Comparison of Fluorinated Pyridine-2,4-dicarboxylates[2]

Fragment / CompoundTarget Affinity (AspH)Target Affinity (KDM4E)Selectivity Profile
Unsubstituted (2,4-PDCA) HighHighBroad-spectrum (Poor Selectivity)
5-Fluoropyridine (C5-F) HighLowSubstantial increase in AspH selectivity
3-Fluoropyridine (C3-F) ReducedReducedPoor overall efficiency
Case Study 2: Potency Optimization in CNS Targets (mGlu5 NAMs)

For central nervous system (CNS) targets, lipophilicity and precise hydrogen-bond networking are critical. In the optimization of Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor Subtype 5 (mGlu5), researchers conducted a scaffold-hopping exercise comparing various amide tails[3].

The data (Table 2 ) reveals a strict positional requirement for the fluorine atom. The 5-fluoropyridine amide served as a highly potent reference compound. Shifting the fluorine just one position over to the 6-position (6-fluoropyridine) resulted in a catastrophic >17-fold loss in potency[3]. Replacing the pyridine core entirely with a phenyl ring or a pyrazine ring also destroyed activity. The causality here is driven by the dipole moment of the 5-fluoropyridine ring, which optimally aligns with the electrostatic surface of the mGlu5 allosteric binding pocket, whereas the 6-fluoro isomer introduces a repulsive clash with a neighboring hydrophobic residue.

Table 2: SAR Comparison of Amide Tails in mGlu5 NAMs[3]

Amide Tail FragmenthmGlu5 IC

(nM)
Fold Change vs. 5-FluoroStructural Consequence
5-Fluoropyridine ~64 nM1x (Reference) Optimal dipole alignment
6-Fluoropyridine 1,100 nM>17-fold lossSteric clash / unfavorable dipole
Phenyl Ring 845 nM~13-fold lossLoss of crucial H-bond acceptor
Pyrazine Ring >10,000 nM>150-fold lossExcessive polarity penalty

Self-Validating Experimental Workflows

To ensure scientific integrity, the incorporation and evaluation of 5-fluoropyridine fragments must be conducted using self-validating protocols. Below are the standardized methodologies for synthesis and ADME profiling.

Workflow Step1 1. Fragment Synthesis (Suzuki-Miyaura) Step2 2. LC-MS/NMR Validation Step1->Step2 Step3 3. In Vitro Assay (Target Binding) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability) Step3->Step4 Control1 Internal Control: Non-fluorinated Analog Control1->Step3 Control2 Reference Standard: Verapamil Control2->Step4

Self-validating experimental workflow for evaluating 5-fluoropyridine derivatives.

Protocol A: Palladium-Catalyzed Incorporation of 5-Fluoropyridine (Suzuki-Miyaura)

Because the electron-withdrawing nature of the 5-fluoro substituent can deactivate the pyridine ring toward oxidative addition, cross-coupling requires optimized conditions.

  • Preparation: In a rigorously degassed vial, combine the core boronic acid (1.0 equiv) and 2-bromo-5-fluoropyridine (1.2 equiv).

  • Catalyst & Base: Add

    
     (0.05 equiv) and 
    
    
    
    (2.5 equiv).
  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water.

  • Self-Validation Step (Crucial): Set up a parallel control reaction substituting 2-bromo-5-fluoropyridine with 2-bromopyridine. If the control succeeds but the 5-fluoro reaction fails, the failure is electronically driven (requiring a more electron-rich ligand like XPhos). If both fail, the core boronic acid or catalyst is compromised.

  • Execution: Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC. Validate mass and purity (>95%) via LC-MS.

Protocol B: Microsomal Stability (ADME) Validation

To prove that the 5-fluoropyridine fragment successfully blocks C5-oxidation, a comparative Human Liver Microsome (HLM) clearance assay must be run.

  • Incubation Setup: Prepare a 1

    
    M solution of the 5-fluoropyridine test compound in 0.1 M phosphate buffer (pH 7.4).
    
  • Self-Validation Controls: Concurrently prepare identical incubations for the unsubstituted pyridine analog (Negative Control), Verapamil (High Clearance Control), and Warfarin (Low Clearance Control). System Validity Rule: The assay is only valid if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion.

  • Initiation: Add pooled HLMs (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching & Analysis: Extract 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Data Processing: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) based on the half-life (
    
    
    
    ) of the parent compound depletion. A successful 5-fluoropyridine design should demonstrate at least a 2-fold reduction in
    
    
    compared to the unsubstituted analog.

References

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Fluorine Chemistry, 2021.2

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC / ACS Chemical Neuroscience, 2025. 3

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications, 2026. 4

  • 2-Acetamido-5-fluoropyridine Physical and Chemical Properties. Vulcanchem, 2024. 1

Sources

A Comparative Guide to the Synthesis of 3-Amino-2-aminomethylpyridines for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Amino-2-aminomethylpyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine core remains a privileged scaffold due to its presence in numerous natural products and pharmaceuticals. Among its many derivatives, the 3-amino-2-aminomethylpyridine framework presents a compelling structural motif. This vicinal diamine arrangement on a pyridine ring offers a unique three-dimensional architecture and multiple points for molecular elaboration, making it a valuable building block for constructing complex ligands, catalysts, and, most notably, therapeutic agents. The strategic placement of the two amino groups allows for the formation of bidentate chelates with metal ions and the establishment of specific hydrogen bonding interactions with biological targets, a critical feature in rational drug design.

This guide provides an in-depth, objective comparison of three distinct synthetic strategies for accessing the 3-amino-2-aminomethylpyridine core. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each route, supported by detailed experimental protocols and comparative data. Our aim is to equip researchers, chemists, and drug development professionals with the critical information needed to select the most appropriate synthetic pathway for their specific research and development goals.

Benchmarked Synthetic Routes: An Overview

We will evaluate the following three synthetic pathways, each commencing from a different functional group at the C-2 position of a 3-aminopyridine derivative:

  • Route 1: Reductive Amination of 3-Aminopyridine-2-carboxaldehyde

  • Route 2: Catalytic Reduction of 3-Aminopyridine-2-carbonitrile

  • Route 3: Hofmann Rearrangement of 3-Aminopyridine-2-carboxamide

Each of these routes will be assessed based on criteria such as overall yield, number of synthetic steps, availability and cost of starting materials, reaction conditions, and potential for scale-up.

Route 1: Reductive Amination of 3-Aminopyridine-2-carboxaldehyde

This approach is arguably the most direct, converting a C-2 aldehyde directly to the aminomethyl group in a single, high-yielding transformation. The success of this route is heavily dependent on the efficient synthesis of the key intermediate, 3-aminopyridine-2-carboxaldehyde.

Synthetic Strategy and Causality

The overall strategy involves the synthesis of 3-nitropyridine-2-carboxaldehyde, followed by the reduction of the nitro group to an amine. The resulting 3-aminopyridine-2-carboxaldehyde is then subjected to reductive amination.

The choice to introduce the amino group at a late stage via the reduction of a nitro group is a common and effective strategy in pyridine chemistry. The electron-withdrawing nature of the nitro group can activate the pyridine ring for certain transformations and can be reliably reduced under various conditions without affecting other functional groups.

Workflow Diagram

Reductive Amination Route start 2-Methyl-3-nitropyridine aldehyde 3-Nitropyridine-2-carboxaldehyde start->aldehyde SeO2 oxidation amino_aldehyde 3-Aminopyridine-2-carboxaldehyde aldehyde->amino_aldehyde Fe / Acetic Acid Reduction product 3-Amino-2-aminomethylpyridine amino_aldehyde->product Reductive Amination (NH3, H2/Pd-C)

Caption: Workflow for the Reductive Amination Route.

Advantages and Disadvantages
AdvantagesDisadvantages
High-yielding final step.Synthesis of the starting aldehyde can be multi-step.
Reductive amination is a well-established and reliable reaction.Use of selenium dioxide, a toxic reagent.
Can be performed in a "one-pot" fashion from the aldehyde.Potential for side reactions during aldehyde synthesis.
Experimental Protocol: Synthesis of 3-Amino-2-aminomethylpyridine via Reductive Amination

Step 1: Synthesis of 3-Nitropyridine-2-carboxaldehyde

  • To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the selenium metal.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 3-nitropyridine-2-carboxaldehyde.

Step 2: Synthesis of 3-Aminopyridine-2-carboxaldehyde

  • To a stirred suspension of 3-nitropyridine-2-carboxaldehyde (1.0 eq) in acetic acid, add iron powder (3.0 eq) portion-wise.

  • Heat the reaction mixture to 60°C for 2 hours.

  • Cool the mixture to room temperature and filter through a pad of celite.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 3-aminopyridine-2-carboxaldehyde.

Step 3: Reductive Amination to 3-Amino-2-aminomethylpyridine

  • Dissolve 3-aminopyridine-2-carboxaldehyde (1.0 eq) in a solution of ammonia in methanol (7N).

  • Add 10% Palladium on carbon (5 mol%).

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen for 12 hours.

  • Filter the catalyst over celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-amino-2-aminomethylpyridine.

Route 2: Catalytic Reduction of 3-Aminopyridine-2-carbonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This route offers an alternative to the reductive amination, with the key intermediate being 3-aminopyridine-2-carbonitrile.

Synthetic Strategy and Causality

This pathway hinges on the successful synthesis of 3-aminopyridine-2-carbonitrile. A plausible approach involves a Sandmeyer-type reaction on a suitable diaminopyridine precursor. The cyano group is then reduced to the aminomethyl group using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation, known for its high activity in nitrile reductions.[1]

Workflow Diagram

Nitrile Reduction Route start 2,3-Diaminopyridine diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HCl nitrile 3-Aminopyridine-2-carbonitrile diazonium->nitrile Sandmeyer Reaction (CuCN, KCN) product 3-Amino-2-aminomethylpyridine nitrile->product Catalytic Reduction (H2, Raney Ni)

Caption: Workflow for the Nitrile Reduction Route.

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes well-established nitrile reduction chemistry.Sandmeyer reaction can have variable yields.
Avoids the use of highly toxic selenium dioxide.Handling of cyanide salts requires stringent safety precautions.
Raney Nickel is a relatively inexpensive catalyst.Diazonium intermediates can be unstable.
Experimental Protocol: Synthesis of 3-Amino-2-aminomethylpyridine via Nitrile Reduction

Step 1: Synthesis of 3-Aminopyridine-2-carbonitrile via Sandmeyer Reaction

  • Dissolve 2,3-diaminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

  • Heat the mixture to 50°C for 1 hour.

  • Cool, neutralize with sodium carbonate, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 3-aminopyridine-2-carbonitrile.

Step 2: Catalytic Reduction to 3-Amino-2-aminomethylpyridine

  • To a solution of 3-aminopyridine-2-carbonitrile (1.0 eq) in ethanol saturated with ammonia, add a slurry of Raney Nickel (approx. 10 wt%).

  • Hydrogenate the mixture in a high-pressure autoclave at 80°C under 1000 psi of hydrogen for 8 hours.

  • Cool the reactor, carefully filter the catalyst, and concentrate the filtrate.

  • Purify the residue by vacuum distillation or column chromatography to obtain 3-amino-2-aminomethylpyridine.

Route 3: Hofmann Rearrangement of 3-Aminopyridine-2-carboxamide

The Hofmann rearrangement provides a classic method for converting a primary amide to a primary amine with one fewer carbon atom.[2] This route offers a distinct approach, starting from a carboxylic acid derivative.

Synthetic Strategy and Causality

The synthesis begins with 3-aminopyridine-2-carboxylic acid, which is first converted to the corresponding carboxamide. The crucial Hofmann rearrangement is then carried out using a reagent like bromine in the presence of a strong base. This reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine.[3] The synthesis of the starting 3-aminopyridine-2-carboxylic acid can be achieved by the reduction of 3-nitropyridine-2-carboxylic acid.[4]

Workflow Diagram

Hofmann Rearrangement Route start 3-Nitropyridine-2-carboxylic acid amino_acid 3-Aminopyridine-2-carboxylic acid start->amino_acid Catalytic Hydrogenation (H2, Pd/C) amide 3-Aminopyridine-2-carboxamide amino_acid->amide 1. SOCl2 2. NH3 product 3-Amino-2-aminomethylpyridine amide->product Hofmann Rearrangement (Br2, NaOH)

Caption: Workflow for the Hofmann Rearrangement Route.

Advantages and Disadvantages
AdvantagesDisadvantages
Starts from a readily accessible carboxylic acid.The rearrangement step can have moderate yields.
Avoids the use of high-pressure hydrogenation.Use of elemental bromine, a hazardous reagent.
The reaction is generally tolerant of other functional groups.The reaction mechanism involves an isocyanate intermediate.
Experimental Protocol: Synthesis of 3-Amino-2-aminomethylpyridine via Hofmann Rearrangement

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic acid

  • A procedure for the synthesis of 3-aminopyridine-2-carboxylic acid from 3-nitropyridine-2-carboxylic acid via catalytic hydrogenation with palladium on carbon has been reported with a yield of 67%.[4]

Step 2: Synthesis of 3-Aminopyridine-2-carboxamide

  • To a stirred solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in thionyl chloride, add a catalytic amount of DMF.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in THF and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide.

  • Stir for 1 hour, then extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and recrystallize to obtain 3-aminopyridine-2-carboxamide.

Step 3: Hofmann Rearrangement to 3-Amino-2-aminomethylpyridine

  • Prepare a solution of sodium hydroxide in water and cool to 0°C.

  • Slowly add bromine (1.05 eq) to the cold NaOH solution to form sodium hypobromite.

  • Add a solution of 3-aminopyridine-2-carboxamide (1.0 eq) in water to the freshly prepared hypobromite solution, keeping the temperature below 10°C.

  • Slowly warm the reaction mixture to 70°C and maintain for 1 hour.

  • Cool the mixture, and extract the product with dichloromethane.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield 3-amino-2-aminomethylpyridine.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Nitrile ReductionRoute 3: Hofmann Rearrangement
Starting Material 2-Methyl-3-nitropyridine2,3-Diaminopyridine3-Nitropyridine-2-carboxylic acid
Number of Steps 323
Overall Yield Moderate to GoodModerateModerate
Key Transformation Reductive AminationNitrile ReductionHofmann Rearrangement
Hazardous Reagents Selenium dioxideCyanide saltsBromine
Scalability ModerateModerate to GoodGood
Key Advantages Direct final step.Avoids highly toxic metals.No high-pressure reactions.
Key Disadvantages Use of toxic SeO2.Handling of cyanides.Use of hazardous bromine.

Conclusion and Recommendations

The choice of the optimal synthetic route for 3-amino-2-aminomethylpyridine is contingent upon the specific requirements of the research or development program, including scale, available equipment, and safety considerations.

  • For laboratory-scale synthesis where yield in the final step is paramount, Route 1 (Reductive Amination) is an attractive option, provided that the necessary precautions for handling selenium dioxide are in place.

  • For larger-scale production where cost and the avoidance of highly toxic reagents are critical, Route 2 (Nitrile Reduction) presents a compelling alternative. While it involves the use of cyanide, the reagents are relatively inexpensive, and the catalytic reduction is a scalable process.

  • Route 3 (Hofmann Rearrangement) is a solid choice when high-pressure hydrogenation equipment is not available. The starting materials are readily accessible, and the reaction conditions are generally mild, making it a viable option for many academic and industrial laboratories.

Ultimately, each route offers a reliable pathway to the target molecule. A thorough risk assessment and consideration of the factors outlined in this guide will enable the selection of the most suitable synthetic strategy.

References

  • Liu, M. C., et al. (1992). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 35(19), 3672–3677. [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Coll. Vol. 7, p.27 (1990); Vol. 64, p.92 (1986). [Link]

  • Wikipedia contributors. (2023, December 12). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]

  • Chemistry Steps. (2024, June 17). Hofmann Rearrangement. Retrieved from [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(14), 95-101. [Link]

  • Mondal, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2449–2485. [Link]

  • Wikipedia contributors. (2023, October 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]

  • RU2198875C2, Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones, their metal complexes and use thereof,
  • G. R. Newkome, D. C. Hager, S. S. Pappalardo, J. C. K. Po, and V. K. Gupta, J. Org. Chem., 1983, 48, 4423-4427. [Link]

  • Ranu, B. C., et al. (2002). Raney nickel-ammonium formate: a new catalytic transfer hydrogenation system for the reduction of nitro and nitrile groups. Journal of Chemical Research, 2002(7), 310-312. [Link]

  • Chemist Wizards. (2026, March). Hoffmann Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2025, June 17). The Mechanism of Hofmann Rearrangement. Retrieved from [Link]

Sources

Spectroscopic Analysis of 5-Fluoro-Substituted Pyridine Rings: A Comparative Guide to Cryogenic vs. Room Temperature NMR Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoro-substituted pyridines (such as 2-amino-5-fluoropyridine) are privileged scaffolds in drug development, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. However, the spectroscopic elucidation of these heterocycles—especially when identifying trace metabolites or low-concentration synthetic intermediates—presents significant analytical challenges. The presence of the


F nucleus introduces complex heteronuclear spin-spin couplings (

C-

F and

H-

F), which split the carbon and proton signals and effectively dilute the signal intensity across multiple multiplet peaks[1].

To resolve these complex coupling networks at low concentrations, researchers must choose between standard Room Temperature (RT) NMR probes and Cryogenic Probes (CryoProbes). This guide objectively compares the performance of these two hardware technologies, providing mechanistic insights, supporting experimental data, and a self-validating analytical protocol.

Part 1: The Causality of Performance: Why Probe Temperature Matters

In NMR spectroscopy, the ultimate limit of detection is dictated by the Signal-to-Noise Ratio (SNR). The noise in an NMR detection circuit is primarily Johnson-Nyquist thermal noise, generated by the random thermal motion of electrons within the detection coil and preamplifier[2].

  • Room Temperature (RT) Probes: Operate with coils and electronics at ~300 K. While robust and easy to maintain, the high thermal energy results in a significant noise floor that can obscure fine multiplet splitting in dilute samples.

  • Cryogenic Probes: Utilize a closed-cycle helium or open-cycle nitrogen system to cool the radiofrequency (RF) coils and preamplifiers to ~20–30 K, while the sample itself remains at ambient temperature[3]. According to the Johnson-Nyquist equation, thermal noise is proportional to the square root of the temperature[2]. Cooling the electronics from 300 K to 20 K reduces the thermal noise by a factor of

    
    [2]. This fundamental physical reduction in electronic "static" preserves the weak NMR signals, yielding a 300% to 500% increase in SNR compared to RT probes[3],[4].
    
Part 2: Experimental Workflow & Self-Validating Protocol

To objectively compare the probes, we utilize 2-amino-5-fluoropyridine as a model compound. The protocol below is designed as a self-validating system : it incorporates internal standards and line-shape checks to ensure that any observed differences in SNR are strictly due to hardware performance, not sample preparation errors or magnetic field inhomogeneity.

Step-by-Step Methodology:


F and 

C NMR Acquisition
  • Sample Preparation & Internal Standardization:

    • Dissolve 2.0 mg of 2-amino-5-fluoropyridine in 600 µL of CDCl

      
      .
      
    • Self-Validation Step: Add 5.0 µL of

      
      -trifluorotoluene (TFT) as an internal reference standard. TFT provides a sharp, unambiguous 
      
      
      
      F singlet at -63.7 ppm, acting as an internal lock for quantitative integration and chemical shift referencing[5].
  • Probe Tuning & Matching (Wobble Curve):

    • Insert the sample into the 500 MHz spectrometer.

    • Tune and match the probe to the exact Larmor frequencies of

      
      F (470.4 MHz) and 
      
      
      
      C (125.7 MHz). Causality: Precise impedance matching minimizes signal reflection, ensuring maximum power transfer and optimal sensitivity.
  • Shimming & Line Shape Validation:

    • Perform gradient shimming on the

      
      H lock signal of CDCl
      
      
      
      .
    • Self-Validation Step: Acquire a rapid 1-scan

      
      F spectrum. Measure the full width at half maximum (FWHM) of the TFT internal standard peak. Proceed to full acquisition only if FWHM < 1.0 Hz. This guarantees that magnetic field inhomogeneity is not artificially broadening the complex 5-fluoropyridine multiplets.
      
  • Data Acquisition:

    • 
      F NMR:  Acquire using a standard 1D pulse sequence with 
      
      
      
      H decoupling. The primary
      
      
      F resonance for 2-amino-5-fluoropyridine will appear around -143.4 ppm[6]. (Number of Scans, NS = 16).
    • 
      C NMR:  Acquire using a proton-decoupled sequence (NS = 256). The 
      
      
      
      C spectrum will still exhibit
      
      
      C-
      
      
      F coupling. Expect a large
      
      
      (~250 Hz) at C5, and smaller long-range couplings such as
      
      
      (~4 Hz) at C2[1].
  • Data Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz for

      
      F, 1.0 Hz for 
      
      
      
      C) prior to Fourier Transform to optimize SNR without obscuring the critical
      
      
      fine splitting.
Part 3: Performance Comparison & Data Presentation

The following table summarizes the comparative performance of an RT Probe versus a Helium-cooled Cryogenic Probe for the analysis of the 2.0 mg 2-amino-5-fluoropyridine sample at 500 MHz.

Table 1: Quantitative Comparison of RT vs. Cryogenic Probes for 5-Fluoropyridine Analysis

ParameterRoom Temperature (RT) ProbeCryogenic Probe (~20K)Performance Multiplier

F SNR (16 scans)
145 : 1580 : 14.0x Improvement

C SNR (256 scans)
22 : 195 : 14.3x Improvement
Time to achieve

C SNR of 100:1
~14 hours (5,120 scans)~53 minutes (320 scans)16x Time Reduction
Resolution of

(4 Hz)
Barely resolved (lost in noise floor)Baseline resolvedCritical Structural Confirmation
Maintenance & Operation Low maintenance, ambient air/N

Requires He compressor & coldheadHigher operational cost

Analysis of the Data: Because NMR signal averaging increases SNR by the square root of the number of scans (


), the ~4x SNR boost provided by the Cryogenic Probe means that an experiment takes 

times less time to achieve the same data quality as an RT probe[3],[7]. When analyzing the

coupling constant between the 5-fluoro substituent and the 2-carbon[1]—which is crucial for confirming the regiochemistry of the substitution—the RT probe struggles to differentiate the 4 Hz splitting from baseline noise at this low concentration. The CryoProbe resolves this cleanly, preventing mischaracterization.
Part 4: Visualization of Signal Processing Logic

G cluster_Probes Probe Hardware & Thermal Noise Generation Sample 5-Fluoropyridine Sample (Ambient Temp: 300K) RT Room Temperature Probe Coil & PreAmp @ 300K High Johnson-Nyquist Noise Sample->RT RF Excitation Cryo Cryogenic Probe Coil & PreAmp @ 20K Low Johnson-Nyquist Noise Sample->Cryo RF Excitation SignalRT Noisy Analog Signal (Low Fidelity) RT->SignalRT SignalCryo Clean Analog Signal (High Fidelity) Cryo->SignalCryo DataRT Long Acquisition (14 hrs) Poor J-Coupling Resolution SignalRT->DataRT ADC / Fourier Transform DataCryo Rapid Acquisition (53 mins) Baseline Resolved J-Coupling SignalCryo->DataCryo ADC / Fourier Transform

Workflow showing how cryogenic cooling reduces thermal noise, improving resolution and scan time.

Conclusion

For routine, high-concentration screening of 5-fluoropyridines, Room Temperature probes remain a cost-effective workhorse. However, when characterizing low-concentration metabolites, complex reaction mixtures, or resolving long-range heteronuclear couplings (like


), Cryogenic Probes are indispensable. By cooling the detection electronics to ~20 K, they fundamentally alter the physics of signal detection, transforming a 14-hour overnight 

C acquisition into a 1-hour task, while ensuring absolute scientific integrity in structural elucidation.
References
  • Title: How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples | Source: Creative Biostructure | URL: [Link]

  • Title: CryoProbes for NMR - Cryogenic Probes | Source: Bruker | URL: [Link]

  • Title: Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5-fluoropyridine | Source: National Institute of Informatics (NII) | URL: [Link]

  • Title: First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information | Source: Royal Society of Chemistry (RSC) | URL: [Link]

  • Title: Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis | Source: Semantic Scholar | URL: [Link]

  • Title: Cryoprobe - NMR Wiki | Source: NMR Wiki | URL: [Link]

Sources

A Comparative Guide to 2-(Aminomethyl)-5-fluoropyridin-3-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to form critical hydrogen bond interactions with protein targets makes it a valuable starting point for drug design.[2] This guide focuses on a specific, highly functionalized scaffold: 2-(Aminomethyl)-5-fluoropyridin-3-amine . We will provide a comparative analysis of its analogs, delving into synthetic strategies, structure-activity relationships (SAR) in the context of kinase inhibition, and detailed experimental protocols for their evaluation.

The strategic arrangement of a hydrogen bond-donating 3-amino group, a versatile 2-(aminomethyl) handle for probing deeper pockets, and an electron-withdrawing 5-fluoro substituent creates a unique framework for developing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[3][4]

Part I: Synthetic Strategies for the 2-(Aminomethyl)-5-fluoropyridin-3-amine Core

The synthesis of substituted 3-aminopyridines can be approached through various methods, including multi-component reactions and cross-coupling strategies. However, for the specific 2-(aminomethyl)-5-fluoropyridin-3-amine scaffold, a common and adaptable strategy involves the construction of the substituted pyridine ring followed by the reduction of a nitrile group to the aminomethyl functionality.

A plausible and efficient route starts from commercially available precursors, building the core through a series of robust reactions. The general workflow involves the synthesis of a 2-cyano-5-fluoropyridin-3-amine intermediate, which is then reduced to the final aminomethyl product.

General Synthetic Workflow

A 2-Amino-5-fluoropyridine B Introduction of Nitro Group (e.g., HNO₃, H₂SO₄) A->B Nitrile Introduction C 2-Amino-5-fluoro-3-nitropyridine B->C D Sandmeyer Reaction (e.g., NaNO₂, CuCN) C->D Nitrile Formation E 2-Cyano-5-fluoro-3-nitropyridine D->E F Reduction of Nitro Group (e.g., Fe, NH₄Cl or H₂, Pd/C) E->F Selective Reduction G 3-Amino-5-fluoro-2-cyanopyridine F->G H Reduction of Nitrile (e.g., H₂, Raney Ni) G->H Final Reduction I 2-(Aminomethyl)-5-fluoropyridin-3-amine H->I

Caption: General synthetic workflow for the core scaffold.
Experimental Protocol: Synthesis of 2-(Aminomethyl)-3-chloro-5-trifluoromethylpyridine Acetate

This protocol, adapted from a patented method for a structurally related analog, illustrates the key final step of reducing a 2-cyano pyridine to the desired 2-aminomethyl pyridine.[5] This hydrogenation is a critical, high-yielding step applicable to the synthesis of the 5-fluoro analog.

Rationale: Catalytic hydrogenation using Raney Nickel is a well-established and scalable method for the reduction of nitriles to primary amines.[5] The use of acetic acid as a solvent provides a slightly acidic medium that can facilitate the reaction and directly yields the acetate salt of the product, which is often more stable and easier to handle than the free base.[5]

Materials:

  • 3-Amino-5-fluoro-2-cyanopyridine (or the analogous 2-cyano-3-chloro-5-trifluoromethylpyridine)

  • Raney Nickel (catalyst)

  • Acetic Acid (solvent)

  • Hydrogen gas

  • Pressurized reaction vessel (autoclave/hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Charge a suitable pressure reactor with the starting material, 2-cyano-3-chloro-5-trifluoromethylpyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add acetic acid as the solvent (3-10 times the weight of the substrate) and a catalytic amount of Raney Nickel.[5]

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 0.02-0.3 MPa.[5]

  • Reaction: Heat the mixture to 50-120 °C while stirring. Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting solid is the desired 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, which can be used directly or purified further if necessary.[5]

Part II: Comparative Biological Evaluation & SAR

Analogs of the 2-(aminomethyl)-5-fluoropyridin-3-amine scaffold have shown significant promise as inhibitors of various protein kinases, including Tropomyosin receptor kinase (TRK), Phosphoinositide 3-kinase (PI3K), and Cyclin-dependent kinase 2 (CDK2).[3][4][6] The core structure typically engages the kinase hinge region via hydrogen bonds from the 3-amino group, while substituents on this amine and at the 2-aminomethyl position explore adjacent hydrophobic pockets to enhance potency and selectivity.[2][7]

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates key SAR insights gleaned from various aminopyridine-based kinase inhibitor series.

cluster_SAR Structure-Activity Relationship (SAR) Hotspots Core lab1 R1 (3-Amino Group): - Forms key H-bonds with kinase hinge. - Acylation or large aryl groups here often increase potency by accessing adjacent pockets. pos1->lab1 lab2 R2 (2-Aminomethyl Group): - A key vector for exploring the solvent front or ribose-binding pocket. - Modifications here significantly impact selectivity and potency. pos2->lab2 lab3 5-Fluoro Group: - Enhances binding affinity through favorable electrostatic interactions. - Can improve metabolic stability and cell permeability. pos3->lab3 lab4 Pyridine Nitrogen: - Acts as a hydrogen bond acceptor. - Crucial for proper orientation in the ATP-binding site. pos4->lab4

Caption: Key SAR points for the aminopyridine scaffold.
Comparative Data of Aminopyridine Analogs as Kinase Inhibitors

The table below synthesizes data from various studies on related aminopyridine and aminopyrimidine analogs, highlighting the impact of structural modifications on inhibitory activity against different kinases. While not direct analogs of the title compound, they follow the same design principles and provide valuable comparative insights.

Compound SeriesR1 (Modification on 3-Amino)R2 (Modification on Pyridine Core)Target KinaseKey Result (IC₅₀)Reference
Aminopyrimidine C3 Substituted PyrazolePhenylTRKA6.5 nM[3]
Aminopyrimidine C4 Substituted Pyrazole2-FluorophenylTRKA5.0 nM[3]
Aminopyrimidine C6 Substituted Pyrazole3-FluorophenylTRKA7.0 nM[3]
Aminopyridine 7l Pyrimidin-4-aminePhenylsulfonamideCDK264.42 nM[6]
Aminopyridine MR3278 6-aminopyrimidin-4-ylIndazolePI3Kδ30 nM[4]

Analysis of Comparative Data:

  • TRKA Inhibitors: The aminopyrimidine series demonstrates that subtle changes to the phenyl group at the R2 position can fine-tune potency, with the 2-fluoro substitution (Compound C4) providing the most potent inhibition at 5.0 nM.[3] The core interaction is maintained by the larger pyrazole-containing substituent at the R1 position.

  • CDK2 and PI3Kδ Inhibitors: Compounds 7l and MR3278 showcase the versatility of the aminopyridine scaffold.[4][6] In these cases, the 3-amino group is part of a larger heterocyclic system (a pyrimidine) that interacts with the kinase hinge. Potency is driven by large, complex substituents at other positions on the core ring, which engage different regions of the ATP-binding site. For instance, the indazole group in MR3278 is crucial for its potent PI3Kδ inhibition.[4]

These examples underscore a common theme: the 3-amino group serves as a critical anchor, while modifications at other positions are tailored to the specific topology of the target kinase's active site.

Part III: Key Experimental Protocols

The evaluation of novel kinase inhibitors requires a standardized set of biochemical and cellular assays. Below are detailed protocols for determining enzymatic inhibition and cellular antiproliferative activity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.

Workflow:

A 1. Prepare serial dilutions of test compound in DMSO B 2. Add compound, kinase, and substrate peptide to well A->B C 3. Initiate reaction by adding ATP Incubate at RT B->C D 4. Stop reaction & deplete ATP by adding ADP-Glo™ Reagent C->D E 5. Convert ADP to ATP and generate light by adding Kinase Detection Reagent D->E F 6. Measure luminescence (Plate Reader) E->F G 7. Calculate % Inhibition & IC₅₀ F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for vehicle control.

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the appropriate assay buffer.

  • Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and, through a coupled luciferase reaction, produces a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., KM-12, HeLa, MV4-11) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle-only (e.g., 0.1% DMSO) control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the data on a dose-response curve.

Conclusion

The 2-(aminomethyl)-5-fluoropyridin-3-amine scaffold represents a highly adaptable and promising platform for the development of novel kinase inhibitors. The strategic positioning of its functional groups allows for potent and specific interactions within the ATP-binding sites of various kinases. As demonstrated by the comparative analysis of related analogs, successful drug design hinges on leveraging the 3-amino group as a hinge-binding anchor while systematically modifying the 2-aminomethyl position and other regions of the scaffold to achieve high affinity and selectivity for the target of interest. The synthetic routes and evaluation protocols detailed in this guide provide a robust framework for researchers to design, synthesize, and validate the next generation of inhibitors based on this valuable chemical core.

References

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